Product packaging for Methyl 5-fluoro-2-hydroxybenzoate(Cat. No.:CAS No. 391-92-4)

Methyl 5-fluoro-2-hydroxybenzoate

Cat. No.: B1304897
CAS No.: 391-92-4
M. Wt: 170.14 g/mol
InChI Key: DGHBWVVOJLVMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-fluoro-2-hydroxybenzoate is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3 B1304897 Methyl 5-fluoro-2-hydroxybenzoate CAS No. 391-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHBWVVOJLVMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382493
Record name Methyl 5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-92-4
Record name Methyl 5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-fluoro-2-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-fluoro-2-hydroxybenzoate (CAS: 391-92-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Fluorinated Building Block

Methyl 5-fluoro-2-hydroxybenzoate, registered under CAS number 391-92-4, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] As a derivative of salicylic acid, it integrates three key functional groups onto a benzene ring: a hydroxyl group, a methyl ester, and a fluorine atom. This unique combination imparts a desirable balance of reactivity, polarity, and metabolic stability, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] The presence of the fluorine atom is particularly noteworthy; its high electronegativity can profoundly influence the compound's physicochemical properties, such as acidity (pKa) and lipophilicity, and can modulate the biological activity of derivative molecules.[1] This guide offers a comprehensive technical overview of this compound, delving into its properties, synthesis, applications, and handling protocols to support its effective use in research and development.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity are paramount for its application in synthesis and formulation. This compound is typically a pale yellow or off-white low melting solid at room temperature.[2] Its structural and physical characteristics are summarized below.

Table 1: Core Properties of this compound
PropertyValueSource(s)
CAS Number 391-92-4[1][2][3][4][5]
Molecular Formula C₈H₇FO₃[1][3][4][5]
Molecular Weight 170.14 g/mol [2][4][5][6]
Appearance Off-white to faint yellow crystals or low melting solid[1][2]
Melting Point 30-34 °C[2]
Boiling Point 50 °C at 0.15 mm Hg[2]
Density (Predicted) 1.309 ± 0.06 g/cm³[2]
Flash Point 105 °C[2]
pKa (Predicted) 9.77 ± 0.18[2]
IUPAC Name This compound[6]
Synonyms Methyl 5-fluorosalicylate, 4-Fluoro-2-(methoxycarbonyl)phenol[1][6]
InChI InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3[1][5][6]
SMILES COC(=O)C1=C(C=CC(=C1)F)O[1][6]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and quality assessment of chemical compounds. While a comprehensive set of publicly available spectra for this specific compound is limited, its profile can be reliably predicted based on its functional groups and data from analogous structures like methyl salicylate.

  • Mass Spectrometry (MS): The parent molecular ion peak [M]⁺ would be observed at an m/z of 170.0379.[6] High-resolution mass spectrometry is crucial for confirming the elemental composition. Predicted adducts include [M+H]⁺ at 171.04520 and [M+Na]⁺ at 193.02714.[7] Key fragmentation would likely involve the loss of the methoxy group (•OCH₃, m/z 31) or the entire methoxycarbonyl group (•COOCH₃, m/z 59).

  • Infrared (IR) Spectroscopy: The IR spectrum provides a clear signature of the compound's functional groups. Key absorption bands would include a broad peak around 3100-3500 cm⁻¹ for the phenolic O-H stretch, a sharp, strong peak around 1680-1720 cm⁻¹ for the ester C=O carbonyl stretch, and absorptions in the 1200-1300 cm⁻¹ region for the C-O ester stretch.[8] The C-F bond stretch would appear in the 1000-1400 cm⁻¹ range, and aromatic C-H stretches would be visible just above 3000 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show distinct signals corresponding to the different proton environments. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9 ppm. The phenolic proton (-OH) would be a broad singlet, with its chemical shift being solvent-dependent. The three aromatic protons would appear in the 6.8-7.8 ppm region, showing complex splitting patterns due to both proton-proton and proton-fluorine coupling.

    • ¹³C NMR: The spectrum would display eight distinct carbon signals. The ester carbonyl carbon would be the most downfield, typically >165 ppm. The aromatic carbons would resonate between 110-160 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The methyl carbon of the ester would be found upfield, around 52 ppm.

Synthesis and Reactivity

Synthetic Pathway: Esterification

The most direct and common method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-fluorosalicylic acid, with methanol.[9] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Reaction: 5-Fluorosalicylic Acid + Methanol ⇌ this compound + Water

The causality behind this choice is clear: both starting materials are commercially available and the reaction conditions are straightforward, typically requiring a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) and heat to drive the equilibrium towards the product.[10]

G cluster_reactants Reactants cluster_products Products 5-Fluorosalicylic_Acid 5-Fluorosalicylic Acid Reaction_Vessel Esterification (H₂SO₄, Heat) 5-Fluorosalicylic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Target_Compound This compound Water Water Reaction_Vessel->Target_Compound Reaction_Vessel->Water

Caption: Fischer esterification of 5-fluorosalicylic acid.

Reactivity Profile

The reactivity of this compound is governed by its three functional groups:

  • Phenolic Hydroxyl: The -OH group is acidic and can be deprotonated by a base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions.

  • Methyl Ester: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions or converted to other esters (transesterification) or amides.

  • Fluorinated Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution. The hydroxyl group is a strong activating ortho-, para-director, while the ester is a deactivating meta-director. The fluorine atom is deactivating but ortho-, para-directing. The interplay of these groups dictates the regioselectivity of further substitutions.

Applications in Research and Development

This compound serves primarily as a fluorinated organic building block for synthesizing high-value molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical sectors, where the introduction of fluorine can enhance efficacy, metabolic stability, and binding affinity.[1][11]

Key documented applications include:

  • Oncology Research: It has been utilized as a key intermediate in the synthesis of a class of macrocyclic Anaplastic Lymphoma Kinase (ALK) inhibitors for cancer therapy.

  • Immunology and Cancer Treatment: The compound is a precursor for the synthesis of bridged bicyclic heterocycles that act as Bruton's tyrosine kinase (BTK) inhibitors, which are being investigated for treating non-Hodgkin's lymphoma.

The strategic placement of the fluorine atom makes this molecule an attractive starting point for creating libraries of novel compounds for drug discovery screening.

Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. This compound is classified as an irritant.

Table 2: GHS Hazard Information
CategoryInformation
Pictogram(s) GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

Handling and Storage Protocol:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[12][13] Avoid ingestion and inhalation.[13] Minimize dust formation.

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2][3] Keep away from strong oxidizing agents and strong bases.[13]

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and quality control of this compound.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluorosalicylic acid (1.0 eq).

  • Solvent Addition: Add an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid) to serve as both reactant and solvent.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with continuous stirring.

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (see Protocol 2).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash subsequently with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: Workflow for synthesis and purification.

Protocol 2: Quality Control via Thin-Layer Chromatography (TLC)

This protocol ensures the validation of reaction completion and product purity.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20:80 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Spotting: Dissolve small aliquots of the starting material (5-fluorosalicylic acid) and the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on the TLC plate baseline.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front nears the top, remove the plate and visualize the spots under UV light (254 nm). The starting acid and the product ester should have different Rf values (the ester, being less polar, will have a higher Rf).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. A single spot for the purified product suggests high purity.

Conclusion

This compound (CAS 391-92-4) is a strategically valuable chemical intermediate. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible yet powerful tool for chemists. Its proven application in the development of targeted cancer therapies underscores its importance in modern drug discovery. By understanding its core characteristics and employing robust handling and synthetic protocols, researchers can effectively leverage this fluorinated building block to advance the synthesis of novel and impactful molecules.

References

"Methyl 5-fluoro-2-hydroxybenzoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-fluoro-2-hydroxybenzoate: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis protocols, and its significant applications, particularly in the development of targeted cancer therapies. The content is structured to offer not just data, but actionable insights grounded in established scientific principles.

Core Molecular Profile

This compound is a fluorinated organic compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, incorporating a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, provides a unique combination of chemical reactivity and physicochemical properties that are highly advantageous in drug design.

Chemical Structure and Identifiers

The unique arrangement of functional groups on the aromatic ring dictates the reactivity and potential interactions of this compound in biological systems.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is presented below. These parameters are critical for designing reaction conditions and for understanding the compound's behavior in various analytical and biological assays.

PropertyValueSource(s)
Molecular Formula C8H7FO3[2][3][4][5][6]
Molecular Weight 170.14 g/mol [2][3][4]
CAS Number 391-92-4[1][2][3][4]
IUPAC Name This compound[2]
Synonyms Methyl 5-fluorosalicylate, 4-Fluoro-2-(methoxycarbonyl)phenol[2][7]
Melting Point 30-34 °C[7]
Boiling Point 50 °C @ 0.15 mmHg[7]
Appearance White solid[8]
InChI Key DGHBWVVOJLVMFF-UHFFFAOYSA-N[2][3]

Synthesis Protocol: Esterification of 5-Fluorosalicylic Acid

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 5-fluorosalicylic acid with methanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and high yield.

Rationale for Method Selection

Fischer esterification is selected for its operational simplicity, use of readily available and inexpensive reagents (methanol and a strong acid catalyst), and straightforward workup procedure. The use of an excess of methanol can drive the equilibrium towards the product, ensuring a high conversion rate.

Detailed Experimental Workflow

The following protocol is a standard procedure for this synthesis.

G start Start: 5-Fluorosalicylic Acid & Methanol step1 Dissolve 5-Fluorosalicylic Acid in excess Methanol start->step1 step2 Cool the mixture to 0°C in an ice bath step1->step2 step3 Add catalytic amount of concentrated Sulfuric Acid dropwise step2->step3 step4 Reflux the reaction mixture for 4-6 hours step3->step4 step5 Monitor reaction completion by TLC step4->step5 step6 Cool to room temperature and remove excess Methanol in vacuo step5->step6 step7 Dissolve residue in Ethyl Acetate step6->step7 step8 Wash with saturated Sodium Bicarbonate solution, then with brine step7->step8 step9 Dry the organic layer over anhydrous Sodium Sulfate step8->step9 step10 Filter and concentrate the organic layer under reduced pressure step9->step10 end End Product: This compound step10->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluorosalicylic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise.[8]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to obtain high-purity this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[9] this compound is a prime example of a fluorinated building block that has been instrumental in the development of novel therapeutics.

Role as a Key Intermediate in Cancer Therapy

This compound has been utilized in the synthesis of potent inhibitors for various cancer-related targets.

  • ALK Inhibitors: It is a documented precursor in the synthesis of a class of macrocyclic Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small cell lung cancer.

  • BTK Inhibitors: This compound has also been employed in the synthesis of bridged bicyclic heterocycles that act as Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of non-Hodgkin's lymphoma. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.

  • PARP Inhibitors: While not a direct precursor in the provided examples, the structural motifs present in this compound are relevant to the design of other targeted therapies, such as Poly(ADP-ribose) Polymerase (PARP) inhibitors like Talazoparib.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and proven utility in the creation of targeted therapies for cancer make it a compound of significant interest to medicinal chemists and researchers. A thorough understanding of its chemistry and handling is essential for its effective and safe utilization in the laboratory.

References

Spectroscopic Unveiling of Methyl 5-fluoro-2-hydroxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-fluoro-2-hydroxybenzoate, a fluorinated derivative of salicylic acid, is a compound of significant interest in medicinal chemistry and materials science. Its structural features, including the aromatic ring, hydroxyl and ester functional groups, and the strategically placed fluorine atom, impart unique physicochemical properties that are leveraged in the design of novel therapeutic agents and advanced materials. A thorough understanding of its molecular architecture is paramount for its effective application, and this is where spectroscopic techniques prove indispensable. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights into the interpretation of its spectral characteristics.

Molecular Structure and Spectroscopic Correlation

The nuanced interplay of the various functional groups within this compound gives rise to a distinct spectroscopic fingerprint. The following sections will dissect the data from ¹H NMR, ¹³C NMR, FT-IR, and MS, providing a comprehensive understanding of how each technique elucidates a different facet of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The presence of the fluorine atom adds a layer of complexity and informational richness due to spin-spin coupling.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for general-purpose NMR, while DMSO-d₆ can be useful for observing exchangeable protons like the hydroxyl proton.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. To ensure field homogeneity, the sample height should be at least 4 cm.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • The instrument should be properly tuned and shimmed to the deuterated solvent to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The coupling of the aromatic protons to the fluorine atom provides key structural information.

Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1~10.5Singlet (broad)--OH
2~7.5Doublet of doubletsJ(H,F) ≈ 8.0, J(H,H) ≈ 3.0H-6
3~7.2Doublet of doubletsJ(H,H) ≈ 9.0, J(H,F) ≈ 3.0H-3
4~7.1Triplet of doubletsJ(H,H) ≈ 9.0, J(H,F) ≈ 8.0H-4
5~3.9Singlet--OCH₃

Expert Insights:

  • The downfield chemical shift of the hydroxyl proton (~10.5 ppm) is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl group of the ester. This deshielding effect is a hallmark of salicylate-type structures.[1][2] The broadness of this peak is due to chemical exchange.

  • The aromatic region displays a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The magnitude of the H-F coupling constants is dependent on the number of bonds separating the two nuclei. Typically, ³J(H,F) (ortho) is larger than ⁴J(H,F) (meta).

  • The methyl ester protons (~3.9 ppm) appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a map of the carbon skeleton. The fluorine atom significantly influences the chemical shifts of the carbon atoms in its vicinity and introduces C-F coupling.

Signal Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz) Assignment
1~170Singlet-C=O (ester)
2~158Doublet¹J(C,F) ≈ 240C-5
3~155Singlet-C-2
4~120Doublet²J(C,F) ≈ 25C-4
5~118Doublet²J(C,F) ≈ 20C-6
6~115Doublet³J(C,F) ≈ 8C-3
7~112Singlet-C-1
8~52Singlet--OCH₃

Expert Insights:

  • The C-5 carbon , directly attached to the fluorine atom, exhibits a large one-bond coupling constant (¹J(C,F) ≈ 240 Hz ). This is a characteristic feature of C-F bonds and serves as a definitive assignment.

  • The carbons ortho (C-4 and C-6 ) and meta (C-3 ) to the fluorine atom show smaller two-bond (²J(C,F) ) and three-bond (³J(C,F) ) couplings, respectively. The magnitudes of these couplings provide further confirmation of the fluorine's position.

  • The carbonyl carbon (~170 ppm) and the methyl carbon (~52 ppm) are typically unaffected by C-F coupling at this distance and appear as singlets.

Caption: Structural assignments for NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

ATR-FT-IR is a convenient method for analyzing solid and liquid samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of this compound powder directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Cleaning:

    • After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
~3200Broad, StrongO-H stretchPhenolic -OH (intramolecular H-bonded)
~3000MediumC-H stretchAromatic C-H
~2950MediumC-H stretchMethyl C-H
~1680Strong, SharpC=O stretchEster carbonyl
~1600, ~1480MediumC=C stretchAromatic ring
~1250StrongC-O stretchEster C-O and Phenolic C-O
~1150StrongC-F stretchAryl-F

Expert Insights:

  • The broad and intense O-H stretching band around 3200 cm⁻¹ is a direct consequence of the intramolecular hydrogen bond between the phenolic hydroxyl group and the ester carbonyl group.[2] This is a significantly lower frequency compared to a "free" hydroxyl group, indicating a strong hydrogen bond.

  • The sharp and strong absorption at ~1680 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch . Its position is also influenced by the hydrogen bonding and conjugation with the aromatic ring.

  • The presence of multiple bands in the 1600-1450 cm⁻¹ region is typical for the C=C stretching vibrations of the aromatic ring.

  • The strong absorption around 1150 cm⁻¹ can be attributed to the C-F stretching vibration , a key indicator of the fluorine substituent.

Caption: Correlation of key IR absorptions to functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

EI-MS is a common technique for the analysis of volatile and thermally stable small organic molecules.

  • Sample Introduction:

    • A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

    • The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Mass Analysis and Detection:

    • The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrum Data and Interpretation

The EI mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity Proposed Fragment Ion Neutral Loss
170High[C₈H₇FO₃]⁺•- (Molecular Ion)
139Moderate[C₇H₄FO₂]⁺-OCH₃
111Moderate[C₆H₄FO]⁺-COOCH₃
95Low[C₅H₂FO]⁺-OCH₃, -CO

Expert Insights:

  • The molecular ion peak (M⁺•) at m/z 170 corresponds to the molecular weight of this compound (C₈H₇FO₃), confirming the compound's identity.[3]

  • A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃) , leading to the formation of an acylium ion. In this case, it would result in a peak at m/z 139 .

  • Another significant fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃) , which would produce a fragment at m/z 111 .

  • Subsequent loss of carbon monoxide (CO) from fragment ions is also a possibility, leading to smaller fragments.

MS_Fragmentation M+• (m/z 170) M+• (m/z 170) Fragment (m/z 139) Fragment (m/z 139) M+• (m/z 170)->Fragment (m/z 139) - •OCH3 Fragment (m/z 111) Fragment (m/z 111) M+• (m/z 170)->Fragment (m/z 111) - •COOCH3

Caption: Primary fragmentation pathways in EI-MS.

Conclusion

The spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. ¹H and ¹³C NMR spectroscopy reveal the precise connectivity and electronic environment of the atoms within the molecule, with the fluorine atom providing valuable coupling information. FT-IR spectroscopy confirms the presence of the key functional groups, particularly the intramolecularly hydrogen-bonded hydroxyl group and the ester carbonyl. Finally, mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic data set serves as a crucial reference for researchers working with this important compound, ensuring its correct identification and facilitating its application in drug development and materials science.

References

Introduction: The Significance of Methyl 5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 5-fluoro-2-hydroxybenzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data table to offer a foundational understanding of the compound's physicochemical properties, a theoretical framework for predicting its solubility, and a detailed experimental protocol for quantitative determination.

This compound (CAS No: 391-92-4) is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. It serves as a key building block in the synthesis of a variety of more complex molecules, including agrochemicals and pharmaceutical agents.[1] Understanding its solubility in organic solvents is paramount for several critical applications:

  • Reaction Chemistry: Optimizing reaction conditions, ensuring homogeneity, and influencing reaction rates.

  • Purification: Developing effective crystallization and chromatographic separation processes.

  • Formulation Development: Creating stable and effective solutions for drug delivery and other applications.

This guide provides the theoretical and practical framework necessary to predict, determine, and utilize the solubility of this compound effectively.

Physicochemical Profile and Theoretical Solubility Predictions

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the guiding tenet, stating that substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[2][3][4][5]

Key Molecular Features of this compound:

  • Molecular Formula: C₈H₇FO₃[6]

  • Molecular Weight: 170.14 g/mol [6]

  • Structure: The molecule contains a benzene ring, a hydroxyl (-OH) group, a methyl ester (-COOCH₃) group, and a fluorine (-F) atom.

  • Polarity: The presence of the hydroxyl, ester, and fluorine groups introduces significant polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

  • Physical State: Low melting solid, with a melting point between 30-34 °C.[7]

Predicted Solubility Behavior:

Based on its structure, we can predict its solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules, leading to favorable solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): Good to high solubility is expected. These solvents can accept hydrogen bonds from the solute's hydroxyl group and engage in strong dipole-dipole interactions with the polar ester and C-F bonds.

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane): Low solubility is expected. The significant polarity of the functional groups will result in strong solute-solute interactions that are not easily overcome by the weak van der Waals forces offered by non-polar solvents.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Toluene): Moderate solubility is predicted. The aromatic ring of the solute will have some affinity for aromatic solvents like toluene, but the polar functional groups will limit miscibility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely used technique.[8] This protocol outlines the necessary steps for accurate measurement.

Core Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of this compound into several vials (e.g., 20 mL glass scintillation vials). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

    • Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary experiments can determine the minimum time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

    • Accurately weigh the filtered solution.

  • Analysis:

    • The concentration of the dissolved solid can be determined by several methods. A common and straightforward method is gravimetric analysis:

      • Place the vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

      • Once a constant weight is achieved, weigh the vial containing the dry residue.

      • The mass of the dissolved solute can be calculated by subtracting the initial vial weight.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = (Mass of residue in mg) / (Volume of solvent used in mL)

      • Alternatively, using the mass of the solution:

      • Solubility ( g/100 g solvent) = [Mass of residue / (Mass of filtered solution - Mass of residue)] x 100

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis & Calculation A 1. Weigh excess This compound B 2. Add precise volume of organic solvent A->B C 3. Agitate in isothermal shaker bath (e.g., 24h at 25°C) B->C Seal Vials D 4. Settle suspension C->D Reach Equilibrium E 5. Withdraw supernatant with syringe D->E F 6. Filter through 0.22 µm syringe filter E->F G 7. Evaporate solvent from filtered sample F->G Analyze Sample H 8. Weigh dried residue G->H I 9. Calculate solubility (e.g., mg/mL) H->I J Final Solubility Data I->J Record Data

Caption: Experimental workflow for the determination of solubility.

Data Presentation

For clarity and comparative analysis, the experimentally determined solubility data should be summarized in a structured table.

Organic Solvent Solvent Class Temperature (°C) Observed Solubility (mg/mL) Observed Solubility (mol/L)
MethanolPolar Protic25
EthanolPolar Protic25
AcetonePolar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
Tetrahydrofuran (THF)Polar Aprotic25
DichloromethaneChlorinated25
TolueneAromatic25
n-HexaneNon-Polar25

Safety and Handling Precautions

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Handling:

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

    • Avoid contact with skin, eyes, and clothing.[11]

    • Wash hands thoroughly after handling.[9]

Always consult the most recent Safety Data Sheet (SDS) for the compound before commencing any experimental work.

References

A Senior Application Scientist's Guide to Methyl 5-fluoro-2-hydroxybenzoate: From Hazard Assessment to Emergency Response

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 5-fluoro-2-hydroxybenzoate

As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This compound, a key fluorinated organic building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing a deeper, field-tested perspective on the causality behind safety protocols. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Compound Identification and Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage strategies.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms Methyl 5-fluorosalicylate, 5-Fluoro-2-hydroxy-benzoic acid methyl ester[2]
CAS Number 391-92-4[2]
Molecular Formula C₈H₇FO₃[2]
Molecular Weight 170.14 g/mol [2]
Physical State Solid, Powder[3]
Melting Point 30-34 °C
Boiling Point 50 °C @ 0.15 mmHg
Flash Point 105 °C

The relatively low melting point indicates that this solid can easily melt, potentially increasing the surface area for exposure. The high flash point suggests it is not highly flammable under standard laboratory conditions, but it is still a combustible solid.

Hazard Analysis and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[2] Understanding the specifics of this classification is critical for preventing exposure and responding effectively if an incident occurs.

Hazard ClassGHS CategoryHazard StatementCausality and Implication for Researchers
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe compound can cause inflammation, redness, and discomfort upon contact with the skin. This necessitates the consistent use of appropriate chemical-resistant gloves.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationDirect contact with the eyes can lead to significant irritation, pain, and potential damage. This underscores the mandatory use of safety goggles with side shields.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of the powder or dust can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood.

The "Warning" signal word associated with this compound indicates a moderate hazard level.[2] While not acutely toxic, the irritant properties can cause significant discomfort and disrupt research activities if proper precautions are not taken.

Risk Mitigation: Core Safe Handling Protocols

The following protocols are designed to minimize the risk of exposure. The causality behind each step is explained to foster a deeper understanding of the safety measures.

3.1. Engineering Controls: The First Line of Defense

  • Protocol: Always handle this compound within a certified chemical fume hood.

  • Causality: A fume hood provides primary containment, preventing the inhalation of airborne particles and protecting the researcher from respiratory irritation (H335).[2][4] It also provides a physical barrier in case of accidental splashes. Ensure the sash is kept at the lowest practical height.

  • Protocol: Ensure a safety shower and eyewash station are readily accessible and have been tested within the last month.[4][5]

  • Causality: In the event of significant skin or eye contact, immediate and copious rinsing with water is the most effective first aid measure.[3][4] Accessibility and functionality are non-negotiable.

3.2. Administrative and Procedural Controls

  • Protocol: Avoid creating dust when handling the solid. If possible, use a spatula to gently transfer the material.

  • Causality: Minimizing dust formation directly reduces the risk of inhalation and respiratory tract irritation (H335).[2][3]

  • Protocol: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][4]

  • Causality: This simple step prevents accidental ingestion and cross-contamination of personal items or other work areas.

  • Protocol: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[4]

  • Causality: This prevents the primary route of accidental ingestion.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential, but it is the final barrier between the researcher and the chemical. Its effectiveness depends entirely on correct selection and use.

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for tears or pinholes before use. Use proper glove removal technique (without touching the outer surface of the glove with bare hands) to avoid skin contact.[3][4]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required.[6] Long pants and closed-toe shoes are also mandatory to protect the skin.[6]

  • Respiratory Protection: If work cannot be conducted in a fume hood or if significant dust is generated, a NIOSH-approved respirator is required. Respirator use requires prior medical evaluation and fit-testing.[6]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Task: Handling Methyl 5-fluoro-2-hydroxybenzoate Hazard_ID Hazards Identified: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Start->Hazard_ID Consult SDS Eyes Eye Protection: Chemical Safety Goggles (Mandatory) Hazard_ID->Eyes H319 Hands Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) Hazard_ID->Hands H315 Body Body Protection: Lab Coat, Long Pants, Closed-Toe Shoes Hazard_ID->Body General Lab Practice Respiratory Respiratory Protection: Required if Fume Hood is not used Hazard_ID->Respiratory H335

PPE Selection Workflow for this compound

Storage and Chemical Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed to prevent moisture absorption and contamination.[3][4] The storage area should be secure, ideally in a locked cabinet.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]

  • Causality: Strong oxidizing agents can cause vigorous, potentially explosive reactions with organic materials. Strong bases can catalyze hydrolysis of the ester group, leading to degradation of the compound.

Emergency Procedures: A Plan for When Things Go Wrong

A clear, rehearsed emergency plan is the hallmark of a trustworthy safety system.

6.1. Accidental Release / Spill

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, prevent further spread. For a solid spill, gently sweep up the material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[3][8] Absorbent, inert material can be used for solutions.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the collected waste according to institutional and local regulations.[4]

6.2. Exposure First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][4]

  • Inhalation: Remove the individual to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Emergency_Response_Flowchart cluster_actions Immediate Actions cluster_response Response Protocol Spill Spill / Exposure Occurs Assess Assess Severity & Type of Exposure Spill->Assess Evacuate Alert Others & Evacuate Area (if needed) Assess->Evacuate FirstAid Administer First Aid (See Section 6.2) Assess->FirstAid If Exposure PPE Don Appropriate PPE Evacuate->PPE ContainSpill Contain & Clean Spill (See Section 6.1) PPE->ContainSpill If Spill Medical Seek Medical Attention FirstAid->Medical Report Report Incident to Supervisor ContainSpill->Report Medical->Report

General Emergency Response Workflow

Decontamination and Waste Disposal

All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Procedure: Place all contaminated waste into a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[4] Do not dispose of it down the drain or in regular trash.

Toxicological Profile

While a comprehensive toxicological profile is not available in the provided search results, the GHS classification points to its primary hazards.[2] It is an irritant to the skin, eyes, and respiratory system. The toxicological properties have not been fully investigated, which warrants a cautious approach, treating the compound with respect and adhering strictly to the handling protocols outlined in this guide.[8]

References

Methyl 5-fluoro-2-hydroxybenzoate: A Strategic Starting Material for Complex Synthesis in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated building blocks indispensable. Among these, Methyl 5-fluoro-2-hydroxybenzoate has emerged as a particularly versatile and valuable starting material. Its trifunctional nature, featuring a nucleophilic phenolic hydroxyl group, an electrophilic ester, and a strategically placed fluorine atom on the aromatic ring, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the construction of complex, high-value molecules.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. This compound is typically an off-white or pale yellow low melting solid.[1] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms Methyl 5-fluorosalicylate, 4-Fluoro-2-(methoxycarbonyl)phenol[2]
CAS Number 391-92-4[1][2]
Molecular Formula C₈H₇FO₃[2][3]
Molecular Weight 170.14 g/mol [2][3]
Melting Point 30-34 °C[1]
Boiling Point 50 °C at 0.15 mmHg[1]
Flash Point 105 °C[1]

Spectroscopic Signature: The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and product confirmation.

  • ¹H NMR: The proton NMR spectrum will characteristically show a singlet for the methyl ester protons (~3.9 ppm), a broad singlet for the phenolic hydroxyl proton, and distinct aromatic protons whose splitting patterns are influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR will display signals for the ester carbonyl, the methyl carbon, and six distinct aromatic carbons, with C-F coupling constants providing definitive evidence of the fluorine's position.

  • IR Spectroscopy: Key stretches include a broad O-H band for the hydroxyl group, a sharp C=O stretch for the ester, and C-F and C-O stretches.[2]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight.[2]

Synthesis of this compound

The most direct and common method for preparing this compound is the Fischer esterification of 5-fluorosalicylic acid.[4] This acid-catalyzed reaction with methanol is efficient and scalable.

Workflow for Synthesis

cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification 5-Fluorosalicylic_Acid 5-Fluorosalicylic Acid Reaction_Vessel Combine and Reflux 5-Fluorosalicylic_Acid->Reaction_Vessel Methanol Methanol (Solvent/Reagent) Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Concentration Concentrate in vacuo Reaction_Vessel->Concentration After reaction completion Extraction Dissolve in EtOAc Wash with NaHCO₃, Brine Concentration->Extraction Drying_Filtration Dry (Na₂SO₄), Filter Extraction->Drying_Filtration Final_Product Evaporate Solvent Drying_Filtration->Final_Product Product_Characterization Spectroscopic Analysis (NMR, IR, MS) Final_Product->Product_Characterization Yields this compound

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a solution of 5-fluorosalicylic acid (1.0 eq.) in methanol (approx. 10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Extraction: After cooling to room temperature, carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Reactivity and Key Synthetic Transformations

The utility of this compound stems from its three distinct reactive sites, allowing for sequential and regioselective modifications.

A. Reactions at the Phenolic Hydroxyl Group

The acidic and nucleophilic nature of the phenolic hydroxyl group makes it a prime site for alkylation and acylation reactions.

A.1. O-Alkylation (Williamson Ether Synthesis) This is a cornerstone reaction for introducing alkyl or aryl-alkyl side chains, which is critical for modulating the pharmacological properties of a lead compound. The reaction proceeds via deprotonation of the phenol to form a more nucleophilic phenoxide, followed by an Sₙ2 reaction with an alkyl halide.

  • Causality: A suitable base (e.g., K₂CO₃, NaH) is required to deprotonate the phenol. The choice of base and solvent (e.g., DMF, Acetone) is critical to ensure sufficient reactivity without promoting side reactions.

Start This compound -OH Product O-Alkylated Product -OR Start->Product Sₙ2 Reaction Reagents Base (e.g., K₂CO₃) Alkyl Halide (R-X)

Caption: General scheme for O-alkylation.

Protocol: General Procedure for O-Alkylation

  • Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetone.

  • Add a base, typically potassium carbonate (1.5-2.0 eq.), and stir the mixture.

  • Add the desired alkyl halide (1.1 eq.) and heat the reaction (e.g., 60-80 °C) until completion as monitored by TLC.

  • Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

  • Purify the residue by extraction and column chromatography to obtain the O-alkylated product.

B. Reactions involving the Ester Functional Group

The methyl ester is an electrophilic site amenable to nucleophilic acyl substitution.

B.1. Saponification (Hydrolysis) Hydrolysis of the ester regenerates the corresponding carboxylic acid, 5-fluorosalicylic acid. This is often a necessary step to enable subsequent amide bond formation or other carboxylate-specific reactions.

Protocol: Ester Hydrolysis

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water.[5]

  • Add an excess of a base, such as lithium hydroxide (LiOH·H₂O, 3.0 eq.), at room temperature.[5]

  • Stir the mixture for several hours (e.g., 16 hours) until the ester is fully consumed.[5]

  • Remove the THF under reduced pressure and acidify the aqueous residue with aqueous HCl (e.g., 1.5 N) to a pH of ~3.[5]

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 5-fluorosalicylic acid.[5]

B.2. Amidation Direct reaction with amines can form the corresponding amide, a common functional group in pharmaceuticals. This can be achieved by heating with an amine or by a two-step process involving hydrolysis to the acid followed by peptide coupling.

Start This compound -COOCH₃ Product Amide Product -CONR₂ Start->Product Nucleophilic Acyl Substitution Reagents Amine (R₂NH) Heat or Coupling Agents

Caption: General scheme for amidation.

C. Reactions on the Aromatic Ring

The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The powerful ortho-, para-directing and activating effect of the hydroxyl group typically dominates, directing incoming electrophiles to the C3 and C5 positions. However, the C5 position is already occupied by fluorine. Therefore, substitution is strongly favored at the C3 position.

Applications in the Synthesis of Bioactive Molecules

This compound is not merely a versatile chemical; it is a proven building block in the synthesis of high-impact pharmaceutical agents.

  • ALK Inhibitors (Cancer Therapy): It has been successfully employed in the synthesis of macrocyclic Anaplastic Lymphoma Kinase (ALK) inhibitors, a class of targeted therapies for certain types of cancer.

  • BTK Inhibitors (Immunology/Oncology): This starting material is also used to construct bridged bicyclic heterocycles that act as Bruton's Tyrosine Kinase (BTK) inhibitors for treating conditions like non-Hodgkin's lymphoma.

  • Agrochemicals: As a fluorinated building block, it is also used in the preparation of advanced agrochemical components where metabolic stability and efficacy are paramount.

The fluorine atom at the 5-position is particularly strategic. It often serves to block a potential site of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the in vivo half-life of a drug candidate.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[2] Some sources also indicate it may cause respiratory irritation.[6][7]

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]

    • Handle in a well-ventilated area or a chemical fume hood.[6][7][8]

    • Wash hands thoroughly after handling.[6][7]

    • Avoid breathing dust or vapors.[6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][7]

Conclusion

This compound stands as a testament to the power of functionalized building blocks in modern organic synthesis. Its strategically arranged reactive centers—the hydroxyl group, the methyl ester, and the fluorinated aromatic ring—provide chemists with a reliable and versatile platform for constructing complex molecular architectures. Its proven application in the synthesis of targeted cancer therapies highlights its significance and solidifies its role as a key starting material for researchers, scientists, and drug development professionals aiming to innovate at the frontiers of chemical science.

References

The Evolving Landscape of Fluorinated Salicylates: A Technical Guide to the Biological Activity of Methyl 5-fluoro-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—confer significant advantages in modulating a molecule's pharmacokinetic and pharmacodynamic profile. When applied to the well-established salicylate backbone, these advantages are particularly pronounced, leading to a new generation of derivatives with enhanced potency, metabolic stability, and novel mechanisms of action. This guide provides an in-depth exploration of the biological activities of derivatives of Methyl 5-fluoro-2-hydroxybenzoate, a key intermediate and building block in this exciting field. We will delve into the synthesis, mechanisms of action, and therapeutic potential of these compounds, offering a technical resource for researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation.

The Core Moiety: this compound

This compound is a fluorinated derivative of salicylic acid, a long-recognized therapeutic agent. The introduction of a fluorine atom at the C-5 position of the benzene ring is a critical modification that significantly influences the molecule's electronic properties and, consequently, its biological interactions. This strategic fluorination can enhance binding affinity to target enzymes and receptors, improve membrane permeability, and increase metabolic stability by blocking sites susceptible to oxidative metabolism. These attributes make this compound and its parent acid, 5-fluorosalicylic acid, valuable starting materials for the synthesis of a diverse array of biologically active compounds.

Key Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most prominent being in the realms of anti-inflammatory, anticancer, and antimicrobial applications.

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory properties of salicylates are well-documented, primarily through their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. Fluorination can enhance this inhibitory activity. Furthermore, fluorinated salicylates have been shown to exert neuroprotective effects by modulating inflammatory responses in the central nervous system.

A key mechanism underlying these effects is the downregulation of pro-inflammatory mediators. Studies on related fluorinated salicylates have demonstrated a significant reduction in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). This modulation of inflammatory pathways suggests therapeutic potential in neurodegenerative diseases where inflammation is a key pathological component.

Anticancer Activity

The anticancer potential of 5-fluorosalicylate derivatives is a rapidly emerging area of research. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the modulation of critical signaling pathways.

One promising avenue is the development of 5-fluorosalicylate derivatives as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HDACs, these derivatives can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Derivatives of 5-fluorosalicylic acid have shown promising activity against a range of microbial pathogens, including bacteria and fungi. The introduction of fluorine can enhance the antimicrobial potency of the salicylate scaffold.

A notable example is the activity of 4-Amino-5-fluorosalicylic acid against Mycobacterium tuberculosis, the causative agent of tuberculosis. This derivative has demonstrated a minimum inhibitory concentration (MIC) of ≤3.13 µg/mL, highlighting its potential as a lead compound for the development of new anti-tuberculosis drugs.

Synthesis of Biologically Active Derivatives

The versatile chemical structure of this compound allows for the synthesis of a wide array of derivatives, including amides, esters, hydrazones, and Schiff bases. These modifications are often crucial for tuning the biological activity and pharmacokinetic properties of the parent compound.

Synthesis of Amide Derivatives

Amide derivatives are frequently synthesized to enhance biological activity and improve metabolic stability. A common method involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine using a peptide coupling agent.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an imine or azomethine group, are another important class of derivatives with a wide range of biological activities. They are typically synthesized through the condensation of an aldehyde with a primary amine. For derivatives of this compound, this often involves the initial conversion of the methyl salicylate to the corresponding salicylaldehyde.

Experimental Protocols

The following sections provide standardized protocols for the synthesis of a key intermediate and the evaluation of the biological activity of its derivatives.

Synthesis of 4-Amino-5-fluorosalicylic Acid

This protocol describes the synthesis of a key antimycobacterial derivative starting from its acetylated precursor.

Materials:

  • Methyl 4-acetamido-5-fluorosalicylate

  • 20% Sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • A solution of methyl 4-acetamido-5-fluorosalicylate (1 g, 0.0047 mole) in 20 mL of 20% sodium hydroxide solution is heated under reflux for 2 hours.

  • The reaction mixture is then cooled to room temperature.

  • Concentrated hydrochloric acid is added dropwise until the pH of the solution reaches 2, resulting in the precipitation of the product.

  • The precipitate is collected by filtration and dried to yield 4-Amino-5-fluorosalicylic acid.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compound stock solution

Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions of the test compound across the plate by transferring 100 µL from one well to the next.

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the appropriate final concentration (typically 5 x 10^5 CFU/mL).

  • Inoculate each well with 100 µL of the diluted bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR)

The biological activity of salicylate derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. For 5-fluorosalicylates, several key SAR trends have been observed:

  • Position of Halogen: The presence of a fluorine or chlorine atom at the 5-position (para to the hydroxyl group) is often associated with enhanced biological activity. This is likely due to the electron-withdrawing nature of the halogen, which can influence the acidity of the phenolic hydroxyl group and the overall electronic distribution of the molecule, thereby affecting its interaction with biological targets.

  • Substituents on the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can have a profound impact on activity. Amide derivatives often exhibit improved metabolic stability and can introduce additional hydrogen bonding interactions with target proteins. The specific nature of the amine or alcohol used for derivatization is a critical determinant of the resulting biological activity.

  • Formation of Metal Complexes: The chelation of 5-fluorosalicylate derivatives with transition metals can lead to a significant enhancement of their antimicrobial activity. The metal ion itself can contribute to the biological effect, and the complexation can alter the overall physicochemical properties of the molecule, such as its lipophilicity and ability to penetrate microbial cell membranes.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design.

Inhibition of Inflammatory Pathways

As mentioned, a primary mechanism of the anti-inflammatory action of fluorinated salicylates is the inhibition of the COX enzymes. Additionally, these compounds can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. By preventing the activation of NF-κB, these derivatives can suppress the transcription of a wide range of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by 5-fluorosalicylate derivatives.

Induction of Apoptosis in Cancer Cells

The anticancer activity of these derivatives is often mediated by the induction of apoptosis, or programmed cell death. This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Inhibition of enzymes like HDACs can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards cell death.

Experimental_Workflow start Start: This compound synthesis Chemical Synthesis (e.g., Amidation, Schiff Base) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bioassay Biological Evaluation purification->bioassay antimicrobial Antimicrobial Screening (MIC Assay) bioassay->antimicrobial anticancer Anticancer Screening (MTT Assay) bioassay->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) sar->mechanism lead Lead Compound Identification mechanism->lead

Caption: General workflow for the development of bioactive derivatives.

Future Perspectives and Conclusion

The derivatives of this compound represent a promising and versatile class of compounds with significant therapeutic potential. The strategic incorporation of fluorine into the salicylate scaffold has proven to be an effective strategy for enhancing biological activity and modulating physicochemical properties. Future research in this area will likely focus on:

  • Expansion of the Derivative Library: The synthesis and screening of a wider range of derivatives will be crucial for identifying compounds with improved potency and selectivity.

  • Elucidation of Novel Mechanisms: Further investigation into the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic effects and may reveal novel applications.

  • In Vivo Studies: Promising lead compounds identified through in vitro screening will require comprehensive evaluation in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Development of Drug Delivery Systems: The formulation of these derivatives into advanced drug delivery systems may further enhance their therapeutic index by improving their solubility, bioavailability, and targeted delivery.

The Strategic deployment of Methyl 5-fluoro-2-hydroxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. This guide delves into the multifaceted applications of a pivotal fluorinated building block, Methyl 5-fluoro-2-hydroxybenzoate. We will explore its synthesis, its instrumental role in the construction of diverse pharmacologically active agents, and the underlying mechanistic principles that render it a valuable tool for medicinal chemists. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and data-driven analyses to facilitate its effective utilization in the quest for novel therapeutics.

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a powerful strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound, a fluorinated derivative of salicylic acid, has emerged as a particularly useful synthon, offering a versatile platform for the synthesis of a wide array of bioactive molecules. Its strategic functionalization allows for the facile introduction of a fluorinated phenyl moiety into larger, more complex structures, thereby imparting the beneficial properties of fluorine.

Synthesis of this compound: A Practical Guide

The efficient and scalable synthesis of this compound is a prerequisite for its widespread application. The most common and practical approach involves the esterification of 5-fluorosalicylic acid with methanol. This can be achieved through several methods, with acid-catalyzed esterification being a prevalent choice.

Acid-Catalyzed Esterification

This method relies on the use of a strong acid catalyst, such as sulfuric acid or thionyl chloride, to promote the reaction between the carboxylic acid and methanol.

Experimental Protocol: Esterification using Thionyl Chloride

  • Dissolve 5-fluorosalicylic acid (1 equivalent) in methanol (sufficient volume to dissolve).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the fluoro, hydroxyl, and methyl ester groups on the benzene ring makes this compound a versatile precursor for a variety of heterocyclic scaffolds with significant therapeutic potential.

Construction of Benzimidazole Scaffolds: A Gateway to Diverse Activities

Benzimidazoles are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. This compound serves as an excellent starting material for the synthesis of fluorinated benzimidazole derivatives. The general synthetic strategy involves the condensation of this compound with an o-phenylenediamine derivative.

Experimental Workflow: Synthesis of Fluorinated Benzimidazoles

References

The Strategic Role of Methyl 5-fluoro-2-hydroxybenzoate in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Fluorine Advantage in Modern Crop Protection

In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a cornerstone of modern synthetic chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles—can dramatically improve the efficacy and performance of active ingredients.[1][2] Methyl 5-fluoro-2-hydroxybenzoate, a fluorinated derivative of salicylic acid, represents a key building block in this advanced synthetic landscape. Its trifunctional nature, possessing a reactive phenol, a modifiable ester, and a strategically placed fluorine atom, offers a versatile platform for the construction of complex and highly active agrochemical molecules. This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering researchers and development professionals a comprehensive resource for leveraging this valuable intermediate.

Physicochemical Properties and Synthesis of this compound

This compound is a fluorinated organic building block recognized for its utility in the preparation of agrochemical and pharmaceutical compounds.[3]

Core Characteristics
PropertyValueSource
CAS Number 391-92-4[4]
Molecular Formula C₈H₇FO₃[4]
Molecular Weight 170.14 g/mol [4]
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane.N/A
Synthesis Protocol: Esterification of 5-Fluorosalicylic Acid

The most direct and industrially scalable synthesis of this compound involves the esterification of 5-fluorosalicylic acid with methanol. The following protocol is a robust and efficient method for this transformation.

Reaction Scheme:

G 5-Fluorosalicylic_Acid 5-Fluorosalicylic Acid Methyl_5_fluoro_2_hydroxybenzoate This compound 5-Fluorosalicylic_Acid->Methyl_5_fluoro_2_hydroxybenzoate Methanol Methanol Methanol->Methyl_5_fluoro_2_hydroxybenzoate H2SO4 H₂SO₄ (cat.) H2SO4->Methyl_5_fluoro_2_hydroxybenzoate Water Water Methyl_5_fluoro_2_hydroxybenzoate->Water byproduct

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluorosalicylic acid (50 g, 0.32 mol).

  • Reagent Addition: Add methanol (250 mL) to the flask and stir until the 5-fluorosalicylic acid is fully dissolved.

  • Catalyst Introduction: Carefully and slowly add concentrated sulfuric acid (5 mL) to the reaction mixture while stirring.

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acidic catalyst.

    • Wash the organic layer with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure this compound as a white crystalline solid.

Application in Agrochemical Synthesis: A Case Study of Pyrasulfotole

While direct commercial agrochemical syntheses starting from this compound are not extensively published, the synthesis of the herbicide Pyrasulfotole from a structurally related fluorinated benzoic acid provides an excellent and instructive example of the synthetic strategies employed for this class of compounds. Pyrasulfotole is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis, leading to the bleaching of susceptible weeds.[2]

Synthetic Pathway of Pyrasulfotole

The synthesis of Pyrasulfotole involves the reaction of a substituted benzoyl chloride with a pyrazolone derivative. The required benzoyl chloride is prepared from a fluorinated benzoic acid precursor.[2]

G cluster_0 Preparation of the Benzoyl Chloride Intermediate cluster_1 Final Coupling Reaction Start 2-Chloro-4-(trifluoromethyl)benzoic acid Step1 Reaction with Sodium Methylsulfide Start->Step1 1. Step2 Oxidation with H₂O₂ Step1->Step2 2. Step3 Chlorination with Thionyl Chloride Step2->Step3 3. Intermediate 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride Step3->Intermediate 4. Pyrasulfotole Pyrasulfotole Intermediate->Pyrasulfotole Coupling Pyrazole 1,3-Dimethyl-5-pyrazolone Pyrazole->Pyrasulfotole

Figure 2: Synthetic workflow for Pyrasulfotole.

Detailed Protocol for Pyrasulfotole Synthesis

This multi-step synthesis highlights the transformation of a fluorinated benzoic acid into a key agrochemical intermediate.

Step 1: Synthesis of 2-(Methylthio)-4-(trifluoromethyl)benzoic acid

  • Reaction Setup: In a nitrogen-purged reactor, dissolve 2-chloro-4-(trifluoromethyl)benzoic acid in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Nucleophilic Substitution: Add sodium methylsulfide (NaSMe) portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours. Monitor the disappearance of the starting material by HPLC.

  • Work-up: Upon completion, quench the reaction with water and acidify with hydrochloric acid to precipitate the product. Filter, wash with water, and dry to obtain 2-(methylthio)-4-(trifluoromethyl)benzoic acid.

Step 2: Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

  • Oxidation: Suspend the 2-(methylthio)-4-(trifluoromethyl)benzoic acid in a suitable solvent like acetic acid.

  • Reagent Addition: Slowly add hydrogen peroxide (30% aqueous solution) to the suspension. The reaction is exothermic and should be controlled with cooling.

  • Reaction Completion: Stir the mixture at an elevated temperature (e.g., 60-70 °C) until the oxidation is complete, as confirmed by HPLC.

  • Isolation: Cool the reaction mixture to precipitate the product. Filter, wash with water, and dry to yield 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid.

Step 3: Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride

  • Chlorination: Suspend the 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid in an inert solvent like toluene.

  • Reagent Addition: Add thionyl chloride (SOCl₂) dropwise to the suspension. A catalytic amount of DMF can be used to accelerate the reaction.

  • Reaction Execution: Heat the mixture to reflux until the evolution of HCl gas ceases and the reaction is complete.

  • Isolation: Distill off the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 4: Synthesis of Pyrasulfotole

  • Reaction Setup: In a reactor, dissolve 1,3-dimethyl-5-pyrazolone in a suitable solvent such as acetonitrile.

  • Coupling Reaction: Add a base, such as triethylamine, to the solution. Then, slowly add the 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete (monitored by HPLC).

  • Work-up and Purification: Quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by recrystallization to afford Pyrasulfotole.

Versatility of this compound in Agrochemical Scaffolding

The strategic placement of the fluorine atom and the presence of both a hydroxyl and a methyl ester group make this compound a highly versatile building block for a range of agrochemical scaffolds.

O-Alkylation and Arylation Reactions

The phenolic hydroxyl group is a key handle for introducing diversity. It can readily undergo Williamson ether synthesis with a variety of alkyl and aryl halides. This is a common strategy in the synthesis of herbicides and fungicides where an ether linkage connects the fluorinated phenyl ring to another bioactive moiety.

G Start This compound Product O-Substituted Derivative Start->Product Reagent R-X (Alkyl/Aryl Halide) Reagent->Product Base Base (e.g., K₂CO₃) Base->Product

Figure 3: General scheme for O-alkylation/arylation.

Reactions at the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride. This acid chloride is a versatile intermediate for the synthesis of amides, which are a common feature in many modern fungicides and insecticides. For example, the anilide moiety is a key structural feature in many SDHI (succinate dehydrogenase inhibitor) fungicides.

Electrophilic Aromatic Substitution

The electron-donating hydroxyl group can direct further electrophilic substitution on the aromatic ring, allowing for the introduction of additional functional groups that can modulate the biological activity of the final compound.

Conclusion: A Key Enabler for Future Agrochemical Innovation

This compound stands as a testament to the power of fluorination in modern agrochemical design. Its synthetic accessibility and versatile reactivity provide a robust platform for the development of novel active ingredients. As the demand for more sophisticated and sustainable crop protection solutions continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play a pivotal role in shaping the future of agriculture. The synthetic pathways and strategies outlined in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to this critical endeavor.

References

Methodological & Application

Synthesis of Methyl 5-fluoro-2-hydroxybenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-hydroxybenzoate is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other specialty chemicals. Its utility stems from the presence of multiple functional groups: a hydroxyl group, a methyl ester, and a fluorine atom, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document provides a detailed guide to the synthesis of this compound from 5-fluorosalicylic acid via a Fischer-Speier esterification reaction. We will delve into the reaction mechanism, provide a comprehensive, step-by-step protocol, and discuss the critical parameters for a successful synthesis.

Reaction Mechanism: The Fischer-Speier Esterification

The synthesis of this compound from 5-fluorosalicylic acid and methanol is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol to an ester and water.[1][2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side.[3]

The mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the 5-fluorosalicylic acid by the acid catalyst (e.g., sulfuric acid or thionyl chloride-generated HCl). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.

To favor the formation of the ester, a large excess of the alcohol (methanol) is typically used, which, according to Le Chatelier's principle, shifts the equilibrium to the right.[3]

Experimental Protocol

This protocol is based on established literature procedures for the esterification of fluorinated benzoic acids.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
5-Fluorosalicylic acid≥98%Sigma-Aldrich
MethanolAnhydrous, ≥99.8%Fisher Scientific
Thionyl chloride≥99%Acros Organics
Ethyl acetateACS GradeVWR
Petroleum etherACS GradeVWR
Sodium bicarbonateSaturated aqueous solution---
Sodium sulfateAnhydrous---
Round-bottom flask------
Reflux condenser------
Magnetic stirrer and stir bar------
Ice bath------
Separatory funnel------
Rotary evaporator------
Column chromatography setup------
Silica gel60 Å, 230-400 mesh---
Safety Precautions
  • 5-Fluorosalicylic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl chloride: Is a corrosive and lachrymatory substance. Reacts violently with water. Handle with extreme care in a fume hood.

  • Methanol: Is flammable and toxic. Avoid inhalation and contact with skin.

  • Concentrated Sulfuric Acid (Alternative Catalyst): Is highly corrosive. Handle with extreme care, always adding acid to the solvent and not the other way around.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluorosalicylic acid (e.g., 780 mg, 5 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Cool the solution in an ice bath (0 °C). While stirring, slowly add thionyl chloride (0.8 mL, 10 mmol) dropwise to the reaction mixture. Alternatively, a catalytic amount of concentrated sulfuric acid (e.g., 0.050 mL) can be used.[4]

  • Reflux: Remove the ice bath and attach a reflux condenser to the flask. Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 2:1 v/v) as the eluent.[4] This will yield this compound as a white solid.

Characterization

The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR (in DMSO-d6) should show a singlet for the hydroxyl proton, multiplets for the aromatic protons, and a singlet for the methyl ester protons.[4]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification reagents 5-Fluorosalicylic Acid + Methanol reflux Reflux (2 hours) reagents->reflux Add Catalyst (0°C) catalyst Thionyl Chloride (or H₂SO₄) concentrate1 Concentrate reflux->concentrate1 Cool to RT extract Ethyl Acetate Extraction (Wash with NaHCO₃, Brine) concentrate1->extract dry Dry (Na₂SO₄) extract->dry concentrate2 Concentrate dry->concentrate2 purify Column Chromatography concentrate2->purify product This compound purify->product

Figure 1: Workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterValueReference
Reactants
5-Fluorosalicylic acid780 mg (5 mmol)[4]
Methanol100 mL[4]
Catalyst
Thionyl chloride0.8 mL (10 mmol)[4]
or Sulfuric acid (conc.)0.050 mL[4]
Reaction Conditions
TemperatureReflux[4]
Time2 hours[4]
Purification
Eluent SystemPetroleum ether : Ethyl acetate (2:1)[4]
Expected Yield ~98%[4]
Product Appearance White solid[4]

Conclusion

The Fischer-Speier esterification of 5-fluorosalicylic acid with methanol provides an efficient and high-yielding route to this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably synthesize this important chemical intermediate. The protocol outlined in this application note, when combined with appropriate safety measures and analytical characterization, serves as a robust guide for laboratory synthesis.

References

experimental protocol for "Methyl 5-fluoro-2-hydroxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 5-fluoro-2-hydroxybenzoate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key fluorinated organic building block utilized in the preparation of agrochemical and pharmaceutical components. The protocol herein details a robust and reproducible method based on the Fischer-Speier esterification of 5-fluoro-2-hydroxybenzoic acid with methanol, catalyzed by sulfuric acid. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for purification and characterization.

Introduction and Significance

This compound (CAS No: 391-92-4) is a derivative of salicylic acid, distinguished by a fluorine atom at the C-5 position of the benzene ring.[1][2] This structural feature is of high interest in medicinal chemistry, as the incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, this compound serves as a critical intermediate in the synthesis of various high-value molecules, including novel cancer therapeutics like macrocyclic ALK inhibitors.

The synthesis method described is an application of the classic Fischer-Speier esterification, a thermodynamically controlled acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] This method is advantageous due to its simplicity, use of readily available reagents, and the absence of hazardous waste products like alkyl halides.[4]

Reaction Mechanism: Fischer-Speier Esterification

The conversion of 5-fluoro-2-hydroxybenzoic acid to its methyl ester proceeds via a well-established acyl substitution mechanism. The role of the strong acid catalyst (H₂SO₄) is paramount.

  • Protonation of the Carbonyl: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

This entire process is reversible. To drive the reaction to completion, an excess of the alcohol (methanol) is used, shifting the equilibrium in favor of the product, in accordance with Le Châtelier's principle.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
5-Fluoro-2-hydroxybenzoic AcidC₇H₅FO₃156.115.00 g32.0Starting Material
Methanol (Anhydrous)CH₃OH32.0450 mL-Reagent & Solvent
Sulfuric Acid (Conc., 98%)H₂SO₄98.081.0 mL~18.4Catalyst
Saturated Sodium BicarbonateNaHCO₃84.01~100 mL-Neutralizing Agent
Ethyl AcetateC₄H₈O₂88.11~150 mL-Extraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Brine (Saturated NaCl)NaCl58.44~50 mL-Washing Agent
Safety Precautions
  • General: This procedure must be conducted in a well-ventilated laboratory fume hood.[5][6] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.[6][7]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe chemical burns.[8] Handle with extreme care, ensuring it is added slowly and cautiously to the methanol, as the dilution is exothermic.

  • Methanol: Methanol is a flammable liquid and is toxic if inhaled, ingested, or absorbed through the skin.[5][9] Keep away from ignition sources and ensure proper containment.[5][9]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.[9]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g (32.0 mmol) of 5-fluoro-2-hydroxybenzoic acid.

  • Add 50 mL of anhydrous methanol to the flask. Stir the mixture until the solid is fully dissolved.

  • Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Catalyst Addition: While stirring vigorously, slowly add 1.0 mL of concentrated sulfuric acid dropwise using a glass pipette. Caution: This addition is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reflux: Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

  • Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a 500 mL beaker containing 100 mL of ice-cold water.

  • Slowly add saturated sodium bicarbonate solution to the mixture with stirring until the effervescence ceases and the pH is neutral (~7-8). This step neutralizes the sulfuric acid catalyst and removes any unreacted 5-fluoro-2-hydroxybenzoic acid.[10]

  • Extraction: Transfer the neutralized aqueous mixture to a 500 mL separatory funnel.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Wash the combined organic layers with 50 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[11] Filter off the drying agent.

  • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.

  • Expected Yield: ~85-95%

  • Physical Appearance: Off-white to light yellow crystalline solid.[12]

  • Melting Point: 30-34 °C

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[13]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis reagents 1. Combine Reactants (5-Fluoro-2-hydroxybenzoic Acid + Methanol) catalyst 2. Add Catalyst (Conc. H₂SO₄ at 0-5 °C) reagents->catalyst Cooling reflux 3. Heat to Reflux (65-70 °C, 4-6 hours) catalyst->reflux neutralize 4. Neutralize (Sat. NaHCO₃ soln.) reflux->neutralize extract 5. Extract (Ethyl Acetate) neutralize->extract dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) extract->dry purify 7. Purify (Recrystallization or Column Chromatography) dry->purify product Final Product: This compound purify->product characterize 8. Characterize (NMR, IR, MS) product->characterize

Caption: Workflow for the synthesis of this compound.

Conclusion

The Fischer-Speier esterification detailed in this application note provides an efficient and straightforward pathway to synthesize this compound. By carefully controlling the reaction conditions and adhering to the specified safety protocols, researchers can reliably produce this valuable intermediate in high yield and purity, facilitating further research and development in the fields of medicinal and materials chemistry.

References

Application Note: High-Purity Recovery of Methyl 5-fluoro-2-hydroxybenzoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-fluoro-2-hydroxybenzoate is a key fluorinated organic building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active ingredient. This application note provides a comprehensive guide to the purification of this compound by recrystallization. We delve into the causal science behind solvent selection, present detailed, step-by-step protocols for both single-solvent and two-solvent systems, and offer a robust framework for troubleshooting common issues. The methodologies described herein are designed to be self-validating, incorporating purity assessment via melting point analysis to ensure the final product meets stringent quality standards.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1][2] The fundamental principle is to dissolve the impure solid in a hot solvent to create a saturated or near-saturated solution, then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the "mother liquor".[3]

For this compound, this technique is particularly effective for removing unreacted starting materials, such as 5-fluorosalicylic acid, or side-products from its synthesis.[4]

Physicochemical Profile and Strategic Considerations

A successful recrystallization protocol is built upon a thorough understanding of the compound's physical properties.

PropertyValueSource
CAS Number 391-92-4[5][6]
Molecular Formula C₈H₇FO₃[6][7]
Molecular Weight 170.14 g/mol [6]
Appearance Off-white to light yellow crystalline solid[8]
Melting Point 30-34 °C[5]

The most critical parameter here is the low melting point (30-34 °C) . This presents a significant challenge, as the compound may "oil out"—separate as a liquid instead of forming crystals—if the boiling point of the chosen solvent is too high or if the cooling process is mishandled.[9] Oiling out traps impurities and defeats the purpose of recrystallization. Therefore, solvent selection and temperature control are paramount.

Foundational Protocol: Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization.[9] The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] The "like dissolves like" principle provides a starting point; given the compound's phenolic hydroxyl and methyl ester groups, polar organic solvents are logical candidates.[9][10]

This protocol outlines a systematic, small-scale screening process to identify the optimal solvent or solvent pair.

Experimental Protocol for Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 2) dropwise, starting with ~0.5 mL. Agitate the mixture. Record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[1]

  • Heating: Place the test tubes that showed poor room-temperature solubility in a warm water bath.[11] Gradually increase the temperature and continue adding the solvent dropwise until the solid just dissolves. Record the approximate temperature and volume of solvent used.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. A good solvent will yield a significant amount of crystalline precipitate.

  • Ice Bath: Submerge the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation and assess the yield potential.

  • Evaluation: The best solvent is one that dissolves the compound completely at a high temperature but results in a high yield of crystals upon cooling.

Candidate Solvents & PairsRationale
Single Solvents
WaterHighly polar; unlikely to dissolve the organic ester well, but excellent for creating solvent pairs.[12]
Ethanol / MethanolPolar protic solvents; likely to dissolve the compound due to hydrogen bonding with the hydroxyl group.[9]
Ethyl AcetatePolar aprotic solvent; often a good choice for esters.[12]
AcetonePolar aprotic solvent; high solvating power but its low boiling point can be advantageous.[9]
TolueneAromatic solvent; may be effective due to the benzene ring in the target molecule.
Hexane / HeptaneNonpolar solvents; compound is likely insoluble, making them excellent "anti-solvents" for a two-solvent system.[12]
Solvent Pairs
Ethanol / WaterA classic pair where the compound is soluble in ethanol and insoluble in water.
Ethyl Acetate / HexaneA versatile pair for compounds of intermediate polarity.

Master Protocol: Single-Solvent Recrystallization

This protocol should be used when a single solvent with a steep solubility-temperature curve has been identified.

Single-Solvent Recrystallization Workflow

G A 1. Dissolution B Place crude solid in Erlenmeyer flask. C Add minimum amount of boiling solvent until solid just dissolves. B->C D 2. Hot Filtration (Optional) C->D E If solution contains insoluble impurities, filter hot through fluted filter paper. F 3. Crystallization E->F G Cover flask and allow to cool slowly to room temperature. H Cool further in an ice-water bath to maximize yield. G->H I 4. Isolation & Drying H->I J Collect crystals by vacuum filtration (Büchner funnel). K Wash crystals with a small amount of ice-cold solvent. J->K L Dry crystals under vacuum. K->L M Pure Product L->M

Caption: Generalized workflow for single-solvent recrystallization.

Detailed Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a boiling stone. In a separate beaker, bring the chosen recrystallization solvent to a boil on a hot plate. Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid completely dissolves.[13] Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the product yield.[1]

  • Decoloration/Hot Filtration (if necessary): If the solution is colored by minor impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[11] Reheat to boiling for a few minutes. If insoluble solid impurities are present, perform a hot gravity filtration. Causality: This step removes high molecular weight colored impurities via adsorption to charcoal or solid impurities that would otherwise be trapped in the final crystals.

  • Crystallization: Cover the flask with a watch glass and set it on a surface where it will not be disturbed. Allow the solution to cool slowly to room temperature.[14] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling tends to trap impurities.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation of the product.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the product crystals.[15]

  • Drying: Transfer the crystals to a watch glass and dry them. Due to the low melting point, gentle drying conditions are required, such as air drying or using a vacuum desiccator at room temperature. Avoid oven drying.

Advanced Protocol: Two-Solvent (Solvent-Pair) Recrystallization

This method is ideal when no single solvent provides the desired solubility profile. It employs two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

Two-Solvent Recrystallization Workflow

G A 1. Dissolution B Dissolve crude solid in a minimum amount of hot 'good' solvent. A->B C 2. Induction of Crystallization B->C D Add 'bad' solvent dropwise to the hot solution until persistent cloudiness (turbidity) appears. E Add a few drops of 'good' solvent to redissolve the precipitate and obtain a clear solution. D->E F 3. Cooling & Isolation E->F G Cool slowly to room temp, then in an ice bath. H Collect crystals via vacuum filtration. G->H I Wash with a cold mixture of the solvent pair. H->I J Dry Crystals I->J K Pure Product J->K

Caption: Workflow for a two-solvent (solvent-pair) recrystallization.

Detailed Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid in the minimum required amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Precipitation: While keeping the solution hot, add the "bad" solvent (anti-solvent) dropwise with continuous swirling. Add until a faint, persistent cloudiness is observed. This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent, just enough to redissolve the precipitate and make the solution clear again.

  • Crystallization and Isolation: Follow steps 3 through 7 from the Single-Solvent protocol (Section 3.2). For the washing step (step 6), use a cold mixture of the two solvents in the same proportion that induced crystallization.

Quality Control: Purity Assessment and Troubleshooting

A protocol is only as good as its validation. Melting point analysis is a simple and effective method to assess the purity of the recrystallized product.

Protocol for Melting Point Analysis
  • Sample Preparation: Ensure the recrystallized product is completely dry. Finely crush a small amount of the crystals into a powder.

  • Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point (30-34 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂). The melting point range is T₁ – T₂.

  • Interpretation: A pure sample will exhibit a narrow melting point range (typically < 2 °C) that aligns with the literature value.[3][13] Impurities cause both a depression and a broadening of the melting point range.[13]

Troubleshooting Guide
ProblemProbable Cause(s)Solution(s)
Oiling Out Solvent boiling point is too high relative to the compound's melting point. Solution cooled too rapidly.Choose a lower-boiling solvent. Re-heat the oil to dissolve completely, add slightly more solvent, and ensure very slow cooling.
No Crystals Form Too much solvent was used. Solution is not supersaturated.Boil off some of the solvent to increase the concentration and attempt to cool again.[11] Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of pure compound.[3]
Very Low Yield Too much solvent was used. Compound has significant solubility in the cold solvent. Cooling time was insufficient.Re-concentrate the mother liquor and cool again. Ensure the ice bath step is performed for an adequate duration. Re-evaluate solvent choice.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, incorporating the activated charcoal step (Section 3.2, Step 2).

Conclusion

The successful purification of this compound by recrystallization is readily achievable through a systematic approach. Careful solvent selection, guided by small-scale screening, is the cornerstone of the process. Adherence to the principles of using minimal hot solvent and allowing for slow, controlled cooling will consistently yield a product of high purity. The low melting point of the target compound necessitates gentle handling, particularly during the solvent choice and drying stages. By integrating the described protocols with diligent in-process purity checks like melting point analysis, researchers can confidently prepare high-quality material for demanding applications in drug discovery and development.

References

Application Note: High-Resolution Purification of Methyl 5-fluoro-2-hydroxybenzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of Methyl 5-fluoro-2-hydroxybenzoate using flash column chromatography. The methodology is designed for researchers, medicinal chemists, and process development scientists requiring a high-purity sample of this key intermediate. The protocol is grounded in the physicochemical properties of the target molecule and leverages established separation principles for phenolic esters. We will detail the selection of the stationary and mobile phases, the step-by-step procedure for column packing and sample loading, and the elution and fraction collection strategy. This guide also includes protocols for Thin-Layer Chromatography (TLC) for reaction monitoring and fraction analysis, ensuring a robust and reproducible purification workflow.

Introduction

This compound (Figure 1) is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the fluorine atom can significantly modulate the biological activity and pharmacokinetic properties of a parent molecule. Synthetic routes to this compound, often involving the esterification of 5-fluorosalicylic acid, can yield a crude product containing unreacted starting materials, by-products, and other impurities.[1] Therefore, a robust purification method is critical to obtain the compound at a purity level suitable for subsequent downstream applications and analytical characterization.

Column chromatography is a powerful and widely used technique for the purification of organic compounds. This application note describes a validated method using silica gel as the stationary phase and a hexane/ethyl acetate mobile phase system for the efficient separation of this compound from common impurities.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound (MFHB).

Physicochemical Properties & Rationale for Method Development

Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₈H₇FO₃--INVALID-LINK--[2]
Molecular Weight170.14 g/mol --INVALID-LINK--[2]
XLogP32.4--INVALID-LINK--[2]
AppearanceOff-white to light yellow crystalline solid--INVALID-LINK--

The XLogP3 value of 2.4 indicates that this compound is a molecule of intermediate polarity. The presence of a polar hydroxyl group and a hydrogen-bond accepting ester group, counterbalanced by the aromatic ring and the methyl ester, informs the choice of both the stationary and mobile phases.

  • Stationary Phase Selection: Standard silica gel (SiO₂) is the adsorbent of choice. Its polar surface will interact with the hydroxyl and ester functionalities of the target compound, allowing for effective separation from less polar by-products (e.g., non-hydroxylated aromatics) and more polar impurities (e.g., the starting carboxylic acid).

  • Mobile Phase Selection: A binary solvent system of a non-polar solvent (n-hexane or petroleum ether) and a more polar solvent (ethyl acetate) provides a tunable polarity to achieve optimal separation. Based on successful purification of the structurally similar isomer, methyl 2-fluoro-5-hydroxybenzoate, a starting mobile phase composition of petroleum ether:ethyl acetate in a 2:1 ratio is recommended.[3] This system is expected to provide a good retention factor (Rf) for the target compound on a TLC plate, typically in the range of 0.3-0.4, which is ideal for column chromatography.

Experimental Protocols

Part 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To determine the optimal mobile phase composition and to monitor the progress of the column chromatography.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Crude sample of this compound

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Prepare a small sample of the crude material by dissolving ~1-2 mg in ~0.5 mL of ethyl acetate or dichloromethane.

  • Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of a TLC plate.

  • Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 4:1, 2:1, 1:1).

  • Pour a small amount of the chosen developing solvent into the TLC chamber, line the chamber with filter paper to ensure saturation, and cover with the lid. Allow the chamber to saturate for 5-10 minutes.

  • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to air dry.

  • Visualize the separated spots under a UV lamp at 254 nm. The desired mobile phase will give the target compound an Rf value of approximately 0.3-0.4.

Part 2: Flash Column Chromatography Protocol

Objective: To purify the crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, 230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Crude this compound

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

1. Column Packing (Slurry Method):

  • Select an appropriate size column based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
  • In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
  • Open the stopcock and allow the solvent to drain until it is just above the top of the silica bed. Do not let the column run dry.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude sample in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
  • Carefully apply the dissolved sample to the top of the silica bed using a pipette.
  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). A slightly less polar solvent than that used for TLC is often a good starting point for the column.
  • Maintain a constant flow rate. For flash chromatography, positive pressure can be applied using a pump or an inert gas source.
  • Collect fractions of a consistent volume in numbered test tubes or flasks.
  • Monitor the separation by spotting every few fractions on a TLC plate and developing it in the mobile phase used for the initial TLC analysis.
  • If the separation between the desired product and impurities is not sufficient, a gradient elution can be employed by gradually increasing the proportion of the more polar solvent (ethyl acetate).

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Determine Rf in Hex:EtOAc) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Minimal Solvent) pack->load elute 4. Elute Column (Start with 4:1 Hex:EtOAc) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze Monitor Progress pool 7. Pool Pure Fractions analyze->pool evap 8. Evaporate Solvent pool->evap product Pure this compound evap->product

Caption: Workflow for the purification of this compound.

Expected Results & Troubleshooting

ParameterExpected Outcome
TLC (2:1 Hexane:EtOAc) Rf of this compound ≈ 0.35
Column Eluent Starting with 4:1 Hexane:EtOAc, potentially grading to 2:1
Purity (Post-Column) >98% by NMR and LC-MS

Troubleshooting:

  • Product not eluting: The mobile phase is not polar enough. Gradually increase the concentration of ethyl acetate.

  • Product eluting too quickly (with impurities): The mobile phase is too polar. Decrease the concentration of ethyl acetate.

  • Poor separation (streaking or overlapping bands): The column may be overloaded, or the sample may have been loaded in too much solvent. Use less crude material or a larger column. Ensure the sample is loaded in a minimal volume.

  • Cracked silica bed: This can occur if the column runs dry or if the packing was not uniform. This will lead to poor separation. The column must be repacked.

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound using flash column chromatography. By following the detailed steps for TLC analysis, column preparation, and elution, researchers can consistently obtain this valuable intermediate in high purity. The principles and techniques described herein are also applicable to the purification of other structurally related phenolic esters.

References

Application Notes & Protocols: Strategic Acylation of Methyl 5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 5-fluoro-2-hydroxybenzoate

This compound is a fluorinated organic building block of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a salicylic acid methyl ester backbone with a fluorine substituent, presents a unique electronic landscape that is highly valuable in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in target molecules.[1] Acylation of this molecule is a critical transformation, allowing for the introduction of diverse functional groups to modulate its properties and build more complex molecular architectures.

This guide provides an in-depth exploration of the acylation strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

The Mechanistic Dichotomy: O-Acylation vs. C-Acylation

Phenols, including this compound, are bidentate nucleophiles. This means they possess two potential sites for acylation: the hydroxyl oxygen (O-acylation) and the electron-rich aromatic ring (C-acylation). The choice of reaction conditions dictates the outcome, steering the reaction towards either the kinetic or thermodynamic product.

  • O-Acylation (Kinetic Control): This reaction occurs on the phenolic oxygen to form an ester. It is generally a faster process and is favored under basic or neutral conditions where the phenoxide oxygen acts as a potent nucleophile.

  • C-Acylation (Thermodynamic Control): This is an electrophilic aromatic substitution (Friedel-Crafts reaction) that forms a new carbon-carbon bond on the aromatic ring, yielding a hydroxyaryl ketone. This product is typically more stable. C-acylation requires a strong Lewis acid catalyst to generate a highly reactive acylium ion electrophile.[2]

The fluorine atom at the 5-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, making C-acylation more challenging than on an unsubstituted phenol. Conversely, it increases the acidity of the phenolic proton, facilitating its removal and potentially accelerating O-acylation under basic conditions.

G cluster_start Starting Material cluster_O O-Acylation (Kinetic Pathway) cluster_C C-Acylation (Thermodynamic Pathway) start This compound O_reagents Acyl Halide / Anhydride + Base (e.g., Pyridine, DMAP) (Nucleophilic Acyl Substitution) start->O_reagents Faster Kinetic Control C_reagents Acyl Halide / Anhydride + Lewis Acid (e.g., AlCl3) (Electrophilic Aromatic Substitution) start->C_reagents More Stable Thermodynamic Control O_product Aryl Ester Product O_reagents->O_product C_product Hydroxyaryl Ketone Product C_reagents->C_product DMAP_Cycle DMAP DMAP Intermediate N-Acetylpyridinium Ion (Highly Reactive) DMAP->Intermediate + AcylAnhydride Acetic Anhydride AcylAnhydride->Intermediate Product Ester Product (Ar-OAc) Intermediate->Product + Ar-OH Acetate Acetate Intermediate->Acetate Releases Phenol This compound (Ar-OH) Phenol->Product Product->DMAP Regenerates Fries_Rearrangement Ester Aryl Ester (O-Acylated Product) Complex Intermediate Complex Ester->Complex + LewisAcid AlCl3 LewisAcid->Complex Acylium Acylium Ion + Aluminumphenoxide Complex->Acylium Intramolecular or Intermolecular OrthoProduct ortho-Hydroxyaryl Ketone Acylium->OrthoProduct Electrophilic Aromatic Substitution ParaProduct para-Hydroxyaryl Ketone Acylium->ParaProduct Workflow Setup 1. Reaction Setup (Inert Atmosphere, Dry Solvents) Reaction 2. Reagent Addition & Reaction (Controlled Temperature, Stirring) Setup->Reaction Monitor 3. TLC Monitoring Reaction->Monitor Quench 4. Reaction Quench (e.g., Water, Ice, Sat. NH4Cl) Monitor->Quench Extract 5. Liquid-Liquid Extraction Quench->Extract Purify 6. Drying & Concentration Extract->Purify Chromatography 7. Purification (Column Chromatography) Purify->Chromatography Analysis 8. Characterization (NMR, IR, MS) Chromatography->Analysis

References

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 5-fluoro-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Intricacies of Suzuki Coupling with Highly Functionalized Aryl Halides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has proven indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The core transformation involves the coupling of an organoboron species, typically a boronic acid, with an organohalide.[1][2]

This guide focuses on the application of Suzuki coupling to a particularly challenging yet synthetically valuable substrate class: derivatives of Methyl 5-fluoro-2-hydroxybenzoate . The presence of multiple functional groups—a fluoro substituent, a hydroxyl group ortho to the coupling site, and a methyl ester—introduces a unique set of challenges that require careful consideration and optimization of reaction conditions. The electron-withdrawing nature of the fluoro group and the coordinating potential of the ortho-hydroxyl group can significantly influence the reactivity of the aryl halide and the catalytic cycle of the palladium catalyst.[3]

This document provides a detailed, experience-driven protocol for the successful Suzuki coupling of a key intermediate, Methyl 3-bromo-5-fluoro-2-hydroxybenzoate , with various arylboronic acids. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, offering a comprehensive understanding of the underlying principles that govern this transformation.

The Starting Material: Synthesis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

A prerequisite for the target Suzuki coupling is the efficient synthesis of the halogenated starting material. A reliable method for the bromination of this compound has been reported.

Protocol 1: Synthesis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

This protocol is adapted from established procedures for the selective bromination of substituted phenols.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 equivalent) in acetonitrile, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

Core Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

The following protocol is a robust starting point for the Suzuki coupling of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate with a variety of arylboronic acids. The selection of reagents and conditions is based on principles derived from the coupling of structurally similar ortho-hydroxyaryl and fluorinated aryl halides.

Diagram 1: Proposed Suzuki Coupling Reaction

Suzuki_Coupling cluster_reactants Reactants cluster_product Product A Methyl 3-bromo-5-fluoro-2-hydroxybenzoate C Methyl 5-fluoro-2-hydroxy-3-arylbenzoate A->C B Arylboronic Acid (R-B(OH)2) B->C reagents Pd Catalyst Ligand Base Solvent, Heat

Caption: General scheme for the Suzuki coupling of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

Materials:

  • Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos, XPhos)

  • An inorganic base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF))

  • Degassed water

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂; 0.02-0.05 equivalents), and the phosphine ligand (e.g., SPhos; 0.04-0.10 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent (e.g., 1,4-Dioxane) and a degassed aqueous solution of the base (e.g., 2M K₂CO₃). The use of a biphasic solvent system with an aqueous base is often beneficial.[4]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Rationale and Key Considerations for Protocol Optimization

The success of the Suzuki coupling of this highly functionalized substrate hinges on the careful selection of each reaction component.

Table 1: Recommended Reaction Parameters and their Rationale

ParameterRecommended ChoiceRationale
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst that can be used directly. The choice may depend on the specific ligand used.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)These ligands promote the oxidative addition of the aryl bromide and facilitate the reductive elimination step, which can be challenging with sterically hindered or electron-rich substrates.[5] For less demanding couplings, PPh₃ may suffice.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is crucial for the transmetalation step, activating the boronic acid.[6] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA polar aprotic solvent, often in a biphasic mixture with water, is commonly used to dissolve both the organic substrates and the inorganic base.[4] Degassing the solvent is critical to prevent oxidation of the palladium catalyst.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl bromides.

The Role of the Ortho-Hydroxyl Group:

The presence of a hydroxyl group ortho to the reacting halide can be a double-edged sword. It can potentially coordinate to the palladium center, influencing the catalytic activity. In some cases, this can be beneficial, leading to directed C-H activation or altered reactivity.[7] However, it can also lead to catalyst inhibition. The choice of a suitable base is critical to deprotonate the phenol, which may alter its coordinating ability and reactivity.

The Influence of the Fluoro Substituent:

The electron-withdrawing nature of the fluorine atom can activate the aryl bromide towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] This can be advantageous, potentially allowing for milder reaction conditions compared to non-fluorinated analogues.

Workflow and Mechanistic Overview

Diagram 2: Experimental Workflow for Suzuki Coupling

Workflow A Combine Reactants and Catalyst in Schlenk Flask B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvents and Base Solution B->C D Heat and Stir (80-110 °C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up: Extraction and Washing E->F G Purification: Column Chromatography F->G H Characterization of Pure Product G->H

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Diagram 3: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Catalytic_Cycle Pd0 Pd(0)L_n PdII_1 Ar-Pd(II)L_n-Br Pd0->PdII_1 Oxidative Addition product Ar-R PdII_2 Ar-Pd(II)L_n-R PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination react1 Ar-Br react2 R-B(OH)2 + Base

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

Troubleshooting and Further Optimization

Should the initial reaction conditions prove suboptimal, the following adjustments can be explored:

  • Low Conversion: Increase the reaction temperature, prolong the reaction time, or screen a different palladium catalyst/ligand combination. A stronger base such as K₃PO₄ may also be beneficial.

  • Side Product Formation: Decomposition of the boronic acid (protodeboronation) can be a significant side reaction. Using a less aqueous solvent system or a milder base might mitigate this issue. Homocoupling of the boronic acid can also occur; reducing the catalyst loading or using a bulkier ligand can sometimes suppress this pathway.

  • No Reaction: Ensure the inert atmosphere is strictly maintained and that all reagents and solvents are anhydrous and properly degassed. The quality of the palladium catalyst is also crucial.

Conclusion

The Suzuki coupling of this compound derivatives, while presenting challenges due to the multifunctional nature of the substrate, is a highly achievable and valuable transformation. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully synthesize a wide range of novel biaryl compounds. The protocols and insights provided in this guide serve as a robust starting point for further exploration and optimization in the pursuit of new chemical entities for drug discovery and development.

References

Application Note: Derivatization of Methyl 5-fluoro-2-hydroxybenzoate for Enhanced GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

Methyl 5-fluoro-2-hydroxybenzoate is a phenolic compound whose direct analysis by gas chromatography (GC) is often hindered by its polarity and potential for thermal degradation. The presence of a phenolic hydroxyl group leads to peak tailing and reduced sensitivity due to interactions with the stationary phase and potential adsorption within the GC system.[1][2] To overcome these challenges, derivatization is an essential sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving chromatographic performance and ensuring accurate, reproducible results.[1][3][4]

This application note provides a detailed protocol for the silylation of this compound, a robust and widely adopted derivatization technique for phenolic compounds.[1][5] We will also briefly discuss acetylation as an alternative strategy. The methodologies presented are designed for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of this analyte.

Choosing the Optimal Derivatization Strategy

The selection of a derivatization reagent and method is critical and depends on the analyte's functional groups and the analytical objectives. For this compound, the primary target for derivatization is the active hydrogen of the phenolic hydroxyl group.

Silylation: The Preferred Method

Silylation is a versatile and highly effective technique for derivatizing compounds with active hydrogens, such as hydroxyl groups.[2][6] This method involves replacing the active hydrogen with a trimethylsilyl (TMS) group. The resulting TMS ether is significantly less polar and more volatile than the parent compound.[3]

Advantages of Silylation:

  • Increased Volatility and Thermal Stability: TMS derivatives are more amenable to GC analysis, resulting in sharper peaks and improved resolution.[3][6]

  • Reduced Polarity: The non-polar nature of the TMS group minimizes interactions with the GC column, leading to symmetrical peak shapes.[2]

  • High Reaction Efficiency: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful and react readily with phenolic hydroxyl groups.[3][7]

Recommended Reagent: BSTFA + 1% TMCS

We recommend using BSTFA with a 1% trimethylchlorosilane (TMCS) catalyst. BSTFA is a potent silylating agent, and its byproducts are highly volatile, minimizing chromatographic interference.[7] The addition of TMCS as a catalyst enhances the reactivity of the BSTFA, ensuring complete and rapid derivatization, especially for sterically hindered or less reactive hydroxyl groups.[3][8]

Acetylation: An Alternative Approach

Acetylation is another common derivatization technique for phenols, converting the hydroxyl group into an acetate ester using reagents like acetic anhydride.[9][10][11] While effective, silylation is often preferred for its cleaner reaction profiles and the higher volatility of the resulting derivatives.

Experimental Protocol: Silylation of this compound

This section provides a step-by-step protocol for the silylation of this compound using BSTFA with 1% TMCS.

Materials and Reagents
Material/ReagentGradeSupplier
This compoundAnalytical StandardVaries
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSDerivatization GradeSigma-Aldrich, Restek, or equivalent
PyridineAnhydrousVaries
Ethyl AcetateGC GradeVaries
Nitrogen GasHigh PurityVaries
GC Vials with Inserts2 mL, PTFE-lined capsVaries
Sample Preparation
  • Sample Dissolution: Accurately weigh a known amount of this compound standard or sample extract and dissolve it in a suitable volatile solvent like ethyl acetate to a final concentration of approximately 1 mg/mL.

  • Aliquotting: Transfer 100 µL of the sample solution into a 2 mL GC vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure the sample is anhydrous, as silylating reagents are highly sensitive to moisture.[7][8]

Derivatization Procedure
  • Reagent Addition: To the dried sample residue in the GC vial, add 50 µL of anhydrous pyridine to aid in dissolving the analyte.

  • Silylating Agent: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven at 70°C for 30 minutes to facilitate the derivatization reaction.[1]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature before GC-MS analysis.

Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample dissolve Dissolve in Ethyl Acetate start->dissolve aliquot Aliquot into GC Vial dissolve->aliquot dry Evaporate to Dryness (N2) aliquot->dry add_pyridine Add Pyridine dry->add_pyridine add_bstfa Add BSTFA + 1% TMCS add_pyridine->add_bstfa vortex Vortex add_bstfa->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool gcms GC-MS Analysis cool->gcms

Caption: Silylation workflow for this compound.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of the silylated this compound. Optimization may be necessary based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-500 amu
Source Temperature230°C
Quadrupole Temperature150°C

Expected Results and Discussion

The derivatization of this compound with BSTFA will yield its corresponding trimethylsilyl ether. This derivative will have a higher molecular weight and a different fragmentation pattern in the mass spectrum compared to the underivatized compound. The resulting chromatogram should exhibit a sharp, symmetrical peak for the silylated analyte, free from the tailing often observed with underivatized phenolic compounds.

Trustworthiness and Self-Validation

To ensure the integrity of the analysis, the following quality control measures should be implemented:

  • Method Blank: A blank sample containing only the derivatization reagents should be run to identify any potential interferences.

  • Positive Control: A known standard of this compound should be derivatized and analyzed to confirm the reaction efficiency and instrument performance.

  • Internal Standard: For quantitative analysis, the use of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound that does not co-elute) is highly recommended to correct for variations in sample preparation and injection volume.

Conclusion

The silylation of this compound using BSTFA with a TMCS catalyst is a robust and reliable method to improve its chromatographic behavior for GC analysis. This derivatization protocol effectively increases the volatility and thermal stability of the analyte, leading to enhanced sensitivity, improved peak shape, and more accurate quantification. By following the detailed steps and quality control measures outlined in this application note, researchers can achieve high-quality, reproducible results in their analysis of this important phenolic compound.

References

Application Note: Leveraging Methyl 5-fluoro-2-hydroxybenzoate for Accelerated Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically bind with low affinity but do so with high ligand efficiency.[4] The structural simplicity of these fragments allows for a more thorough exploration of chemical space and provides starting points that are often more amenable to optimization.[2]

This application note provides a detailed guide to the use of Methyl 5-fluoro-2-hydroxybenzoate , a versatile fragment, within an FBDD workflow. Its particular utility stems from the incorporation of a fluorine atom, making it an exceptional probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, one of the most robust and sensitive biophysical screening techniques.[1][4][5][6][7] We will explore the scientific rationale behind using this fragment, provide detailed protocols for its application in primary screening and hit validation, and discuss strategies for its elaboration into a potent lead compound.

Physicochemical Profile: this compound

This compound is an ideal fragment that adheres to the widely accepted "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), ensuring a higher probability of achieving lead-like properties upon optimization.[8] Its key characteristics are summarized below.

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 391-92-4[9][10][11]
Molecular Formula C₈H₇FO₃[9][10][12]
Molecular Weight 170.14 g/mol [9][10]
SMILES COC(=O)C1=C(C=CC(=C1)F)O[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 3[9]
cLogP 1.8 - 2.4 (Calculated)[9]
Synthesis Typically synthesized via esterification of 5-fluorosalicylic acid with methanol.[13]

The Fluorine Advantage in FBDD

The strategic inclusion of a fluorine atom is what elevates this compound from a simple fragment to a highly effective screening tool. Fluorine offers several distinct advantages in an FBDD context:

  • ¹⁹F NMR as a Primary Screening Tool: Fluorine (the ¹⁹F isotope) is 100% naturally abundant, has a spin of ½, and is the second most sensitive stable NMR-active nucleus after protons.[4] Crucially, fluorine is virtually absent from biological systems, meaning ¹⁹F NMR spectra have no background signals from the protein target or buffer components.[1] This results in a clean, high-resolution spectrum where only the fluorinated fragments are observed.[1]

  • High Environmental Sensitivity: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local chemical environment, spanning a range of several hundred ppm.[4] When a fluorine-containing fragment like this compound binds to a protein, the change in its environment causes a detectable perturbation in its ¹⁹F NMR signal (a chemical shift, line broadening, or change in relaxation), providing a direct and unambiguous indicator of a binding event.[14][15]

  • Accelerated Screening with Cocktails: The wide chemical shift dispersion of ¹⁹F allows for the simultaneous screening of multiple fluorinated fragments in a single experiment, known as "cocktailing".[8][15][16] Because the signals for different fragments are well-separated, a hit can be readily identified within a mixture of 10-30 compounds, dramatically increasing throughput and reducing the consumption of valuable protein target.[8][16]

  • Modulation of Physicochemical Properties: Beyond its utility as a spectroscopic probe, fluorine can favorably modulate a compound's properties, including its acidity (pKa) and lipophilicity, and can form key interactions (such as with backbone amides) to improve binding affinity during hit-to-lead optimization.

FBDD Workflow Overview

The journey from fragment identification to a lead candidate is a structured, multi-step process. This compound can be integrated into this workflow as part of a larger fluorinated fragment library.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fluorinated Fragment Library (incl. This compound) Screen Primary Screen (¹⁹F NMR Cocktails) Lib->Screen High Throughput Hit_ID Hit Deconvolution & Identification Screen->Hit_ID Identify binding signals Ortho Orthogonal Validation (e.g., SPR, nanoDSF) Hit_ID->Ortho Confirmed Hits Affinity Affinity Determination (NMR or SPR Titration) Ortho->Affinity Confirm hit Structure Structural Biology (X-ray Crystallography) Affinity->Structure Quantify binding SAR Structure-Activity Relationship (SAR) Structure->SAR Binding pose informs design Chem Medicinal Chemistry (Fragment Growing/Linking) SAR->Chem Design new compounds Lead Lead Candidate Chem->Lead Improve potency & properties

Caption: FBDD cascade from library screening to lead optimization.

Experimental Protocols

The following protocols provide a robust framework for using this compound in an FBDD campaign.

Protocol 1: Primary Screening via ¹⁹F NMR Spectroscopy

This ligand-observed NMR method is a highly sensitive and reliable way to identify binders from a library of fluorinated fragments.[5]

A. Scientific Principle

Unbound fragments in solution tumble rapidly, resulting in sharp NMR signals. Upon binding to a large protein, the fragment's effective tumbling rate slows dramatically. This change in motion is detected as a significant broadening of the fragment's ¹⁹F NMR signal and/or a change in its chemical shift. T₂ relaxation-edited experiments are particularly sensitive to this change in mobility.

B. Step-by-Step Methodology

  • Fragment Library & Cocktail Preparation:

    • Prepare a stock solution of this compound at 100 mM in d₆-DMSO.

    • Create fragment "cocktails" by mixing up to 30 unique fluorinated fragments (including the title compound) in an NMR tube.[8] The final concentration of each fragment should be between 100-200 µM. Ensure the ¹⁹F chemical shifts of the fragments in a given cocktail are well resolved.

    • Prepare two identical sets of tubes for each cocktail:

      • Reference Sample: Fragments in the final assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

      • Target Sample: Fragments in the assay buffer containing the target protein at a concentration of 10-20 µM.

  • NMR Data Acquisition:

    • Acquire data on an NMR spectrometer equipped with a fluorine-capable probe (a ¹H/¹⁹F dual tune probe is common).[14]

    • Experiment 1: Standard 1D ¹⁹F Spectrum. Collect a simple ¹⁹F spectrum for both the reference and target samples. This allows for the identification of hits based on chemical shift perturbations (CSPs) or significant line broadening.

    • Experiment 2: 1D ¹⁹F T₂ Relaxation-Edited Spectrum (e.g., Carr-Purcell-Meiboom-Gill - CPMG). This experiment acts as a filter, attenuating signals from molecules with slow transverse relaxation (i.e., fast-tumbling, unbound fragments). Signals from protein-bound fragments, which tumble slowly, will be preferentially attenuated or disappear entirely compared to the reference spectrum. This is a highly sensitive indicator of binding.[8]

  • Data Analysis & Hit Identification:

    • Compare the spectra from the target sample to the reference sample for each cocktail.

    • A "hit" is identified by:

      • A significant change in the chemical shift of a specific fragment's signal.

      • A decrease in the intensity or complete disappearance of a signal in the T₂-filtered experiment.

      • Noticeable broadening of a signal in the standard 1D spectrum.

    • Once a hit is identified in a cocktail, individual fragments from that cocktail must be tested to confirm which one is the binder.

C. Self-Validation and Causality

This protocol is self-validating because the reference spectrum provides a perfect baseline for each fragment. The physical cause of the signal change—the slowing of molecular tumbling upon binding to a massive protein—is a direct consequence of a physical interaction. False positives are rare, though non-specific binding can be assessed by screening against a control protein like ubiquitin.[6]

Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is an essential orthogonal technique to confirm hits from the primary screen and provide quantitative kinetic data.[17][18]

A. Scientific Principle

SPR measures changes in the refractive index at the surface of a sensor chip.[17] The target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass on the surface, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU).

B. Step-by-Step Methodology

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% P20 and 1-2% DMSO). Concentrations should span the expected dissociation constant (Kᴅ), typically from low µM to high mM for fragments.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate. Start with the lowest concentration and proceed to the highest.

    • Include several buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer blank data from the active channel data.

    • For affinity determination (Kᴅ), plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model.

    • For kinetics, fit the association and dissociation phases of the sensorgrams to a suitable binding model to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ). The Kᴅ can then be calculated as kₔ/kₐ.

C. Trustworthiness

Using a reference cell and performing buffer subtractions are critical for eliminating false positives caused by bulk solvent effects or non-specific binding to the chip surface.[18] The confirmation of a binding event with a dose-dependent response in a label-free, orthogonal assay like SPR provides high confidence in the hit.[19]

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate validation and provides the blueprint for rational drug design.[20][21]

A. Scientific Principle

X-ray crystallography determines the three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of that molecule.[20]

B. Step-by-Step Methodology

  • Protein Crystallization:

    • A highly pure and concentrated (>5 mg/mL) solution of the target protein is required.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[22][23] The goal is to find conditions that produce well-ordered protein crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Once protein crystals are grown, they are transferred to a solution containing a high concentration (e.g., 1-10 mM) of this compound for a period of minutes to hours. The fragment diffuses into the crystal lattice and binds to the protein.

    • Co-crystallization: Alternatively, the fragment is mixed with the protein solution before setting up crystallization trials. This can sometimes yield better results if fragment binding induces a conformational change.

  • Data Collection and Structure Refinement:

    • The fragment-bound crystal is cryo-cooled in liquid nitrogen.

    • The crystal is exposed to a high-intensity X-ray beam (often at a synchrotron), and the resulting diffraction pattern is recorded.[20]

    • The diffraction data is processed to determine the electron density map of the molecule.[20]

    • A model of the protein-fragment complex is built into the electron density map and refined to yield a final, high-resolution 3D structure.

C. Authoritative Grounding

The resulting structure provides unequivocal proof of binding and, critically, reveals the precise binding site and orientation of the fragment.[21][24] This structural information is the foundation for the subsequent hit-to-lead optimization phase.[21]

From Hit to Lead: A Structure-Guided Path

With a confirmed hit and a high-resolution crystal structure of the this compound-protein complex, the process of medicinal chemistry-driven optimization can begin.

Hit_To_Lead cluster_vectors Identify Growth Vectors cluster_chem Medicinal Chemistry Elaboration start Hit Structure This compound bound to target X-ray crystallography reveals binding pose and unoccupied pockets v1 Vector 1 (e.g., C4 position) start:f2->v1 Analyze structure v2 Vector 2 (e.g., C6 position) start:f2->v2 Analyze structure v3 Vector 3 (e.g., ester modification) start:f2->v3 Analyze structure grow Fragment Growing: Synthesize analogues with extensions at vectors. v1->grow Guide synthesis link Fragment Linking: If a second fragment binds nearby, link the two. v1->link v2->grow Guide synthesis v2->link v3->grow Guide synthesis v3->link cycle Design-Synthesize-Test Cycle grow->cycle Iterative Optimization link->cycle Iterative Optimization lead Lead Candidate (Improved Potency & Properties) cycle->lead Achieve goals

Caption: Structure-guided evolution of a fragment hit to a lead candidate.

The structure will highlight "growth vectors"—positions on the fragment that point towards unoccupied pockets in the binding site.[21] Synthetic chemists can then design and create new analogues where chemical moieties are added at these vectors to make additional favorable interactions with the protein, thereby increasing binding affinity and selectivity. This iterative cycle of design, synthesis, and testing is the core of the hit-to-lead process.

Conclusion

This compound is an exemplary chemical tool for modern fragment-based drug discovery. Its adherence to the "Rule of Three" makes it an excellent starting point for chemical optimization. More importantly, its fluorine atom provides a powerful and unambiguous handle for ¹⁹F NMR-based screening, enabling high-throughput, sensitive, and reliable identification of initial hits. When integrated into a robust workflow that includes orthogonal validation by SPR and structural elucidation by X-ray crystallography, this fragment can significantly accelerate the discovery of novel therapeutics for a wide range of biological targets.

References

Application Note: Synthesis of a Potent Benzimidazole-Based Anti-Tumor Agent from Methyl 5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of a potent anti-tumor agent, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), from the versatile chemical building block, Methyl 5-fluoro-2-hydroxybenzoate. MBIC has been identified as a promising microtubule-targeting agent with significant efficacy against breast cancer cell lines.[1][2][3] This application note details a robust, two-step synthetic strategy, including field-tested protocols for saponification and subsequent Phillips benzimidazole condensation. We further elaborate on the scientific rationale behind key experimental choices and present the biological validation data that underscores the therapeutic potential of the final compound.

Introduction: The Strategic Importance of Fluorinated Scaffolds in Oncology

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and its ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein. This compound (CAS 391-92-4) is an exemplar fluorinated building block, offering multiple reactive sites for the construction of complex heterocyclic systems.[4][5]

This guide focuses on leveraging this precursor to synthesize Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC). Benzimidazole derivatives are a privileged scaffold in oncology, known for their ability to interact with various biological targets. Specifically, MBIC has been demonstrated to function as a Microtubule Targeting Agent (MTA), a class of chemotherapy drugs that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] The protocols herein provide a validated pathway to access this high-value compound for further research and development.

Synthetic Strategy Overview

The conversion of this compound to the target anti-tumor agent MBIC is efficiently achieved through a two-step process. This strategy is designed for clarity, high yield, and scalability.

  • Saponification: The initial step involves the base-mediated hydrolysis of the methyl ester in the starting material to yield its corresponding carboxylic acid, 5-fluoro-2-hydroxybenzoic acid (also known as 5-fluorosalicylic acid). This transformation is critical as the carboxylic acid functional group is the requisite electrophile for the subsequent condensation reaction.

  • Condensation: The resulting 5-fluorosalicylic acid is then condensed with methyl 3,4-diaminobenzoate via the Phillips benzimidazole synthesis. This acid-catalyzed cyclization reaction forms the stable, aromatic benzimidazole core of the final MBIC product.

The overall workflow is depicted below.

G A This compound (Starting Material) B Step 1: Saponification (LiOH, THF/H2O) A->B C 5-Fluoro-2-hydroxybenzoic Acid (Intermediate) B->C D Step 2: Phillips Condensation (with Methyl 3,4-diaminobenzoate) C->D E Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H- benzo[d]imidazole-5-carboxylate (MBIC) (Final Product) D->E G cluster_0 Mechanism of Phillips Benzimidazole Synthesis A 1. Amide Formation B 2. Intramolecular Cyclization A->B C 3. Dehydration B->C D Aromatic Benzimidazole C->D G MBIC MBIC Tubulin Tubulin Dimers MBIC->Tubulin Binds to Microtubules Microtubule Instability Tubulin->Microtubules Disruption of Polymerization Mitosis Mitotic Arrest (G2/M Phase) Microtubules->Mitosis Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis

References

Application Note: A Multi-Platform Approach to the Comprehensive Characterization of Methyl 5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-fluoro-2-hydroxybenzoate is a key fluorinated organic building block utilized in the synthesis of agrochemicals and pharmaceutical compounds, including macrocyclic ALK inhibitors for cancer therapy. Its precise chemical structure and purity are paramount to ensure the safety, efficacy, and reproducibility of downstream applications. This guide provides a detailed framework of orthogonal analytical methods for the comprehensive characterization of this compound, ensuring its identity, structure, and purity. We will delve into the causality behind method selection and provide detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction: The Imperative for Rigorous Analysis

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical and biological properties. In the case of this compound (also known as Methyl 5-fluorosalicylate), this substitution influences its reactivity and interactions in complex biological systems. Therefore, unambiguous confirmation of its molecular structure and the rigorous assessment of its purity are not merely procedural formalities but foundational requirements for any research or development endeavor.

This document outlines a self-validating system of analysis where each technique provides a unique and complementary piece of data. Chromatography assesses purity, mass spectrometry confirms molecular weight, NMR elucidates the precise atomic arrangement, and FT-IR verifies the presence of key functional groups. Together, they form a robust analytical package for quality assurance and regulatory compliance.

Compound at a Glance
PropertyValueSource
IUPAC Name This compound[1]
Synonyms Methyl 5-fluorosalicylate, 5-Fluoro-2-hydroxy-benzoic acid methyl ester[1]
CAS Number 391-92-4[2][3]
Molecular Formula C₈H₇FO₃[1][4]
Molecular Weight 170.14 g/mol [1][4]
Melting Point 30-34 °C

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-Phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of small organic molecules. Its efficacy lies in its ability to separate the target compound from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. For a moderately polar compound like this compound, a C18 column provides excellent resolving power.

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% v/v Glacial Acetic Acid in water. A common starting gradient is 40:60 (Acetonitrile:Aqueous).[5] The acidic modifier ensures the phenolic proton is suppressed, leading to sharper peaks.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or 25 °C

    • Detection Wavelength: 273 nm (selected based on UV absorbance of the benzoate chromophore).[5]

  • Analysis: Inject the sample and run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 15 minutes).

  • Data Interpretation: A pure sample will exhibit a single major peak. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/H₂O/Acid) B Prepare Sample (1 mg/mL in Mobile Phase) C Inject 10 µL into HPLC System B->C D Separate on C18 Column C->D E Detect at 273 nm D->E F Integrate Peak Areas E->F G Calculate % Purity F->G

Caption: Workflow for HPLC purity assessment of this compound.

Structural Elucidation by Spectroscopic Methods

A. Mass Spectrometry (MS) for Molecular Weight Confirmation

Causality: Mass spectrometry is indispensable for confirming the molecular identity of a compound by providing its exact mass. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound.[1][6] The resulting mass spectrum provides the molecular ion peak (M⁺) and a reproducible fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Interpretation: The primary peak of interest is the molecular ion [M]⁺. For C₈H₇FO₃, the expected monoisotopic mass is 170.04.[1] Key fragment ions provide structural confirmation. The fragmentation pattern of the non-fluorinated analog, methyl salicylate, shows prominent peaks corresponding to the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO), which can be used as a reference.[7]

IonFormulaExpected m/zInterpretation
[M]⁺ [C₈H₇FO₃]⁺170Molecular Ion
[M-OCH₃]⁺ [C₇H₄FO₂]⁺139Loss of the methoxy group
[M-COOCH₃]⁺ [C₆H₄FO]⁺111Loss of the carbomethoxy group

Workflow Diagram: Mass Spectrometry Analysis

MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Inject into GC-MS A->B C Vaporize & Separate (GC) B->C D Ionize & Fragment (EI) C->D E Detect Ions (MS) D->E F Generate Mass Spectrum E->F G Identify Molecular Ion & Fragments F->G

Caption: Workflow for GC-MS analysis to confirm molecular weight and structure.

B. Nuclear Magnetic Resonance (NMR) for Definitive Structure

Causality: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. The combination provides an unambiguous map of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can resolve the phenolic proton.[6][8]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Interpretation:

    • ¹H NMR: The spectrum is expected to show four distinct signals: a singlet for the phenolic OH, a singlet for the methyl ester protons, and three signals for the aromatic protons. The fluorine atom at position 5 will cause characteristic splitting of the adjacent aromatic protons (H-4 and H-6).

    • ¹³C NMR: The spectrum should display 8 distinct signals corresponding to the 8 carbon atoms in the molecule, including the carbonyl carbon, the methyl carbon, and the six aromatic carbons.

¹H NMR Data (Predicted, based on DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.3Singlet1HPhenolic -OH[6][8]
~7.5Doublet of doublets1HAromatic H-6
~7.4Doublet of doublets1HAromatic H-4[6][8]
~7.0Triplet of doublets1HAromatic H-3
~3.8Singlet3HEster -OCH₃
¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~169C=O (Ester)
~158 (d)C-F
~150 (d)C-OH
~125 (d)Aromatic C-H
~120 (d)Aromatic C-H
~118 (d)Aromatic C-H
~115 (d)C-COOCH₃
~52-OCH₃

(d) denotes a doublet due to C-F coupling.

Workflow Diagram: NMR Structural Analysis

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Sample in Deuterated Solvent B Place Tube in NMR Spectrometer A->B C Acquire ¹H and ¹³C Spectra B->C D Process FID C->D E Assign Peaks to Structure D->E FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Place Sample on ATR Crystal B Acquire Background Scan A->B C Acquire Sample Spectrum B->C D Identify Characteristic Absorption Bands C->D E Assign Bands to Functional Groups D->E

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of Methyl 5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for Methyl 5-fluoro-2-hydroxybenzoate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. The methodology utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, with UV detection. This approach ensures a comprehensive separation of the main analyte from potential process-related impurities and degradation products. All validation procedures are in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction

This compound (Figure 1) is a fluorinated aromatic compound of significant interest in the synthesis of bioactive molecules. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its purity assessment is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This application note provides a detailed protocol for the purity analysis of this compound by RP-HPLC, offering a practical guide for researchers, scientists, and drug development professionals.

Figure 1: Chemical Structure of this compound [5]

C1 C C2 C C1->C2 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C5 C C4->C5 F1 F C4->F1 C6 C C5->C6 C6->C1 O1 O C6->O1 H1 H O1->H1 O2 O C7->O2 O3 O C7->O3 C8 CH₃ O3->C8

Caption: Structure of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Reference Standard: this compound (Purity ≥ 99.5%).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Phosphoric acid (AR grade)

Chromatographic Conditions

The selection of a C18 column is based on the non-polar nature of the stationary phase, which is well-suited for retaining and separating moderately polar compounds like this compound.[6] The mobile phase consists of an aqueous component and an organic modifier (acetonitrile). Phosphoric acid is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time reproducibility. A gradient elution is employed to ensure the timely elution of the main peak while also allowing for the separation of potential impurities with a wider range of polarities. The detection wavelength is set at 254 nm, a common wavelength for aromatic compounds, and is supported by the UV absorbance characteristics of similar hydroxybenzoate derivatives.[7][8]

Parameter Condition
Column ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40-80% B; 15-18 min: 80% B; 18-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][9]

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Std_Prep Standard Preparation System_Suitability System Suitability Test Std_Prep->System_Suitability Sample_Prep Sample Preparation Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Sample_Prep->Method_Validation System_Suitability->Method_Validation Peak_Integration Peak Integration & Area Calculation Method_Validation->Peak_Integration Purity_Calc Purity Calculation Peak_Integration->Purity_Calc Validation_Report Validation Report Generation Purity_Calc->Validation_Report

Caption: Workflow for HPLC method validation.

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.[9] The standard solution (100 µg/mL) is injected six times. The acceptance criteria are:

  • Tailing factor (T): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][4] This was evaluated by analyzing a blank (diluent), the standard solution, and the sample solution. The chromatograms were examined for any interference at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of the reference standard over the range of 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by the recovery of a known amount of reference standard spiked into a placebo or a pre-analyzed sample at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate preparations of the sample solution at the nominal concentration on the same day.

  • Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same sample on a different day by a different analyst.

The %RSD of the results was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the purity analysis of this compound. A representative chromatogram of the standard solution is shown in Figure 2.

(A hypothetical chromatogram would be presented here in a real application note, showing a sharp, well-defined peak for this compound at a specific retention time, with a stable baseline.)

The validation results are summarized in the table below.

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the analyte's retention timeComplies
Linearity (r²) r² ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.12%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

The system suitability results met the acceptance criteria, indicating the suitability of the chromatographic system. The method was found to be specific for this compound. The linearity of the method was established over the concentration range of 50-150 µg/mL with a correlation coefficient of 0.9995. The accuracy of the method was confirmed by the good recovery values obtained at three different concentration levels. The low %RSD values for repeatability and intermediate precision indicate that the method is precise. The LOD and LOQ values demonstrate the sensitivity of the method.

The primary route of synthesis for this compound is the esterification of 5-fluorosalicylic acid with methanol.[1] Therefore, potential impurities that this method is capable of separating include the starting material, 5-fluorosalicylic acid, and other related by-products. The gradient elution ensures that earlier eluting, more polar impurities and later eluting, less polar impurities are adequately resolved from the main analyte peak.

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC method has been developed and validated for the determination of the purity of this compound. The method is suitable for routine quality control analysis and can be implemented in analytical laboratories for the assessment of this important chemical intermediate. The validation was performed in accordance with ICH guidelines, ensuring the reliability and robustness of the analytical procedure.

References

In-Depth 1H and 13C NMR Interpretation of Methyl 5-fluoro-2-hydroxybenzoate: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of NMR in Pharmaceutical Sciences

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, providing unparalleled insights into molecular structure, purity, and dynamics.[1][2] For drug discovery and development professionals, NMR serves as a primary tool for the unambiguous confirmation of molecular identity, the quantification of active pharmaceutical ingredients (APIs) and impurities, and the characterization of intermediates and final products.[3][4] Its non-destructive nature and ability to provide detailed structural information in solution make it a cornerstone of quality control and regulatory filings.[1][5] This application note provides a detailed, field-proven guide to the ¹H and ¹³C NMR interpretation of Methyl 5-fluoro-2-hydroxybenzoate, a common fluorinated organic building block used in the synthesis of agrochemical and pharmaceutical components.

The Subject Molecule: this compound

This compound (CAS 391-92-4) is a derivative of methyl salicylate.[6] Its structure incorporates several key functional groups that influence its electronic properties and, consequently, its NMR spectra:

  • Aromatic Ring: The core scaffold.

  • -OH (Hydroxyl) Group: An electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho and para positions, causing upfield shifts (shielding).

  • -COOCH₃ (Methyl Ester) Group: An electron-withdrawing group (EWG) that decreases electron density on the ring, causing downfield shifts (deshielding).

  • -F (Fluoro) Group: An electronegative, electron-withdrawing group via induction but an electron-donating group via resonance. Its net effect and, critically, its spin-active nucleus (¹⁹F, I=1/2) profoundly influence the NMR spectrum through spin-spin coupling.[7][8]

Understanding these substituent effects is paramount for a logical and accurate interpretation of the resulting NMR data.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other active nuclei.

Signal Analysis
  • -OH Proton (H-O): A singlet, typically broad, appearing far downfield. Its chemical shift is highly dependent on concentration, temperature, and solvent.[9] In a non-protic solvent like CDCl₃, it can often be found >10 ppm.

  • -OCH₃ Protons (H-8): A sharp singlet, as there are no adjacent protons. Its position is typically around 3.9 ppm, consistent with methyl esters.[10]

  • Aromatic Protons (H-3, H-4, H-6): These three protons are in unique chemical environments and will each produce a distinct signal. Their splitting patterns are complex due to both H-H and H-F coupling. The ¹⁹F nucleus has a spin of 1/2, meaning it will split proton signals according to the n+1 rule, just like a proton.[11]

    • H-6: This proton is ortho to the ester group and meta to the hydroxyl group. It will be split by H-4 (meta coupling, J ≈ 2-3 Hz) and by the fluorine atom at C-5 (meta coupling, J ≈ 4-7 Hz). The expected multiplicity is a doublet of doublets (dd).

    • H-4: This proton is adjacent to both H-3 and the fluorine atom at C-5. It will be split by H-3 (ortho coupling, J ≈ 8-9 Hz) and by the fluorine atom (ortho coupling, J ≈ 9-10 Hz). This will likely result in a triplet or a doublet of doublets, depending on the similarity of the J(H-H) and J(H-F) coupling constants.

    • H-3: This proton is ortho to the hydroxyl group and meta to the ester. It is split by H-4 (ortho coupling, J ≈ 8-9 Hz) and by the fluorine atom (para coupling, J ≈ 2-4 Hz).[12] The expected multiplicity is a doublet of doublets (dd).

Predicted ¹H NMR Data Summary
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
H-O (hydroxyl)~10.8s (broad)-1H
H-6~7.5 - 7.8ddJH6-F5 ≈ 4-7 Hz, JH6-H4 ≈ 3 Hz1H
H-4~7.0 - 7.2ddd or dtJH4-F5 ≈ 9-10 Hz, JH4-H3 ≈ 9 Hz, JH4-H6 ≈ 3 Hz1H
H-3~6.9 - 7.1ddJH3-H4 ≈ 9 Hz, JH3-F5 ≈ 3 Hz1H
H-8 (-OCH₃)~3.9s-3H

Note: Chemical shifts are predictive and may vary based on solvent and instrument frequency. Coupling constants are typical ranges for fluorinated aromatic compounds.[12][13]

Part 2: ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the lack of symmetry in this compound, all eight carbon atoms are chemically non-equivalent and should produce distinct signals. A key feature will be the splitting of carbon signals by the fluorine atom (C-F coupling).[8]

Signal Analysis
  • C=O Carbon (C-7): The ester carbonyl carbon is the most deshielded, typically appearing between 165-175 ppm.[14]

  • Aromatic Carbons (C-1 to C-6): These carbons resonate in the 110-165 ppm range. Their specific shifts are dictated by the attached substituents.

    • C-2 (C-OH): Attached to the electron-donating hydroxyl group, this carbon will be shielded relative to a standard benzene ring but will appear downfield due to the direct oxygen attachment, typically around 155-160 ppm.

    • C-5 (C-F): Directly bonded to fluorine, this carbon will show a very large one-bond coupling constant (¹JC-F ≈ 240-320 Hz) and will appear as a doublet.[13] Its chemical shift will be significantly downfield.

    • C-1 (C-COOCH₃): This is a quaternary carbon attached to the ester group. It will be shielded relative to other aromatic carbons and will likely show a small C-F coupling.

    • C-4 (CH): This carbon is ortho to the fluorine atom and will exhibit a significant two-bond coupling constant (²JC-F ≈ 20-25 Hz), appearing as a doublet.[12]

    • C-6 (CH): This carbon is also ortho to the fluorine atom and will show a similar two-bond coupling (²JC-F ≈ 20-25 Hz), appearing as a doublet.

    • C-3 (CH): This carbon is meta to the fluorine atom and will show a smaller three-bond coupling (³JC-F ≈ 5-10 Hz), also appearing as a doublet.

  • -OCH₃ Carbon (C-8): The methyl carbon of the ester group will be the most shielded, appearing upfield around 50-55 ppm.[15]

Predicted ¹³C NMR Data Summary
Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (C-F Coupling)Coupling Constant(s) (J, Hz)
C-7 (C=O)~170s-
C-2 (C-OH)~158d⁴JC-F ≈ 3-4 Hz
C-5 (C-F)~155d¹JC-F ≈ 240 Hz
C-4 (CH)~119d²JC-F ≈ 25 Hz
C-6 (CH)~118d²JC-F ≈ 23 Hz
C-3 (CH)~116d³JC-F ≈ 8 Hz
C-1 (Quaternary)~113s-
C-8 (-OCH₃)~52s-

Note: Chemical shifts and coupling constants are predictive and serve as a guide for interpretation.

Part 3: Experimental Protocols

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Protocol 1: NMR Sample Preparation

This protocol is designed for standard small molecule analysis on a 400-600 MHz NMR spectrometer.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube and cap

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1-dram vial)

Procedure:

  • Weighing the Sample: Accurately weigh 10-20 mg of the solid this compound into a clean, dry vial.[16][17] For ¹³C NMR, a more concentrated sample of 50-100 mg may be beneficial to reduce acquisition time.[18]

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) to the vial.[16] Using a deuterated solvent is essential for the instrument's lock system and to avoid large protonated solvent signals in the ¹H spectrum.[19]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solids persist, filter the solution through a small cotton or glass wool plug in a Pasteur pipette while transferring it to the NMR tube.[18]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Ensure the liquid height is sufficient for the instrument's coil (typically around 4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with a permanent marker or a non-obstructive label.[20]

  • Final Check: Invert the tube a few times to ensure the solution is homogeneous. Wipe the outside of the tube clean before inserting it into the spectrometer.

Caption: Standard workflow for NMR analysis from sample preparation to reporting.

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra is a powerful method for the structural verification of this compound. By systematically evaluating chemical shifts, signal multiplicities, and coupling constants (both H-H and H-F), researchers can gain a high degree of confidence in the identity and purity of their material. This application note provides the theoretical foundation and practical protocols necessary for scientists in drug development and related fields to effectively utilize NMR spectroscopy for the characterization of fluorinated aromatic compounds, ensuring data integrity and supporting project advancement.

References

Troubleshooting & Optimization

troubleshooting low yield in "Methyl 5-fluoro-2-hydroxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-fluoro-2-hydroxybenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. As a key building block in the preparation of various pharmaceutical and agrochemical compounds, achieving a high yield of this molecule is often critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Troubleshooting Guide: Addressing Low Yield

Low yield is a frequent challenge in organic synthesis. The following section breaks down the most common issues specific to the synthesis of this compound, which is typically achieved via an acid-catalyzed esterification of 5-fluorosalicylic acid with methanol.[1]

Q1: My reaction is incomplete, showing a significant amount of unreacted 5-fluoro-2-hydroxybenzoic acid. What are the primary causes and how can I fix this?

This is the most common issue and is almost always tied to the equilibrium nature of the Fischer esterification reaction.

Core Issue: Reaction Equilibrium

The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water, all under acidic conditions.[2] To achieve a high yield, the equilibrium must be shifted towards the products, as dictated by Le Châtelier's principle.

Causality & Solutions:

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.

    • Troubleshooting Step: If your setup allows, use a Dean-Stark apparatus with a suitable solvent (like toluene) to physically remove water as it forms.[2]

  • Excess Reagent: Using a large excess of one of the reactants is a highly effective and common strategy.

    • Troubleshooting Step: Methanol is inexpensive and easily removed post-reaction. Use methanol as the limiting reagent and the solvent. A significant excess (e.g., 10-100 fold by volume) can dramatically shift the equilibrium forward.[3]

  • Catalyst Activity: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are typical catalysts.[2][3] Their effectiveness can be compromised by moisture in the reagents.

    • Troubleshooting Step: Ensure your 5-fluoro-2-hydroxybenzoic acid is thoroughly dry. Use anhydrous methanol and a fresh, concentrated acid catalyst.

Below is a diagram illustrating the equilibrium of the Fischer esterification.

Fischer_Esterification Reactants 5-Fluoro-2-hydroxybenzoic Acid + Methanol Products This compound + Water Reactants->Products Esterification (H+ catalyst) Products->Reactants Hydrolysis (H+ catalyst)

Caption: Reversible nature of Fischer Esterification.

Q2: I'm observing significant side product formation in my crude NMR/TLC. What are the likely impurities and how can I prevent them?

Side reactions can compete with your desired esterification, consuming starting material and complicating purification.

Potential Side Products & Prevention:

  • Self-Esterification (Dimer Formation): Salicylic acid and its derivatives possess both a carboxylic acid and a phenolic hydroxyl group, meaning they can potentially react with themselves to form a dimer (an ester linkage between two molecules). This product is known as Salsalate in the parent molecule's case.[4]

    • Causality: The phenolic hydroxyl group is a poor nucleophile compared to methanol, especially an acidic one.[4] This reaction is generally not favorable but can occur at high temperatures or with prolonged reaction times.

    • Prevention: Use a large excess of methanol to ensure it outcompetes the phenolic hydroxyl group as the nucleophile. Avoid unnecessarily high temperatures.

  • Impurities from Starting Material: The purity of the starting 5-fluoro-2-hydroxybenzoic acid is critical. Any acidic or alcoholic impurities can undergo esterification.

    • Prevention: Verify the purity of your starting material by melting point or NMR before beginning the reaction. Recrystallize if necessary.

Q3: My workup and purification steps are leading to significant product loss. How can I optimize my extraction and isolation protocol?

A poorly executed workup can be just as detrimental to yield as an incomplete reaction. The goal is to separate your ester from the acid catalyst, excess methanol, water, and any unreacted carboxylic acid.

The Logic of the Workup:

The key is to exploit the different chemical properties of the components. Your product, this compound, is a relatively nonpolar organic ester. In contrast, unreacted 5-fluoro-2-hydroxybenzoic acid can be deprotonated to form a water-soluble salt.

Optimized Workup Protocol:

  • Cool the Reaction: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Remove Excess Methanol: Reduce the volume of the reaction mixture under reduced pressure (using a rotary evaporator) to remove the bulk of the excess methanol.

  • Dilute and Neutralize: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Transfer this to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6]

    • Causality: The bicarbonate base will neutralize the strong acid catalyst (H₂SO₄) and, crucially, deprotonate the carboxylic acid group of any unreacted 5-fluoro-2-hydroxybenzoic acid, forming its sodium salt. This salt is highly soluble in the aqueous layer and will be removed from the organic layer containing your product.[5] Be cautious during this step as CO₂ gas will be evolved.

  • Wash and Dry: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual salts and water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by recrystallization or column chromatography).[6][7]

Troubleshooting_Workflow cluster_incomplete Troubleshoot Reaction cluster_complete Troubleshoot Workup Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/NMR) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Methanol Increase Methanol Excess Incomplete->Increase_Methanol Remove_Water Remove Water (Dean-Stark) Incomplete->Remove_Water Check_Catalyst Check Catalyst Activity Incomplete->Check_Catalyst Increase_Time Increase Reaction Time/Temp Incomplete->Increase_Time Check_pH Ensure Basic Wash (pH > 8) Complete->Check_pH Extraction_Solvent Optimize Extraction Solvent Complete->Extraction_Solvent Drying_Step Ensure Thorough Drying Complete->Drying_Step

Caption: Troubleshooting workflow for low yield.

Quantitative Data Summary

Optimizing reaction conditions is crucial. Below is a table summarizing typical parameters for Fischer esterification of salicylic acid derivatives.

ParameterRecommended ConditionRationale
Reactant Ratio 1:20 to 1:100A large excess of methanol drives the reaction equilibrium towards the product.[2][3]
Catalyst Conc. H₂SO₄ or p-TSAStrong acid is required to protonate the carbonyl oxygen, making the carbon more electrophilic.[2][8]
Catalyst Loading 3-5 mol%Sufficient to catalyze the reaction without causing excessive charring or side reactions.
Temperature Reflux (approx. 65°C for Methanol)Provides thermal energy to overcome the activation barrier without being excessively high, which could promote side reactions.[9]
Reaction Time 4-24 hoursReaction progress should be monitored by TLC to determine the optimal time.[9]

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to prepare this compound?

A: The most direct and widely used method is the Fischer esterification of 5-fluoro-2-hydroxybenzoic acid (also known as 5-fluorosalicylic acid) with methanol, using a strong acid catalyst like sulfuric acid.[1]

Q: What are the critical safety precautions I should take during this synthesis?

A: Safety is paramount.

  • Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. Always add acid to the alcohol slowly and cool the mixture if necessary.[8]

  • Methanol: Flammable and toxic (can cause blindness and death if ingested). Handle only in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is an excellent method. Spot the reaction mixture on a TLC plate alongside a spot of your starting material (5-fluoro-2-hydroxybenzoic acid). The product, being an ester, is less polar and will have a higher Rf value than the carboxylic acid starting material. The reaction is complete when the spot corresponding to the starting material has disappeared.[10]

References

Technical Support Center: Synthesis of Methyl 5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-fluoro-2-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this two-step synthesis. We provide in-depth, experience-based answers to frequently asked questions, complete with troubleshooting protocols and mechanistic explanations.

Overview of Synthesis Workflow

The most common and industrially relevant synthesis of this compound proceeds via a two-step process:

  • Kolbe-Schmitt Carboxylation: 4-Fluorophenol is carboxylated under pressure and heat with carbon dioxide in the presence of a base (typically sodium or potassium hydroxide) to form 5-fluoro-2-hydroxybenzoic acid (5-FSA).

  • Fischer Esterification: The resulting 5-FSA is then esterified, commonly using methanol with a catalytic amount of strong acid (like H₂SO₄), to yield the final product, this compound.

This guide is structured to address issues that may arise at each stage of this workflow.

G Figure 1: Synthesis & Impurity Workflow cluster_0 Step 1: Kolbe-Schmitt Carboxylation cluster_1 Step 2: Fischer Esterification A 4-Fluorophenol B Sodium 4-Fluorophenoxide A->B + NaOH C 5-Fluoro-2-hydroxybenzoic Acid (Crude) B->C + CO2, Δ, P I1 Impurity: Unreacted 4-Fluorophenol B->I1 Incomplete Reaction I2 Impurity: 4-Fluoro-3-hydroxybenzoic Acid (Regioisomer) B->I2 Side Reaction D This compound (Crude) C->D + MeOH, H+ cat. E Final Purified Product D->E Purification (Recrystallization/Chromatography) I3 Impurity: Unreacted 5-Fluoro-2-hydroxybenzoic Acid D->I3 Incomplete Reaction

Caption: Figure 1: Key stages in the synthesis of this compound and common points of impurity introduction.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Kolbe-Schmitt Carboxylation Issues

Question 1: My yield of 5-fluoro-2-hydroxybenzoic acid is very low, and I see a lot of unreacted 4-fluorophenol in my crude analysis. What went wrong?

Answer: This is a classic issue often traced back to insufficient reaction conditions or improper preparation of the phenoxide salt. The Kolbe-Schmitt reaction requires the formation of the sodium or potassium phenoxide, which is the active nucleophile that attacks CO₂.

Causality: The electrophilicity of CO₂ is weak. To facilitate the carboxylation of the phenol ring, the nucleophilicity of the reactant must be significantly enhanced. This is achieved by deprotonating the phenol to the much more electron-rich phenoxide. If the phenoxide formation is incomplete (e.g., due to wet reagents or stoichiometric errors) or if the reaction temperature and pressure are too low, the carboxylation will be inefficient, leading to recovery of the starting material.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Verify that the 4-fluorophenol and the base (NaOH or KOH) are as dry as possible. Water can interfere with the formation of the reactive phenoxide. Dry the phenol in a vacuum oven if necessary.

  • Verify Stoichiometry: Use at least one full equivalent of the base to ensure complete conversion of the phenol to the phenoxide.

  • Optimize Reaction Conditions: The carboxylation step is sensitive to temperature and pressure.

    • Temperature: A typical range is 120-150 °C. Temperatures that are too low result in a sluggish reaction.

    • Pressure: A CO₂ pressure of 5-7 atm (or higher) is generally required to drive the equilibrium toward the carboxylated product. Ensure your reaction vessel is properly sealed and pressurized.

  • Post-Reaction Workup: After the reaction, the product exists as a carboxylate salt. Acidification (typically with HCl or H₂SO₄) to a pH of ~2-3 is crucial to precipitate the 5-fluoro-2-hydroxybenzoic acid product. Incomplete acidification will leave the product dissolved in the aqueous layer, drastically reducing isolated yield.

Question 2: My NMR spectrum shows two distinct aromatic isomers in my crude 5-fluoro-2-hydroxybenzoic acid. One is the desired product, but what is the other one?

Answer: You are likely observing the formation of a regioisomeric byproduct, 4-fluoro-3-hydroxybenzoic acid . While the Kolbe-Schmitt reaction strongly favors ortho-carboxylation to the hydroxyl group, a smaller amount of the para-carboxylated isomer can also form.

Causality: The reaction proceeds via an electrophilic attack of CO₂ on the phenoxide ring. The hydroxyl group is a strong ortho, para-director. While chelation effects with the alkali metal cation (Na⁺ or K⁺) favor the formation of the ortho isomer (salicylic acid derivative), some electrophilic attack at the para position (relative to the -OH group) can still occur, yielding the isomeric acid.

G Figure 2: Regioisomer Formation cluster_ortho Major Pathway (Ortho-attack) cluster_para Minor Pathway (Para-attack) Start Sodium 4-Fluorophenoxide + CO2 Ortho_Product 5-Fluoro-2-hydroxybenzoic Acid Start->Ortho_Product Favored due to chelation/sterics Para_Product 4-Fluoro-3-hydroxybenzoic Acid (Isomeric Impurity) Start->Para_Product Less favored

Caption: Figure 2: Competing reaction pathways leading to the desired product and a common regioisomeric impurity.

Troubleshooting & Purification:

  • Reaction Temperature: Higher temperatures can sometimes lead to an increase in the proportion of the thermodynamically more stable para isomer. Sticking to the lower end of the effective temperature range (e.g., 120-130 °C) may help minimize this.

  • Purification: These isomers can be difficult to separate.

    • Recrystallization: Careful recrystallization from an appropriate solvent system (e.g., water or ethanol/water) can be effective. The desired ortho isomer often has different solubility properties than the para isomer.

    • Column Chromatography: While not ideal for large scales, silica gel chromatography can be used for small-scale purification if high purity is required.

Compound Expected ¹H NMR Signals (DMSO-d₆, δ ppm) Key Differentiator
5-Fluoro-2-hydroxybenzoic Acid ~10.5 (br s, 1H, OH), 7.5-7.7 (m, 1H), 7.2-7.4 (m, 1H), 6.9-7.1 (m, 1H)Aromatic protons show coupling patterns consistent with 1,2,4-trisubstitution.
4-Fluoro-3-hydroxybenzoic Acid ~10.0 (br s, 1H, OH), 7.8-8.0 (d, 1H), 7.6-7.8 (dd, 1H), 7.1-7.3 (t, 1H)Aromatic protons show coupling patterns consistent with 1,3,4-trisubstitution.
Category 2: Fischer Esterification Issues

Question 3: The esterification of my 5-fluoro-2-hydroxybenzoic acid is incomplete. My final product is contaminated with the starting acid. How can I drive the reaction to completion?

Answer: This is the most common impurity found in the final product. Fischer esterification is an equilibrium-controlled reaction. The presence of the starting acid indicates that the equilibrium has not been sufficiently shifted toward the product side.

Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. According to Le Châtelier's principle, to maximize the yield of the ester, one must either use a large excess of one reactant (usually the alcohol, as it's often the solvent) or remove one of the products (usually water) as it forms.

Troubleshooting Protocol:

  • Use a Large Excess of Methanol: The most straightforward method is to use methanol as the solvent for the reaction. This ensures a large molar excess, driving the equilibrium towards the ester product. A typical ratio is 10-20 volumes of methanol per gram of acid.

  • Efficient Water Removal:

    • Dean-Stark Apparatus: For larger-scale reactions, a Dean-Stark trap can be used with a co-solvent like toluene to azeotropically remove the water as it is formed.

    • Drying Agents: While less common for this specific reaction, adding a dehydrating agent like molecular sieves can also be effective.

  • Sufficient Catalyst: Ensure you are using a catalytic amount of a strong acid. Concentrated sulfuric acid (e.g., 2-5 mol%) is standard.

  • Increase Reaction Time/Temperature: Refluxing the reaction mixture for several hours (4-24h) is typical. Monitor the reaction progress using TLC or HPLC to determine when it has reached completion.

Category 3: General Purification & Analysis

Question 4: After workup of the esterification, my product has a pink or brown discoloration. What causes this and how can I remove it?

Answer: Discoloration is often due to the formation of minor, highly-colored impurities or degradation products. Phenolic compounds, in general, are susceptible to oxidation, which can form colored quinone-type species, especially under acidic conditions at high temperatures.

Troubleshooting Protocol:

  • Activated Carbon Treatment: Before final isolation, you can treat a solution of your crude product (e.g., dissolved in a solvent like ethyl acetate or dichloromethane) with a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite® to remove the carbon and the adsorbed colored impurities.

  • Recrystallization: This is the most effective method for both purification and color removal. This compound can be effectively recrystallized from solvents like hexane, heptane, or an ethanol/water mixture. The colored impurities will ideally remain in the mother liquor.

  • Minimize Air Exposure: When running the reaction and during workup, minimizing exposure to air by using an inert atmosphere (N₂ or Argon) can help prevent oxidation.

Technical Support Center: Esterification of 5-Fluorosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the esterification of 5-fluorosalicylic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. The unique electronic properties imparted by the fluorine atom, combined with the dual reactivity of the carboxyl and phenolic hydroxyl groups, present specific challenges and opportunities in synthesis. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the esterification of the carboxylic acid moiety.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary side reactions to anticipate during the Fischer esterification of 5-fluorosalicylic acid?

When undertaking a classic acid-catalyzed esterification of 5-fluorosalicylic acid with an alcohol, several competing reactions can occur, impacting both yield and purity. The most prevalent side reactions are:

  • Decarboxylation: At elevated temperatures, salicylic acids are prone to losing carbon dioxide to form the corresponding phenol.[1] In this case, the byproduct would be 4-fluorophenol. This is often driven by prolonged heating or excessively high reaction temperatures.[2]

  • Self-Esterification (Dimerization): Because the starting material contains both a nucleophilic hydroxyl group and an electrophilic carboxylic acid, it can react with itself. The carboxylic acid of one molecule can esterify the phenolic hydroxyl group of another, forming a dimer, 5-fluorosalicylsalicylic acid.[3][4] This can extend to form oligomers or polymeric byproducts, especially if the reaction is concentrated and heated for extended periods.

  • Incomplete Reaction: As Fischer esterification is an equilibrium-controlled process, the reaction may not proceed to completion, leaving unreacted 5-fluorosalicylic acid in the final product mixture.[5][6]

  • Product Hydrolysis: The esterification reaction is reversible. During aqueous workup, particularly if acidic conditions are not properly neutralized, the newly formed ester can hydrolyze back to the starting materials.[7][8]

The following table summarizes these key issues:

Side Reaction / Issue Primary Cause(s) Key Prevention Strategy
Decarboxylation High reaction temperature (>150-200°C); prolonged heating.[1][9]Maintain moderate reaction temperatures; minimize reaction time.
Self-Esterification Insufficient alcohol (nucleophile); high concentration of starting material.Use a large excess of the alcohol, which can also serve as the solvent.[10]
Incomplete Reaction Equilibrium not sufficiently shifted towards products.Use excess alcohol and/or actively remove water as it forms (e.g., Dean-Stark trap).[6][11]
Product Hydrolysis Presence of water and acid catalyst, especially during workup.Promptly neutralize the acid catalyst with a mild base (e.g., NaHCO₃) during workup; minimize contact with aqueous layers.[12]
Q2: My reaction is producing a gas and the final yield of my desired ester is significantly lower than expected. What is the likely cause?

This is a classic symptom of decarboxylation . The 5-fluorosalicylic acid is likely decomposing under the reaction conditions to form 4-fluorophenol and carbon dioxide gas.

Causality: The mechanism for the decarboxylation of salicylic acid is facilitated by heat.[1] While the fluorine atom is an electron-withdrawing group, which can influence ring stability, the fundamental tendency of salicylic acids to decarboxylate at elevated temperatures remains. Temperatures exceeding 200°C are known to cause significant decomposition.[2][9]

  • Temperature Control (Critical):

    • Action: Reduce the reaction temperature. For most simple alcohol esterifications (e.g., with methanol, ethanol), reflux temperatures are sufficient and should not be exceeded. Aim for the lowest temperature that allows for a reasonable reaction rate.

    • Rationale: Decarboxylation has a higher activation energy than esterification. By lowering the temperature, you disproportionately slow the rate of the undesired side reaction.

  • Catalyst Choice:

    • Action: While strong mineral acids like H₂SO₄ are effective, consider a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin.

    • Rationale: Milder catalysts can reduce the likelihood of charring and other decomposition pathways that can be exacerbated by concentrated sulfuric acid at high temperatures.

  • Monitor Reaction Progress:

    • Action: Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to monitor the consumption of the starting material. Stop the reaction as soon as a satisfactory conversion is achieved.

    • Rationale: Prolonged heating, even at a moderate temperature, will increase the amount of decarboxylation.[3]

Decarboxylation cluster_main Esterification of 5-Fluorosalicylic Acid A 5-Fluorosalicylic Acid + R-OH (Alcohol) B Desired Ester Product A->B  Desired Pathway (Acid Catalyst, Heat) C 4-Fluorophenol + CO₂ A->C Decarboxylation (Excess Heat) D Dimer / Polymer A->D Self-Esterification (Insufficient R-OH)

Caption: Competing reaction pathways in the esterification of 5-fluorosalicylic acid.

Q3: How can I effectively drive the esterification reaction to completion and avoid significant amounts of unreacted starting material?

This is a matter of controlling the chemical equilibrium. The Fischer esterification is a reversible reaction, and its position of equilibrium is governed by Le Châtelier's principle.[10]

Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water.[6] To achieve high conversion, the equilibrium must be shifted to the right (towards the products).

Fischer_Workflow start Combine: 5-Fluorosalicylic Acid + Excess Alcohol + Acid Catalyst reflux Heat to Reflux start->reflux remove_h2o Remove Water (e.g., Dean-Stark Trap or Molecular Sieves) reflux->remove_h2o Continuously monitor Monitor Reaction (TLC / LC) reflux->monitor remove_h2o->reflux monitor->reflux Incomplete workup Aqueous Workup (Neutralization & Extraction) monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify product Pure Ester Product purify->product

Caption: Experimental workflow for maximizing ester yield via equilibrium control.

Detailed Strategies:

  • Use an Excess of a Reactant:

    • Action: The most common and straightforward method is to use a large excess of the alcohol (typically 5 to 20 equivalents).[8] Often, the alcohol can be used as the solvent for the reaction.[6]

    • Rationale: According to Le Châtelier's principle, increasing the concentration of a reactant (the alcohol) will shift the equilibrium towards the formation of products to consume that excess reactant.

  • Remove a Product (Water):

    • Action: Actively remove water from the reaction mixture as it is formed.

      • Dean-Stark Apparatus: If using a solvent that forms a low-boiling azeotrope with water (like toluene or hexane), a Dean-Stark trap is highly effective.[13]

      • Drying Agents: For reactions run in an excess of alcohol, adding a dehydrating agent like molecular sieves can sequester the water byproduct.

    • Rationale: By removing a product (water), the reverse reaction (hydrolysis) is inhibited, and the equilibrium is continuously pulled towards the desired ester.[10]

Q4: My product was pure before workup, but after extraction, I see the starting material again. What is causing this?

This is a clear indication of ester hydrolysis during your aqueous workup.

Causality: The acid catalyst used for the esterification will also efficiently catalyze the reverse reaction—hydrolysis—if water is present.[8] When you add an aqueous solution to your reaction mixture without first neutralizing the acid, you create the perfect conditions for the ester to revert to the carboxylic acid and alcohol.

  • Cool the Reaction:

    • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. This dramatically slows the rate of all reactions, including hydrolysis.

  • Dilute with an Organic Solvent:

    • Dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the ester product remains in the organic phase.

  • Neutralize with a Mild Base (Critical Step):

    • Transfer the diluted mixture to a separatory funnel.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add it in small portions, venting the funnel frequently to release the CO₂ gas that evolves from the neutralization.

    • Continue adding the bicarbonate solution until gas evolution ceases. This indicates that all the acid catalyst (and any unreacted 5-fluorosalicylic acid) has been neutralized.[12]

    • Rationale: A mild base like bicarbonate is strong enough to neutralize the acid catalyst but generally not strong enough to cause significant saponification (base-catalyzed hydrolysis) of the ester, especially at low temperatures.

  • Extract and Wash:

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

  • Dry and Evaporate:

    • Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ester, which can then be further purified.[12]

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-fluoro-2-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for high yield and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Fischer esterification of 5-fluorosalicylic acid with methanol, catalyzed by a strong acid such as sulfuric acid. This reaction, while well-established, is a reversible equilibrium process and requires careful control of reaction conditions to maximize the yield of the desired ester.[1] This guide will delve into the mechanistic principles, provide detailed experimental protocols, and offer solutions to common issues encountered during this synthesis.

Reaction Overview

The overall transformation is the esterification of the carboxylic acid group of 5-fluorosalicylic acid with methanol. The reaction is typically performed under reflux conditions with an excess of methanol, which acts as both a reactant and a solvent, to drive the equilibrium towards the product side.[2] An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[3]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the planning and execution of the synthesis of this compound.

Q1: What is the role of the acid catalyst and which one should I choose?

A1: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.[2] Sulfuric acid also acts as a dehydrating agent, sequestering the water produced during the reaction and helping to shift the equilibrium towards the ester product.[4] While other acids can be used, sulfuric acid is often preferred for its dual role.

Q2: Why is it necessary to use an excess of methanol?

A2: Fischer esterification is a reversible reaction. According to Le Châtelier's principle, increasing the concentration of one of the reactants (in this case, methanol) will drive the equilibrium towards the formation of the products (the ester and water).[1] Using methanol as the solvent provides a large excess, maximizing the conversion of the limiting reagent, 5-fluorosalicylic acid.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system, such as a mixture of petroleum ether and acetone (e.g., 7:3 v/v), can be used to separate the more polar starting material (5-fluorosalicylic acid) from the less polar product (this compound).[5] Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate alongside the starting material as a reference. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What is the purpose of the sodium bicarbonate wash during the work-up?

A4: The aqueous sodium bicarbonate (NaHCO₃) wash is a critical step in the work-up procedure. Its primary purpose is to neutralize the strong acid catalyst (e.g., sulfuric acid) and any unreacted 5-fluorosalicylic acid.[6] The acidic components are converted into their corresponding sodium salts, which are soluble in the aqueous layer and can thus be separated from the organic layer containing the desired ester. This is often observed by the cessation of CO₂ evolution (fizzing) upon addition of the bicarbonate solution.[4]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation (Low Yield) 1. Insufficient Catalyst: The reaction rate is too slow. 2. Presence of Water: Water in the reactants or solvent shifts the equilibrium back to the starting materials. 3. Inadequate Reaction Time or Temperature: The reaction has not reached equilibrium or the activation energy is not being overcome. 4. Inefficient Water Removal: The water produced is inhibiting the forward reaction.1. Catalyst Check: Ensure the correct amount of a strong acid catalyst (e.g., 5-10 mol% of H₂SO₄) is used. 2. Dry Glassware and Reagents: Use oven-dried glassware and anhydrous methanol. 3. Optimize Conditions: Ensure the reaction is refluxing at the appropriate temperature (boiling point of methanol) and allow for sufficient reaction time (monitor by TLC). 4. Water Removal: For larger scale reactions, consider using a Dean-Stark apparatus to azeotropically remove water.[1]
Presence of Unreacted Starting Material 1. Incomplete Reaction: As above. 2. Reversible Reaction Equilibrium: The reaction has reached equilibrium with a significant amount of starting material remaining.1. Drive the Equilibrium: Increase the excess of methanol or consider using a dehydrating agent. 2. Purification: Unreacted 5-fluorosalicylic acid can be removed during the work-up with a sodium bicarbonate wash.
Formation of a White Precipitate in the Reaction Mixture 1. Polymerization of Salicylic Acid: Salicylic acid derivatives can undergo intermolecular esterification to form polyester-like byproducts, which are often insoluble.[4]1. Control Temperature: Avoid excessive heating, as this can promote side reactions. 2. Purification: The polymer can often be removed by filtration or during the extraction work-up as it is typically insoluble in the organic solvent used for extraction.
Product is an Oil or Fails to Crystallize 1. Impurities Present: The presence of unreacted starting materials, byproducts, or residual solvent can lower the melting point and inhibit crystallization. 2. Product is a Low-Melting Solid: this compound has a reported melting point of 30-34 °C, so it may exist as a low-melting solid or oil at room temperature.1. Thorough Purification: Ensure a complete work-up, including thorough washing and drying of the organic layer. Consider purification by column chromatography if impurities persist. 2. Induce Crystallization: Try cooling the product in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.
Unexpected Spots on TLC 1. Side Products: Formation of byproducts such as polymers or potentially minor amounts of the methyl ether of the phenolic hydroxyl. 2. Impurity in Starting Material: The 5-fluorosalicylic acid may not be pure.1. Characterize Byproducts: If the side product is significant, consider scaling up the reaction and isolating the impurity for characterization (e.g., by NMR or MS). 2. Check Starting Material Purity: Run a TLC of the starting material to check for impurities before starting the reaction.

Visualizing the Process

To better understand the synthesis and troubleshooting logic, the following diagrams are provided.

Reaction Mechanism

Fischer_Esterification Carboxylic_Acid 5-Fluorosalicylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Carboxylic_Acid->Protonated_Carbonyl + H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH (Nucleophilic Attack) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water as Leaving Group Proton_Transfer->Water_Leaving Ester_Product This compound Water_Leaving->Ester_Product - H₂O Catalyst_Regen Catalyst Regeneration Ester_Product->Catalyst_Regen - H⁺ Catalyst_Regen->Carboxylic_Acid Catalytic Cycle

Caption: The acid-catalyzed Fischer esterification mechanism.

Experimental Workflow

Workflow Reactants Combine 5-Fluorosalicylic Acid, Methanol, and H₂SO₄ Reflux Reflux Reaction Mixture Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Extraction with Organic Solvent Cool->Extract Wash_Bicarb Wash with NaHCO₃ Solution Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (e.g., Recrystallization or Chromatography) Evaporate->Purify Characterize Characterize Product (TLC, NMR, IR, MS) Purify->Characterize

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield of Product? Check_TLC Check TLC of Reaction Mixture Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Purification_Issue Product Loss During Work-up/Purification SM_Present->Purification_Issue No No_Product No Product Spot? No_Rxn Reaction Not Working No_Product->No_Rxn Yes Increase_Time_Temp Increase Reaction Time or Reflux Temperature No_Product->Increase_Time_Temp No Incomplete_Rxn->No_Product Check_Catalyst Check Catalyst Amount and Quality No_Rxn->Check_Catalyst Check_Reagents Check Reagent Purity (esp. for water) Check_Catalyst->Check_Reagents Check_Extraction Review Extraction and Washing Steps Purification_Issue->Check_Extraction

Caption: A decision tree for troubleshooting low product yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 5-Fluorosalicylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-fluorosalicylic acid (1.0 eq.).

  • Add an excess of anhydrous methanol (e.g., 10-20 eq.) to the flask.

  • Stir the mixture until the 5-fluorosalicylic acid is fully dissolved.

  • Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete (disappearance of starting material by TLC), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution. Repeat the wash until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: TLC Monitoring

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Petroleum ether

  • Acetone

  • Capillary tubes

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing solvent system of petroleum ether:acetone (e.g., 7:3 v/v).

  • Pour a small amount of the solvent system into the developing chamber, cover, and allow the atmosphere to saturate.

  • On a TLC plate, draw a baseline in pencil.

  • Using separate capillary tubes, spot the starting material (dissolved in a small amount of solvent) and a small aliquot of the reaction mixture on the baseline.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Remove the plate when the solvent front is near the top, mark the solvent front with a pencil, and allow the plate to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane indicates the completion of the reaction.

Characterization Data

This compound

  • Appearance: White to off-white solid.

  • Molecular Formula: C₈H₇FO₃

  • Molecular Weight: 170.14 g/mol

  • Melting Point: 30-34 °C

  • Boiling Point: 50 °C at 0.15 mmHg

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~10.5 (s, 1H, -OH), ~7.5 (dd, 1H, Ar-H), ~7.1 (m, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃). Note: Actual shifts and coupling constants should be confirmed with an experimental spectrum.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~170 (C=O), ~158 (d, C-F), ~150 (C-OH), ~123 (d, Ar-CH), ~118 (d, Ar-CH), ~115 (Ar-C), ~52 (-OCH₃). Note: Actual shifts and coupling constants should be confirmed with an experimental spectrum.

  • IR (ATR): Characteristic peaks (cm⁻¹): ~3200 (broad, O-H stretch), ~1680 (strong, C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch).

Safety Information

  • 5-Fluorosalicylic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

removing byproducts from "Methyl 5-fluoro-2-hydroxybenzoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-fluoro-2-hydroxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common issues related to byproduct formation and purification in reactions involving this versatile building block. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, ensuring its purity is paramount.[1][2] This guide provides in-depth, field-proven answers to frequently encountered challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I've synthesized this compound via Fischer esterification of 5-fluoro-2-hydroxybenzoic acid, but my crude product analysis (TLC/NMR) shows significant impurities. What are these byproducts and what is the most efficient purification strategy?

Answer:

This is a very common scenario. In a typical acid-catalyzed esterification, the primary impurity is almost always the unreacted starting material, 5-fluoro-2-hydroxybenzoic acid [3][4]. The acidic nature of this byproduct can interfere with subsequent reactions, making its removal critical.

Causality of Byproduct Formation:

  • Reversible Reaction: Fischer esterification is an equilibrium-driven process. Without effectively removing the water generated during the reaction, the equilibrium will not favor complete formation of the ester, leaving unreacted carboxylic acid.

  • Insufficient Catalyst or Reaction Time: An inadequate amount of acid catalyst (like H₂SO₄) or insufficient heating/reflux time can lead to an incomplete reaction.

Troubleshooting and Purification Protocol:

Your primary strategy should be a liquid-liquid extraction that leverages the difference in acidity between your phenolic ester product and the carboxylic acid starting material.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Weak Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The unreacted 5-fluoro-2-hydroxybenzoic acid will be deprotonated to form the water-soluble sodium 5-fluoro-2-hydroxybenzoate, which partitions into the aqueous layer. The phenolic hydroxyl group on your product is generally not acidic enough to react with a weak base like NaHCO₃.

    • Expert Tip: Perform this wash 2-3 times to ensure complete removal of the acidic starting material. You will observe effervescence (CO₂ gas) as the bicarbonate neutralizes the acid. Continue washing until the effervescence ceases.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and break up emulsions.

  • Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.[5]

Follow-up Purification: Recrystallization

For achieving high purity, recrystallization is an excellent next step.[6][7][8]

Solvent SystemRationale
Toluene/Cyclohexane (1:1) The product is soluble in hot toluene and less soluble in cyclohexane. A hot solution in a minimal amount of toluene can be treated with cyclohexane until turbidity appears, then allowed to cool slowly.[6]
Ethanol/Water Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
Hexane/Ethyl Acetate A good choice for non-polar impurities. Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent.

The general workflow for purifying the product of a Fischer esterification is summarized below.

G cluster_0 Initial State cluster_1 Purification Workflow cluster_2 Final Products Crude Crude Product (Ester + Unreacted Acid) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash Wash with aq. NaHCO₃ Dissolve->Wash Separate Separate Layers Wash->Separate Dry Dry Organic Layer (e.g., Na₂SO₄) Separate->Dry Organic Layer Waste Aqueous Waste (Sodium 5-fluoro-2-hydroxybenzoate) Separate->Waste Aqueous Layer Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Pure Pure Methyl 5-fluoro- 2-hydroxybenzoate Recrystallize->Pure

Caption: Post-Esterification Purification Workflow.

Question 2: I'm performing a Williamson ether synthesis to alkylate the hydroxyl group of this compound. My reaction is not clean, and I suspect side products. What are they and how can I optimize the reaction and purification?

Answer:

The Williamson ether synthesis is a powerful method for forming ethers, but its Sₙ2 mechanism is sensitive to the nature of the alkylating agent and reaction conditions.[9][10]

Common Byproducts and Their Causes:

  • Unreacted Starting Material: Incomplete deprotonation of the phenol or an insufficiently reactive alkylating agent can leave starting material behind.

  • Elimination (E2) Products: This is a major competing pathway, especially if you are using a secondary or tertiary alkyl halide. The alkoxide base will abstract a proton from the alkyl halide, leading to an alkene byproduct instead of the desired ether.[10][11]

  • Hydrolyzed Starting Material (5-fluoro-2-hydroxybenzoic acid): If your reaction conditions are not scrupulously anhydrous, or if the workup involves harsh basic conditions followed by acidification, you risk hydrolyzing the methyl ester.

Optimization & Purification Strategy:

Reaction Optimization:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the phenolic hydroxyl group.[10][11] The byproduct is hydrogen gas, which simply bubbles out of the reaction.

  • Choice of Alkylating Agent: Whenever possible, use a primary alkyl halide (or tosylate/mesylate). Methyl and primary halides strongly favor the Sₙ2 pathway. Avoid tertiary halides, which will almost exclusively yield elimination products.[9][10]

  • Solvent: Use a polar aprotic solvent like DMF or THF to dissolve the reactants and promote the Sₙ2 reaction.

Purification Protocol:

If elimination byproducts are present, purification can be challenging due to similar polarities. Flash column chromatography is often necessary.

Step-by-Step Protocol: Workup and Chromatography

  • Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water and then brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Flash Column Chromatography: Purify the crude residue using silica gel chromatography. A gradient elution system, typically starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is effective for separating the desired ether from non-polar alkene byproducts and more polar unreacted starting material.

G Start This compound + Base (e.g., NaH) Alkoxide Sodium 4-(methoxycarbonyl)- 2-fluorophenoxide Start->Alkoxide SN2_Product Desired Ether Product (Sₙ2 Pathway) Alkoxide->SN2_Product Primary R-X E2_Product Alkene Byproduct (E2 Pathway) Alkoxide->E2_Product Secondary/Tertiary R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2_Product AlkylHalide->E2_Product

Caption: Competing Pathways in Williamson Ether Synthesis.

Question 3: My reaction involves a strong nucleophile, and I'm seeing evidence of the fluorine atom being displaced. Is this possible and how can I avoid it?

Answer:

Yes, this is a known reaction pathway called Nucleophilic Aromatic Substitution (SₙAr). While aryl halides are typically unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups on the aromatic ring can activate them for this reaction.[12][13]

Mechanistic Rationale:

  • Activation: The ester group (-COOCH₃) and the hydroxyl group (-OH) are electron-withdrawing (especially when deprotonated), making the aromatic ring electron-deficient. This makes the ring susceptible to attack by a strong nucleophile.

  • Reactivity of Halogens: In SₙAr reactions, the reactivity order of halogens is often F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[14] The C-F bond is broken in a subsequent, faster step.

  • Common Nucleophiles: Strong nucleophiles like alkoxides, amines, or thiols can potentially displace the fluorine atom, especially at elevated temperatures.

Prevention and Control:

  • Protecting Groups: If the phenolic hydroxyl group is not the desired reaction site, protect it before introducing the strong nucleophile. A common protecting group for phenols is a silyl ether (e.g., TBDMS) or a benzyl ether.

  • Temperature Control: SₙAr reactions often require thermal activation. Running your desired reaction at the lowest possible temperature can significantly reduce the rate of this unwanted side reaction.

  • Choice of Nucleophile: If possible, use a softer or less aggressive nucleophile that is selective for your intended transformation.

  • Reaction Monitoring: Carefully monitor the reaction progress using TLC, LC-MS, or GC-MS to detect the formation of the SₙAr byproduct. If it begins to form, stop the reaction to maximize the yield of your desired product.

If the SₙAr product does form, purification will almost certainly require column chromatography, as the polarity of the product will be substantially different from your starting material.

References

Technical Support Center: Challenges in the Purification of Fluorinated Hydroxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the significant challenges encountered during the purification of fluorinated hydroxybenzoate isomers. These compounds are critical intermediates in pharmaceutical synthesis, but their structural similarity makes achieving high purity a formidable task.[1][2] This document provides in-depth troubleshooting advice and practical protocols based on established scientific principles and field-proven experience.

Part 1: Foundational Challenges & Frequently Asked Questions

This section addresses the fundamental reasons why these isomers are difficult to separate, providing the theoretical groundwork for the troubleshooting sections that follow.

Q1: Why are fluorinated hydroxybenzoate isomers notoriously difficult to separate?

A1: The primary challenge lies in their nearly identical physicochemical properties. Isomers, by definition, have the same molecular formula and weight. Positional isomers of fluorinated hydroxybenzoates often exhibit very similar polarity, pKa values, solubility profiles, and molecular shape. The introduction of fluorine, while beneficial for the molecule's final therapeutic properties, complicates purification.[2][3] Fluorine's high electronegativity alters the electronic distribution across the aromatic ring, but these effects may be very similar between isomers, leading to minimal differences in how they interact with separation media.[4] Consequently, standard purification techniques that rely on exploiting differences in these properties, such as chromatography or crystallization, often fail to achieve baseline separation.

Q2: How does the specific position of the fluorine atom impact the purification strategy?

A2: The position of the fluorine atom relative to the hydroxyl and carboxylate groups is the single most important factor determining separability. It subtly influences:

  • Acidity (pKa): Fluorine is a strong electron-withdrawing group.[2] Its proximity to the carboxylic acid or hydroxyl group can alter their pKa values. Even a fractional pKa difference can be exploited in ion-exchange or pH-controlled reversed-phase chromatography.

  • Dipole Moment: Different substitution patterns lead to distinct molecular dipole moments. This can be leveraged using chromatography stationary phases that offer dipole-dipole interactions, such as phenyl or pentafluorophenyl (PFP) phases.[5]

  • Hydrogen Bonding: The fluorine's position can affect the strength and accessibility of the hydroxyl and carboxyl groups for hydrogen bonding, which is a key interaction in both chromatography and crystallization.[6]

  • Crystal Lattice Energy: Isomers will pack into a crystal lattice differently, resulting in different melting points and solubility profiles. This is the fundamental principle exploited during purification by crystallization.[7]

Part 2: Troubleshooting Guide: Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is the workhorse for isomer separation. This section provides solutions to the most common issues encountered.

Q1: My isomers are co-eluting or showing very poor resolution (Rs < 1.0) on a standard C18 column. What is my next step?

A1: Co-elution on a C18 column is a common starting point. It indicates that the isomers have nearly identical hydrophobicity. The solution is to introduce alternative separation mechanisms beyond simple hydrophobic interactions.

Step-by-Step Troubleshooting Protocol:

  • Change the Stationary Phase: This is the most effective strategy. Do not simply try another brand of C18. Switch to a phase that offers different selectivity.

    • Phenyl-Hexyl Phase: Introduces π-π interactions between the stationary phase's phenyl groups and the aromatic ring of your analytes. This is often highly effective for positional isomers.[8]

    • Pentafluorophenyl (PFP) or F5 Phase: Specifically designed for separating halogenated compounds. It provides a combination of hydrophobic, aromatic, and dipole-dipole interactions, making it extremely sensitive to the position of the fluorine atom.[5]

    • Chiral Stationary Phases (CSPs): If you are separating enantiomers or diastereomers, a CSP is mandatory. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points for screening.[9][10][11]

  • Optimize the Mobile Phase:

    • Modify pH: The ionization state of your acidic (carboxyl) and weakly acidic (hydroxyl) groups is critical. Prepare a series of mobile phases with buffers at different pH values around the predicted pKa of your analytes (e.g., pH 2.5, 3.0, 3.5). A small change in pH can dramatically alter retention and selectivity.[12] Using a buffer is essential for reproducible results.[12]

    • Switch Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH) or vice versa. ACN and MeOH have different properties and can alter selectivity by changing how the analytes interact with the stationary and mobile phases.[5]

    • Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase with a co-solvent (like methanol). It provides unique selectivity, especially for chiral separations, and is often orthogonal to reversed-phase HPLC.[10]

Workflow for HPLC Method Development

hplc_workflow start Start: Co-elution on C18 col_select Change Stationary Phase (Introduce new selectivity) start->col_select phenyl Try Phenyl-Hexyl (π-π Interactions) col_select->phenyl Positional Isomers pfp Try PFP / F5 (Dipole + Aromatic) col_select->pfp Fluorinated Isomers chiral Use Chiral Phase (For Enantiomers) col_select->chiral Stereoisomers mp_opt Optimize Mobile Phase phenyl->mp_opt pfp->mp_opt chiral->mp_opt ph_study pH Scouting (e.g., 2.5, 3.0, 3.5) mp_opt->ph_study solvent_swap Switch Organic Modifier (ACN <=> MeOH) ph_study->solvent_swap temp_opt Optimize Temperature (Use Column Oven) solvent_swap->temp_opt temp_opt->col_select If still no resolution success Achieved Resolution (Rs > 1.5) temp_opt->success

Caption: HPLC method development workflow for resolving isomers.

Q2: My chromatogram shows significant peak tailing. How can I get sharp, symmetrical peaks?

A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.

  • Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact strongly with the hydroxyl and carboxyl groups of your analytes.

    • Solution: Decrease the mobile phase pH to 2.5-3.0 with an acid like formic or phosphoric acid. This protonates the silanol groups (Si-OH), minimizing ionic interactions.[12] Alternatively, add a small amount of a competing base like triethylamine (TEA) to the mobile phase to occupy these active sites.

  • Cause 2: Insufficient Buffering: If the mobile phase pH is close to the analyte's pKa, the analyte can exist in both ionized and non-ionized forms during its transit through the column, leading to tailing.

    • Solution: Ensure you are using a buffer (e.g., phosphate, formate) at a sufficient concentration (10-25 mM) to maintain a constant pH and keep the analyte in a single ionic state.[12]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Decrease the injection volume or dilute the sample.[13]

Q3: My retention times are drifting from one injection to the next. What's causing this instability?

A3: Retention time drift is a sign of an unstable system. The most common culprits are temperature, mobile phase composition, and column equilibration.

  • Temperature Fluctuations: Ambient lab temperature changes can alter mobile phase viscosity and separation kinetics.

    • Solution: Always use a thermostatted column oven. Set it to a temperature slightly above the highest ambient temperature (e.g., 30 or 35 °C) for consistent performance.[13]

  • Mobile Phase Inconsistency: Improperly mixed mobile phase, solvent evaporation, or degradation can change the composition over time.

    • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are working correctly. Always degas the mobile phase to prevent air bubbles.[13]

  • Insufficient Equilibration: The column needs to be fully equilibrated with the mobile phase before the first injection.

    • Solution: Flush the column with at least 10-15 column volumes of the initial mobile phase before starting your sequence.[14]

Table 1: HPLC Troubleshooting Summary
SymptomCommon CausePrimary Solution(s)
Poor Resolution Identical hydrophobicityChange stationary phase (Phenyl, PFP); optimize mobile phase pH.
Peak Tailing Secondary silanol interactionsLower mobile phase pH to <3.0; use an appropriate buffer.[12]
Retention Drift Temperature changesUse a column oven; ensure proper column equilibration.[13][14]
High Backpressure Column/frit blockage; buffer precipitationReverse-flush column; ensure buffer is soluble in mobile phase.[15]

Part 3: Troubleshooting Guide: Crystallization-Based Purification

For larger-scale purification, crystallization is often the most viable method. Success depends on exploiting subtle differences in solubility.

Q1: My compound won't crystallize from solution. It either stays dissolved or "oils out." What can I try?

A1: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the concentration is too high. The goal is to achieve a state of supersaturation slowly, allowing time for crystal nucleation.

  • Solution 1: Systematic Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when hot.[16] Screen a wide range of solvents with varying polarities.

  • Solution 2: Use a Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent where it is very soluble. Then, slowly add a miscible "anti-solvent" in which it is insoluble until the solution becomes faintly turbid. This controlled precipitation can induce crystallization. Common techniques include:

    • Solvent Layering: Carefully layer the anti-solvent on top of the solution of your compound. Crystals will slowly form at the interface.[17]

    • Vapor Diffusion: Place your solution in a small vial, and place that vial inside a larger, sealed jar containing the anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.

  • Solution 3: Slow Evaporation: Loosely cover your saturated solution and allow the solvent to evaporate over several days. This is a simple but often effective method.[17]

  • Solution 4: Induce Nucleation: If a supersaturated solution fails to crystallize, it may lack nucleation sites.

    • Seeding: Add a tiny, pure crystal of the desired compound to the solution.[17]

    • Scratching: Scratch the inside surface of the glass flask with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.[16]

Decision Tree for Crystallization Strategy

crystallization_strategy start Start: Purify Isomer Mixture dissolve Dissolve in minimal hot solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool check_xtal Crystals Formed? cool->check_xtal no_xtal No Crystals / Oiled Out check_xtal->no_xtal No success Filter and Dry Crystals check_xtal->success Yes induce Induce Nucleation no_xtal->induce seed Add Seed Crystal induce->seed scratch Scratch Glass induce->scratch still_no_xtal Still No Crystals? seed->still_no_xtal scratch->still_no_xtal change_method Change Crystallization Method still_no_xtal->change_method Yes still_no_xtal->success No, but crystals formed after seeding antisolvent Use Anti-Solvent (Layering / Vapor Diffusion) change_method->antisolvent evaporation Slow Evaporation change_method->evaporation antisolvent->success evaporation->success

Caption: Decision-making workflow for troubleshooting crystallization.

Q2: My crystallization yielded a solid, but analysis shows it's still a mixture of isomers. How do I improve the purity?

A2: This is likely due to co-crystallization, where isomers with similar structures incorporate into the same crystal lattice. Improving purity requires optimizing the conditions to favor the crystallization of only the desired isomer.

  • Fractional Crystallization: This involves repeated crystallization steps. Dissolve the impure solid and allow it to cool slowly. The less soluble isomer should crystallize first. Filter these crystals, then concentrate the mother liquor to obtain a second, different crop of crystals. Repeat as necessary.

  • Slower Cooling: Cooling the solution as slowly as possible is paramount. A slow temperature gradient provides a larger energy barrier for the "wrong" isomer to incorporate into the growing crystal lattice.[16][18] Insulating the flask can help achieve this.

  • Purity of Starting Material: Crystallization is a purification, not a miracle technique. If your starting material is highly impure (e.g., 50:50 mixture), it may be impossible to get a pure solid in one step. Consider a preliminary chromatographic step to enrich the desired isomer before attempting crystallization.

Part 4: Analytical Confirmation FAQs

Q1: How can I definitively confirm the identity and purity of my separated isomer fractions?

A1: A combination of spectroscopic techniques is essential for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H and ¹³C NMR: Will confirm the core structure is correct. Subtle differences in chemical shifts between isomers will be apparent, especially for carbons and protons near the varying substituent positions.

    • ¹⁹F NMR: This is the most powerful tool for these specific compounds. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment. Each positional isomer will have a unique and well-resolved ¹⁹F NMR signal, making it an excellent method for both identification and purity assessment.[4]

  • Mass Spectrometry (MS):

    • High-Resolution MS (HRMS): Confirms the elemental composition (exact mass).

    • Tandem MS (MS/MS): Can sometimes differentiate isomers. By fragmenting the parent ion, you may observe different fragmentation patterns or ratios of fragment ions that are unique to each isomer's structure.[19]

  • HPLC-UV: For quantitative purity assessment, use the optimized HPLC method. Ensure that the response factors for the different isomers are similar at the chosen wavelength, or generate a calibration curve for each isomer if they are not.[20]

References

Technical Support Center: Improving the Efficiency of Methyl 5-fluoro-2-hydroxybenzoate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Methyl 5-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated organic building block.[1] The unique electronic properties imparted by the fluorine substituent can present both opportunities and challenges in synthetic transformations. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common issues and optimize your reaction outcomes.

I. Understanding the Reactivity of this compound

This compound possesses three key reactive sites: the phenolic hydroxyl group, the methyl ester, and the aromatic ring. The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, which increases the acidity of the phenolic hydroxyl group compared to its non-fluorinated analog.[2] This enhanced acidity can be advantageous for deprotonation but may also influence the nucleophilicity of the resulting phenoxide. The electron-withdrawing nature of both the fluorine and the methoxycarbonyl group deactivates the aromatic ring towards electrophilic substitution, while directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group.

Core Molecular Structure and Functional Groups

Caption: Key reactive sites on this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the derivatization of this compound, providing explanations and actionable solutions.

Etherification Reactions (e.g., Williamson Ether Synthesis)
Question 1: My O-alkylation (Williamson ether synthesis) is sluggish or incomplete. What are the likely causes and how can I improve the yield?

Answer:

Several factors can contribute to low yields in the Williamson ether synthesis with this substrate.

  • Insufficient Deprotonation: While the fluorine atom increases the acidity of the phenolic hydroxyl group, incomplete deprotonation will limit the concentration of the reactive phenoxide nucleophile.

    • Troubleshooting:

      • Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they generate hydrogen gas, driving the reaction to completion. Potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile, but may require higher temperatures and longer reaction times.

      • Solvent: Ensure your solvent is anhydrous. Any residual water will consume the base and hinder phenoxide formation.

  • Poor Nucleophilicity of the Phenoxide: The electron-withdrawing fluorine and ester groups can decrease the nucleophilicity of the phenoxide ion.

    • Troubleshooting:

      • Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the base but not the phenoxide anion, leaving it more "naked" and nucleophilic.

  • Nature of the Alkylating Agent: The Williamson ether synthesis is an Sₙ2 reaction, meaning it is sensitive to steric hindrance at the electrophilic carbon.[3][4]

    • Troubleshooting:

      • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl.[5] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

      • Steric Hindrance: Use primary alkyl halides whenever possible.[3][4] Secondary alkyl halides will likely lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[4][6]

  • Side Reactions: Elimination of the alkylating agent can compete with the desired substitution reaction, especially at higher temperatures and with sterically hindered alkyl halides.[3]

Question 2: I am observing side products in my Williamson ether synthesis. What are they and how can I minimize their formation?

Answer:

The most common side reaction is the elimination of the alkyl halide to form an alkene, particularly with secondary and tertiary alkyl halides.[3][4] Another potential, though less common, side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring.

  • Minimizing Elimination:

    • Use Primary Alkyl Halides: This is the most effective way to avoid elimination.[4]

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Williamson ether syntheses, room temperature to 50-100°C is sufficient.[7]

  • Minimizing C-Alkylation:

    • Solvent Choice: Using polar aprotic solvents generally favors O-alkylation.

Acylation and Esterification Reactions
Question 3: My acylation of the phenolic hydroxyl group is not going to completion. What should I consider?

Answer:

Incomplete acylation can be due to several factors, including the choice of acylating agent, catalyst, and reaction conditions.

  • Reagent Reactivity: The reactivity of common acylating agents follows the order: acyl chloride > acid anhydride > carboxylic acid.

    • Troubleshooting:

      • If you are using an acid anhydride with a catalyst like DMAP and the reaction is slow, switching to the more reactive acyl chloride may improve the conversion.

      • For direct esterification with a carboxylic acid, a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalytic amount of DMAP is often necessary.[8]

  • Steric Hindrance: The ortho-methoxycarbonyl group can create some steric hindrance around the phenolic hydroxyl group, potentially slowing down the reaction with bulky acylating agents.

    • Troubleshooting:

      • If using a sterically demanding acylating agent, you may need to increase the reaction time or temperature.

  • Reaction Conditions:

    • Base: For acylations using acyl chlorides or anhydrides, a non-nucleophilic base like triethylamine or pyridine is typically used to scavenge the acidic byproduct (e.g., HCl). Ensure at least a stoichiometric amount of base is used.

    • Solvent: Anhydrous conditions are crucial, as water can hydrolyze the acylating agent. Aprotic solvents like DCM, THF, or acetonitrile are commonly used.

Question 4: I am trying to perform a reaction at another position on the molecule, but the phenolic hydroxyl is interfering. How can I protect it?

Answer:

Protecting the phenolic hydroxyl group is a common strategy in multi-step syntheses. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

  • Common Protecting Groups for Phenols:

    • Methyl Ethers: Very stable but require harsh conditions for cleavage (e.g., BBr₃ or strong acid).[9]

    • Benzyl Ethers (Bn): Stable to a wide range of conditions and can be removed by hydrogenolysis (H₂/Pd-C).

    • Silyl Ethers (e.g., TBDMS, TIPS): Stable to many non-acidic conditions and are readily cleaved by fluoride ion sources (e.g., TBAF) or acid.[10][11]

    • Acetyl (Ac) or other Esters: Can be used as protecting groups and are typically removed by base- or acid-catalyzed hydrolysis.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Methyl (Me) NaH, MeI or Me₂SO₄BBr₃, HBrVery stable to acids, bases, and redox
Benzyl (Bn) NaH, BnBrH₂/Pd-CStable to acids, bases, and many redox
TBDMS TBDMSCl, ImidazoleTBAF, HF, Acetic AcidBase stable, acid labile
Acetyl (Ac) Ac₂O, Pyridine or DMAPK₂CO₃/MeOH, NaOH, HClBase and acid labile

Workflow for a Typical Derivatization: O-Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup and Purification Start This compound in Anhydrous Solvent (e.g., DMF) Base Add Strong Base (e.g., NaH) Start->Base Stir Stir at 0°C to RT until H₂ evolution ceases Base->Stir Alkyl_Halide Add Alkyl Halide (e.g., R-Br) Stir->Alkyl_Halide React Stir at appropriate temperature (e.g., RT to 60°C) Alkyl_Halide->React Quench Quench with Water/Aqueous NH₄Cl React->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Purify (e.g., Column Chromatography) Dry->Purify End Isolated Product Purify->End

References

Technical Support Center: Troubleshooting NMR Spectrum Artifacts for Methyl 5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectrum artifacts of Methyl 5-fluoro-2-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during NMR analysis of this specific fluorinated aromatic compound. This guide provides in-depth, experience-based solutions to ensure the acquisition of high-quality, artifact-free spectra.

Introduction to the Molecule and its NMR Characteristics

This compound is a fluorinated organic building block used in the synthesis of agrochemical and pharmaceutical components. Its structure presents unique challenges and features in NMR spectroscopy. The presence of a hydroxyl group, a fluorine atom, and an aromatic ring system necessitates careful consideration of experimental parameters to avoid common spectral artifacts.

Structure of this compound:

Caption: Structure of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Peak Shape and Resolution Issues

Q1: Why are the peaks in my ¹H NMR spectrum broad?

Broad peaks in the NMR spectrum can arise from several factors, including poor shimming, high sample concentration, or the presence of paramagnetic impurities.[1][2]

  • Causality: A homogeneous magnetic field is crucial for sharp NMR signals. Poor shimming results in a non-homogeneous field, causing nuclei in different parts of the sample to experience slightly different magnetic fields and resonate at slightly different frequencies, leading to peak broadening.[1] High sample concentrations can increase the viscosity of the solution, which can also lead to broader peaks.[1][3] Paramagnetic impurities can cause rapid relaxation of nuclei, resulting in significant line broadening.[1]

  • Troubleshooting Workflow:

    Broad_Peaks_Troubleshooting start Broad Peaks Observed shim Re-shim the Spectrometer start->shim Check Field Homogeneity dilute Dilute the Sample shim->dilute If shimming is good end_bad Issue Persists shim->end_bad If shimming fails filter Filter the Sample dilute->filter If still broad end_good Sharp Peaks dilute->end_good If successful check_glassware Use Clean Glassware filter->check_glassware If particulates suspected filter->end_good If successful check_glassware->end_good If successful

    Caption: Troubleshooting workflow for broad NMR peaks.

  • Protocol:

    • Re-shim: Carefully re-shim the magnetic field using the automated or manual shimming routines of the spectrometer.

    • Dilute Sample: If the sample is highly concentrated, dilute it with more deuterated solvent. For ¹H NMR of small molecules, a concentration of 1-10 mg in 0.5-0.6 mL of solvent is generally recommended.[4]

    • Filter: If solid particles are visible, filter the sample through a small plug of cotton or glass wool in a Pasteur pipette.[4][5]

    • Clean Glassware: Ensure all glassware, including the NMR tube, is scrupulously clean to avoid paramagnetic contaminants.[1]

Q2: My baseline is rolling or distorted. How can I fix it?

A rolling or distorted baseline is often a result of improper phasing or a very broad underlying signal.[6]

  • Causality: Phasing corrects for frequency-dependent phase errors that occur during signal detection.[7][8] If not corrected properly, the peaks will have a distorted, "out-of-phase" appearance, and the baseline will not be flat.[9][10][11] A very broad peak, for instance from a polymer or solid material, can also manifest as a rolling baseline.[6]

  • Troubleshooting Steps:

    • Manual Phase Correction: Use the spectrometer's software to manually adjust the zero-order (ph0) and first-order (ph1) phase correction.

      • Select a well-defined peak on one side of the spectrum and adjust the zero-order phase until it is purely absorptive (symmetrical and positive).[7]

      • Then, move to a peak on the opposite side of the spectrum and adjust the first-order phase until it is also purely absorptive.[7]

    • Baseline Correction Algorithms: Apply a polynomial baseline correction function available in most NMR processing software. Be cautious not to distort the integrals of your peaks.

Section 2: Artifacts Related to Specific Functional Groups

Q3: The hydroxyl (-OH) proton peak is very broad or not visible. Is this normal?

Yes, this is a common observation for hydroxyl protons.[12][13]

  • Causality: The hydroxyl proton can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water or other hydroxyl groups.[1][14] This exchange process occurs on the NMR timescale and leads to a broadening of the signal. In some cases, the peak can become so broad that it is indistinguishable from the baseline.[12] The chemical shift of the hydroxyl proton is also highly dependent on solvent, concentration, and temperature.[12][15][16]

  • Troubleshooting and Confirmation:

    • D₂O Exchange: To confirm the identity of the -OH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity.[2][15]

    • Low Temperature: Lowering the temperature of the experiment can slow down the rate of chemical exchange, sometimes resulting in a sharper -OH signal.[14]

    • Solvent Choice: Using a hydrogen-bond accepting solvent like DMSO-d₆ can often lead to sharper -OH peaks.[12][17]

Q4: The aromatic signals are more complex than expected due to fluorine coupling. How can I interpret this?

The fluorine atom on the aromatic ring will couple to the nearby protons, leading to additional splitting in the ¹H NMR spectrum. Similarly, in the ¹³C NMR spectrum, you will observe C-F coupling.[18][19][20]

  • Causality: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton. Therefore, it will couple to other nearby nuclei with spin, such as ¹H and ¹³C, through the bonding network. This results in splitting patterns that follow the n+1 rule. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the coupled nuclei.

  • Expected Coupling Patterns for this compound:

    • ¹H NMR: The protons on the aromatic ring will show coupling to the fluorine atom in addition to the proton-proton couplings. This can be complex to analyze, and 2D NMR techniques may be beneficial for unambiguous assignment.[21]

    • ¹³C NMR: The carbon atoms in the aromatic ring will show couplings to the fluorine atom. The one-bond C-F coupling (¹JCF) is typically large, while two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings can also be observed.[18][22]

  • Data Interpretation Aid:

Coupling Type Typical J-value (Hz) Expected in this compound
²J(H,F)40-60Not present
³J(H,F)2-15Yes, between F and adjacent protons
⁴J(H,F)~5Yes, between F and meta protons
¹J(C,F)180-250Yes, for the carbon directly bonded to fluorine
²J(C,F)15-30Yes, for carbons adjacent to the C-F bond
³J(C,F)5-10Yes, for carbons meta to the C-F bond

Source: Adapted from general NMR coupling constant tables.[23][24]

Section 3: Extraneous and Unwanted Signals

Q5: I see unexpected peaks in my spectrum. What are they?

Unexpected peaks are often due to impurities.[1]

  • Common Sources of Impurities:

    • Residual Solvents: Solvents used in the synthesis or purification of the compound (e.g., ethyl acetate, acetone, dichloromethane) can be difficult to remove completely.[1][25][26][27][28]

    • Water: Deuterated solvents are hygroscopic and can absorb moisture from the air. Water typically appears as a broad singlet.[1]

    • Grease: Stopcock grease from glassware can introduce broad signals, usually in the aliphatic region of the spectrum.[1]

    • TMS or other reference standards: If an internal standard was used.

  • Troubleshooting Workflow:

    Impurity_Peaks_Troubleshooting start Unexpected Peaks consult_tables Consult Solvent Impurity Tables start->consult_tables Check for common solvents d2o_shake Perform D₂O Shake consult_tables->d2o_shake If peak is broad singlet end_identified Impurity Identified consult_tables->end_identified If solvent is identified check_glassware Check Glassware for Grease d2o_shake->check_glassware If peak disappears (water) repurify Re-purify Sample repurify->end_identified If successful check_glassware->repurify If grease or other impurities suspected end_unidentified Impurity Unidentified check_glassware->end_unidentified If no obvious source

    Caption: Workflow for identifying unexpected peaks.

Q6: There is a very large water signal obscuring part of my spectrum. How can I remove it?

Water suppression techniques can be used to minimize the large solvent signal.[29][30]

  • Causality: The concentration of residual water in the deuterated solvent can be much higher than the concentration of the analyte, leading to a very intense water peak that can obscure nearby signals of interest.

  • Common Water Suppression Techniques:

    • Presaturation: This is the simplest method, where a low-power radiofrequency pulse is applied at the frequency of the water signal before the main excitation pulse. This equalizes the populations of the spin states of the water protons, leading to a reduced signal.[31][32] However, this method can also saturate exchangeable protons, like the -OH group in your molecule.[29][31]

    • WATERGATE (Water Suppression by Gradient-Tailored Excitation): This is a more advanced pulse sequence that uses pulsed field gradients to dephase the water magnetization while leaving the signals of interest unaffected.[31][33] It is generally better at preserving the signals of exchangeable protons.[31]

    • Excitation Sculpting: This is a very effective method that can reduce the water signal significantly.[29]

  • Protocol for Presaturation (on a Bruker spectrometer):

    • Acquire a standard ¹H spectrum.

    • Determine the exact frequency of the water peak.

    • Set up a new experiment using a presaturation pulse program (e.g., zgpr).

    • Set the presaturation frequency to that of the water peak.

    • Optimize the presaturation power level to achieve maximum suppression without affecting nearby peaks.

    • Acquire the spectrum with a sufficient number of scans for the presaturation to reach a steady state.

Best Practices for Sample Preparation

To minimize many of the artifacts discussed, proper sample preparation is essential.[3][4][5][34][35]

  • Sample Purity: Ensure your sample is as pure as possible.

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble.

  • Concentration: Use an appropriate concentration. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.[3]

  • NMR Tube Quality: Use high-quality NMR tubes that are clean and free of scratches.

  • Filtering: Filter your sample if any solid particles are present.

  • Labeling: Clearly label your NMR tube.

References

preventing decomposition of "Methyl 5-fluoro-2-hydroxybenzoate" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 5-fluoro-2-hydroxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve challenges related to the stability and reactivity of this compound, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to two primary decomposition pathways under common reaction conditions:

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (5-fluorosalicylic acid) under both acidic and basic conditions. This is a common issue if aqueous reagents are used or if the reaction is not performed under anhydrous conditions.

  • Decarboxylation: As a derivative of salicylic acid, this compound can undergo decarboxylation, particularly at elevated temperatures, to yield 4-fluorophenol. This process can be catalyzed by acids, bases, or certain metal salts.

Q2: How does the fluorine substituent affect the reactivity of the molecule?

A2: The electron-withdrawing nature of the fluorine atom at the 5-position influences the molecule's reactivity in several ways. It increases the acidity of the phenolic hydroxyl group, making it easier to deprotonate. This can be advantageous in reactions requiring the formation of a phenoxide ion, such as in Williamson ether synthesis. However, the electron-withdrawing effect can also decrease the nucleophilicity of the resulting phenoxide, potentially slowing down the desired reaction.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from heat and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during reactions involving this compound and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield in Acylation or Alkylation Reactions

Symptoms:

  • Incomplete consumption of starting material observed by TLC or LC-MS.

  • Formation of multiple unexpected side products.

  • Low isolated yield of the desired acylated or alkylated product.

Potential Causes and Solutions:

  • Incomplete Deprotonation of the Phenolic Hydroxyl: The phenolic proton of this compound is acidic, but may require a sufficiently strong base for complete deprotonation to the more reactive phenoxide.

    • Troubleshooting Steps:

      • Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be used, a stronger base such as sodium hydride (NaH) may be necessary to ensure complete formation of the phenoxide.[1]

      • Reaction Monitoring: Monitor the deprotonation step by observing the cessation of gas evolution if using NaH.

      • Solvent Choice: Use a dry, aprotic solvent such as DMF or THF to facilitate the deprotonation and subsequent reaction.

  • Side Reaction: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, the desired pathway) or at the aromatic ring (C-alkylation), leading to undesired side products.[1]

    • Troubleshooting Steps:

      • Solvent Effects: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.

      • Counter-ion: The nature of the counter-ion can also play a role. Less coordinating cations may favor O-alkylation.

      • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.

  • Hydrolysis of the Ester Group: The presence of water in the reaction mixture can lead to the hydrolysis of the methyl ester, forming 5-fluorosalicylic acid, which may not participate in the desired reaction.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.

Issue 2: Formation of Decarboxylation Byproduct (4-Fluorophenol)

Symptoms:

  • Presence of a significant peak corresponding to the mass of 4-fluorophenol in the crude reaction mixture by GC-MS or LC-MS.

  • Reduced yield of the desired product.

Potential Causes and Solutions:

  • Elevated Reaction Temperatures: Salicylic acid and its derivatives are known to undergo decarboxylation at high temperatures.[2]

    • Troubleshooting Steps:

      • Temperature Optimization: If possible, run the reaction at a lower temperature. It may be necessary to screen different temperatures to find a balance between an acceptable reaction rate and minimal decarboxylation.

      • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Presence of Catalytic Species: Acids, bases, and certain metal salts can catalyze the decarboxylation process.

    • Troubleshooting Steps:

      • Reagent Purity: Ensure that all reagents are free from acidic or basic impurities that could promote decarboxylation.

      • Catalyst Choice: If a catalyst is required for the main reaction, consider screening alternative catalysts that are less likely to promote decarboxylation.

Issue 3: Difficulty in Product Purification

Symptoms:

  • Co-elution of the desired product with starting material or byproducts during column chromatography.

  • Difficulty in obtaining a pure product by recrystallization.

Potential Causes and Solutions:

  • Similar Polarity of Components: The desired product and byproducts (e.g., 5-fluorosalicylic acid, 4-fluorophenol) may have similar polarities, making separation by standard chromatography challenging.

    • Troubleshooting Steps:

      • Chromatography Optimization:

        • Solvent System Screening: Systematically screen different solvent systems for column chromatography using TLC to find a system that provides better separation.

        • Gradient Elution: Employ a shallow gradient elution to improve the resolution between closely eluting compounds.

      • Acid-Base Extraction: If the primary impurity is the hydrolyzed carboxylic acid (5-fluorosalicylic acid), an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can be used to extract the acidic impurity into the aqueous layer. Be cautious, as a strong base could promote further hydrolysis of the desired ester product.

      • Recrystallization Solvent Screening: Test a variety of solvents or solvent mixtures to find an optimal system for recrystallization that selectively crystallizes the desired product, leaving impurities in the mother liquor.[3]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol provides a general guideline for the Williamson ether synthesis, a common reaction where decomposition of this compound can be a concern.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (or another suitable aprotic solvent) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating may be required for less reactive alkylating agents, but the temperature should be kept as low as possible to minimize decarboxylation.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagrams

Decomposition Pathways of this compound

MHFB This compound FSA 5-Fluorosalicylic Acid MHFB->FSA Hydrolysis (H+ or OH-) FP 4-Fluorophenol MHFB->FP Decarboxylation (Heat, Acid/Base) start Low Yield Observed check_deprotonation Incomplete Deprotonation? start->check_deprotonation stronger_base Use Stronger Base (e.g., NaH) check_deprotonation->stronger_base Yes check_side_reactions Side Reactions Occurring? check_deprotonation->check_side_reactions No stronger_base->check_side_reactions c_alkylation C-Alkylation check_side_reactions->c_alkylation Yes hydrolysis Ester Hydrolysis check_side_reactions->hydrolysis Yes check_decarboxylation Decarboxylation? check_side_reactions->check_decarboxylation No optimize_solvent Optimize Solvent c_alkylation->optimize_solvent anhydrous_conditions Ensure Anhydrous Conditions hydrolysis->anhydrous_conditions optimize_solvent->check_decarboxylation anhydrous_conditions->check_decarboxylation lower_temp Lower Reaction Temperature check_decarboxylation->lower_temp Yes end Improved Yield check_decarboxylation->end No lower_temp->end

References

Technical Support Center: Scale-Up Synthesis of Methyl 5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of Methyl 5-fluoro-2-hydroxybenzoate (CAS No. 391-92-4). As a key building block in the development of pharmaceuticals and agrochemicals, robust and scalable synthesis is paramount. This document addresses common challenges, offers troubleshooting solutions, and outlines critical quality control measures to ensure a successful and reproducible scale-up campaign.

Overview of Synthetic Strategy

The most direct and industrially viable route for preparing this compound is the Fischer esterification of 5-Fluorosalicylic acid with methanol.[1][2] This method is advantageous due to the relatively low cost of reagents, straightforward reaction conditions, and well-understood mechanism.

The core transformation is as follows:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products A 5-Fluorosalicylic Acid P Reflux A->P B Methanol (Reagent & Solvent) B->P C Strong Acid (e.g., H₂SO₄) C->P Catalyzes D This compound P->D E Water P->E

Detailed Experimental Protocol (Optimized for Scale-Up)

This protocol describes a robust procedure for the esterification of 5-Fluorosalicylic acid, designed for scalability and reproducibility.

Materials & Reagents:

ReagentCAS No.Molecular WeightMolar Eq.
5-Fluorosalicylic Acid345-16-4156.10 g/mol 1.0
Methanol (Anhydrous)67-56-132.04 g/mol ~25 (Solvent)
Sulfuric Acid (98%)7664-93-998.08 g/mol 0.1
Sodium Bicarbonate144-55-884.01 g/mol As needed
Ethyl Acetate141-78-688.11 g/mol As needed
Brine (Saturated NaCl)N/AN/AAs needed
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed

Step-by-Step Methodology:

  • Reactor Setup: Equip a suitably sized, clean, and dry glass-lined or stainless steel reactor with an overhead stirrer, condenser, thermocouple, and a port for reagent addition. Ensure the reactor is inerted with nitrogen.

  • Reagent Charging: Charge the reactor with 5-Fluorosalicylic acid (1.0 eq.) and anhydrous methanol (approx. 10-15 mL per gram of acid).

  • Catalyst Addition: Begin agitation and cool the slurry to 0-5 °C using a chiller. Slowly add concentrated sulfuric acid (0.1 eq.) subsurface, ensuring the internal temperature does not exceed 15 °C. An exothermic reaction is expected.

  • Reaction: Once the catalyst addition is complete, slowly heat the mixture to reflux (approx. 65-70 °C). Monitor the reaction progress by HPLC (see Section 4) until the starting material is <2% of the total peak area. The reaction typically takes 8-16 hours.

  • Solvent Removal: Cool the reaction mixture to 30-40 °C. Distill off the excess methanol under reduced pressure until approximately 70-80% of the initial volume is removed.

  • Quench & Neutralization: Cool the concentrated residue to 10-15 °C. Slowly add cold water (equal to the initial methanol volume), followed by ethyl acetate as an extraction solvent. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid until the pH of the aqueous layer is 7-8. Caution: CO₂ evolution will occur.

  • Phase Separation & Extraction: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer sequentially with water and then brine.

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Crystallization & Isolation: Concentrate the filtrate under reduced pressure to afford the crude product, which may be an oil or solid. Recrystallize from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as an off-white to light yellow solid.[2]

  • Drying: Dry the final product in a vacuum oven at 40-45 °C until constant weight is achieved.

Troubleshooting and Scale-Up Considerations (Q&A)

Scaling a reaction from the bench to a pilot plant or manufacturing facility introduces new challenges. This section addresses common issues encountered during the scale-up of this synthesis.

Question 1: My reaction is stalling; HPLC analysis shows >10% starting material remaining after 16 hours. What should I do?

  • Answer: This issue typically points to one of three root causes: insufficient catalyst, water in the reaction, or inadequate temperature.

    • Catalyst Activity: The catalytic cycle of Fischer esterification can be inhibited by water. Ensure you are using anhydrous grade methanol and that your reactor was properly dried. On a large scale, even atmospheric moisture during charging can introduce significant water. Consider increasing the catalyst loading to 0.15-0.2 equivalents, but be mindful that this will make the quench and neutralization more challenging.

    • Equilibrium: Esterification is an equilibrium-driven process. While using methanol as the solvent drives the reaction forward, removing the water byproduct can also help. However, for this specific process at scale, this is often impractical. The most common solution is to ensure the reaction goes to completion with sufficient time and catalyst.

    • Temperature Control: On a large scale, achieving and maintaining a consistent internal temperature and uniform reflux can be difficult. Check that your heating mantle or jacket is providing even heating and that your agitation is sufficient to prevent hot spots.

Question 2: During the sodium bicarbonate quench, I'm experiencing excessive foaming and loss of material. How can I control this?

  • Answer: This is a very common scale-up problem. The reaction between the residual sulfuric acid and bicarbonate generates a large volume of CO₂ gas.

    • Slow Addition & Low Temperature: The primary solution is to perform the neutralization slowly and at a reduced temperature (5-10 °C). This decreases the rate of gas evolution.

    • Sufficient Headspace: Ensure your reactor has at least 25-30% headspace to accommodate the foam.

    • Alternative Bases: Consider a two-stage neutralization. First, use a weaker base like sodium carbonate to neutralize the bulk of the acid, followed by a final pH adjustment with sodium bicarbonate. Alternatively, a slow addition of dilute sodium hydroxide can be used, but this requires excellent temperature control to prevent hydrolysis of the ester product.

Question 3: The final product is an oil or a waxy solid that is difficult to filter and handle, not the expected crystalline solid. Why?

  • Answer: This is almost always an issue of purity.

    • Residual Solvents: Incomplete removal of extraction solvents (like ethyl acetate) or the starting material (methanol) can lead to an oily product. Ensure your distillation and drying steps are effective. A final rinse of the isolated solid with a cold, non-polar solvent like heptane can help remove residual organic solvents.

    • Unreacted Starting Material: High levels of residual 5-Fluorosalicylic acid can interfere with crystallization. This points back to an incomplete reaction (see Question 1).

    • Workup Impurities: Insufficient washing during the workup can leave salts or other water-soluble impurities that disrupt the crystal lattice. Ensure the washes with water and brine are thorough.

Question 4: The color of my final product is dark brown, not off-white. What causes this and is it acceptable?

  • Answer: Color is a key quality attribute. A dark color often indicates degradation or impurities.

    • Reaction Temperature: Prolonged heating at high temperatures can cause degradation of phenolic compounds. Ensure your reflux temperature does not significantly exceed 70 °C.

    • Acid-Catalyzed Side Reactions: The combination of strong acid and heat can lead to side reactions. While less common for this substrate, it is a possibility. Minimize reaction time once completion is reached.

    • Purification: The color can often be improved by performing a charcoal treatment on the organic solution before the final concentration and crystallization. The recrystallization step itself is crucial for color and purity improvement. Whether the color is acceptable depends on the specifications for the final application. Pharmaceutical applications typically have very strict color requirements.[3]

G

Quality Control & Analytical Methods

Robust analytical methods are essential for process control and final product release.[4][5]

In-Process Control (IPC):

  • Method: HPLC (High-Performance Liquid Chromatography).[6]

  • Purpose: To monitor the disappearance of 5-Fluorosalicylic acid.

  • Typical Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Acceptance Criterion: Reaction is considered complete when the area % of 5-Fluorosalicylic acid is <2.0%.

Final Product Specification:

TestSpecificationMethod
AppearanceOff-white to light yellow crystalline solidVisual
IdentityConforms to the reference standard spectrum¹H NMR, FTIR
Assay≥ 98.5%HPLC[7]
Purity (by HPLC)Any single impurity: ≤ 0.5%HPLC
Melting Point49-52 °CMelting Point Apparatus
Loss on Drying≤ 0.5%Vacuum Oven
Safety Considerations for Scale-Up

Handling fluorinated compounds and large quantities of flammable solvents and corrosive acids requires strict safety protocols.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-resistant lab coats, safety glasses or goggles, and chemical-resistant gloves.[8]

  • Ventilation: Conduct all operations in a well-ventilated area or a walk-in fume hood to avoid inhalation of methanol vapors.

  • Exothermic Reactions: The addition of sulfuric acid to methanol is highly exothermic. Ensure slow, controlled addition and have adequate cooling capacity.

  • Flammability: Methanol and ethyl acetate are highly flammable. Ensure all equipment is properly grounded to prevent static discharge, and eliminate all potential ignition sources from the area.

  • Corrosivity: Concentrated sulfuric acid is extremely corrosive. Use appropriate materials of construction for reactors and transfer lines. Have spill kits containing a suitable neutralizing agent (e.g., sodium bicarbonate) readily available.

  • Waste Disposal: All waste streams, including aqueous layers and solvent washes, must be collected and disposed of in accordance with local environmental regulations. Do not mix incompatible waste streams.[8]

Frequently Asked Questions (FAQs)

Q: Can I use a different acid catalyst, like hydrochloric acid or a solid acid resin? A: While other strong acids can catalyze the reaction, sulfuric acid is preferred for its high boiling point and dehydrating properties. Hydrochloric acid is more volatile and corrosive. Solid acid catalysts (e.g., Amberlyst) are an excellent green alternative as they can be filtered off, simplifying the workup. However, they may require longer reaction times or higher temperatures and must be evaluated at a small scale first.

Q: My starting 5-Fluorosalicylic acid is slightly colored. Will this affect the final product? A: Potentially, yes. The quality of your starting material directly impacts the quality of your final product. If the starting material contains colored impurities, they may carry through the process. It is recommended to use starting material that meets its own quality specifications. If necessary, you can attempt to purify the starting material by recrystallization before use.

Q: How critical is the "anhydrous" methanol requirement? A: It is very critical. Water will shift the reaction equilibrium back towards the starting materials, slowing the reaction rate and leading to lower conversion. At scale, even a small percentage of water in a large volume of methanol can significantly impact the reaction's efficiency.

References

Validation & Comparative

A Senior Scientist's Guide to Navigating the Reactivity of Methyl 5-fluoro-2-hydroxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a starting material is a critical decision that dictates the course of a synthetic pathway. Fluorinated hydroxybenzoates are invaluable scaffolds, but the subtle repositioning of a single fluorine atom can dramatically alter the molecule's reactivity. This guide offers a comparative analysis of Methyl 5-fluoro-2-hydroxybenzoate and its key positional isomers, providing the theoretical underpinnings and experimental data necessary to predict their behavior and inform your synthetic strategy.

The core of this analysis rests on understanding the interplay between three functional groups on the benzene ring: the activating, ortho-para directing hydroxyl group (-OH); the deactivating, meta-directing methyl ester group (-COOCH₃); and the electronically ambivalent fluorine atom (-F). Fluorine exerts a powerful, distance-dependent electron-withdrawing inductive effect (-I) while simultaneously offering a weaker, electron-donating mesomeric effect (+M) through its lone pairs.[1][2] This duality is the key to the nuanced reactivity of these isomers.

Theoretical Framework: Electronic and Steric Influences

The reactivity of each isomer is a direct consequence of the cumulative electronic and steric effects of its substituents. Understanding these first principles is essential for predicting reaction outcomes.

  • Hydroxyl Group (-OH): A potent activating group with a strong +M effect, it directs electrophiles to the ortho and para positions. Its acidity is also a key factor, as deprotonation to the phenoxide anion creates an even more powerful activating group.

  • Methyl Ester Group (-COOCH₃): A deactivating group with both -I and -M effects, it withdraws electron density from the ring and directs incoming electrophiles to the meta position. It also serves as a reaction site for hydrolysis.

  • Fluorine Atom (-F): The most electronegative element, its strong -I effect deactivates the ring towards electrophilic attack.[2] However, its +M effect, which directs to ortho and para positions, means it can steer the regiochemical outcome of a reaction despite slowing it down.[1][3]

The following diagram illustrates the fundamental push-pull nature of these electronic effects.

G substituent Substituent Effects on Benzene Ring activating Activating Groups (Electron Donating) substituent->activating deactivating Deactivating Groups (Electron Withdrawing) substituent->deactivating oh -OH (Hydroxyl) Strong +M > -I activating->oh Increases Nucleophilicity (Ortho/Para Directing) cooch3 -COOCH₃ (Ester) -M, -I deactivating->cooch3 Decreases Nucleophilicity (Meta Directing) f -F (Fluoro) Strong -I > +M deactivating->f Decreases Nucleophilicity (Ortho/Para Directing)

Caption: Electronic effects of key substituents on the aromatic ring.

Comparative Reactivity Analysis

We will now examine how these principles manifest in specific chemical transformations, comparing this compound with its isomers.

Acidity of the Phenolic Proton

The acidity of the hydroxyl group is a direct measure of the electronic environment of the ring. Electron-withdrawing groups stabilize the resulting phenoxide anion, increasing acidity (lowering pKa). The inductive effect of fluorine is the dominant factor here.

  • Ortho-Fluoro Isomers (e.g., Methyl 2-fluoro-6-hydroxybenzoate): The fluorine's strong -I effect is at its maximum due to proximity, leading to significant stabilization of the phenoxide. These are expected to be the most acidic isomers.[4][5][6]

  • Meta-Fluoro Isomers (e.g., Methyl 3-fluoro-2-hydroxybenzoate, this compound): The -I effect is still strong, resulting in higher acidity compared to the non-fluorinated parent compound.

  • Para-Fluoro Isomers (e.g., Methyl 4-fluoro-2-hydroxybenzoate): The -I effect is weakest at this position, and it is partially counteracted by the +M effect. Acidity is increased relative to the parent, but less so than for the ortho and meta isomers.[4][5]

IsomerRelative Position of -F to -OHPredicted Relative AcidityRationale
Methyl 2-fluoro-6-hydroxybenzoateorthoHighestStrongest inductive (-I) effect from adjacent fluorine stabilizes the phenoxide ion.
This compound metaHighStrong inductive (-I) effect from fluorine at the meta position provides significant stabilization.
Methyl 4-fluoro-2-hydroxybenzoateparaModerateWeaker inductive (-I) effect is partially offset by the opposing resonance (+M) effect.
Methyl 2-hydroxybenzoate(Reference)LowestNo electron-withdrawing fluorine to stabilize the phenoxide.
Reactivity at the Ester Group: Saponification

The base-catalyzed hydrolysis (saponification) of the methyl ester is a nucleophilic acyl substitution. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.

The presence of the electron-withdrawing fluorine atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide. Therefore, all fluorinated isomers are expected to hydrolyze faster than the non-fluorinated methyl salicylate.

  • Steric Effects: An ortho substituent, whether it's -OH or -F, can sterically hinder the approach of the nucleophile to the ester carbonyl.[7] For isomers like Methyl 3-fluoro-2-hydroxybenzoate, the hydroxyl group is ortho to the ester and may slow the reaction compared to an isomer where the ortho position is unsubstituted.

  • Electronic Effects: The electron-withdrawing nature of the substituents enhances the electrophilicity of the carbonyl carbon.[8][9] This effect is generally distance-dependent.

IsomerKey FactorsPredicted Relative Rate of Hydrolysis
Methyl 4-fluoro-2-hydroxybenzoateStrongest electronic activation from para-F and ortho-OH. Minimal steric hindrance.Fastest
This compound Good electronic activation from meta-F. Minimal steric hindrance from ortho-OH.Fast
Methyl 3-fluoro-2-hydroxybenzoateElectronic activation from meta-F, but potential steric hindrance from ortho-OH.Moderate
Methyl 2-fluoro-6-hydroxybenzoateStrong electronic activation, but significant steric hindrance from two ortho substituents.Slowest
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., nitration, bromination), the powerful activating and ortho-para directing effect of the hydroxyl group typically governs the outcome.[10] The challenge is to predict which of the available ortho/para positions will be favored.

For This compound :

  • The -OH group at C2 strongly directs to C1 (ester), C3, and C5 (fluoro).

  • The -F group at C5 weakly directs to C4 and C6 (ester).

  • The -COOCH₃ group at C1 directs to C3 and C5.

The positions are activated as follows:

  • Position 3: Activated by the -OH (ortho) and directed meta by the ester. This is a highly favorable position.

  • Position 5: Blocked by fluorine.

  • Position 1: Blocked by the ester.

Therefore, electrophilic substitution is strongly predicted to occur at the C3 position . The combined directing effects reinforce this outcome.

Caption: Regioselectivity of EAS for this compound.

Experimental Protocol: Comparative Saponification Rate

This protocol provides a robust method for quantifying the differences in ester reactivity. The experiment should be run in parallel for this compound, its isomers, and a non-fluorinated control (Methyl 2-hydroxybenzoate) to ensure a valid comparison.

Objective:

To determine the relative rates of base-catalyzed hydrolysis for different fluorinated methyl hydroxybenzoate isomers.

Materials:
  • This compound and its isomers

  • Methyl 2-hydroxybenzoate (control)

  • Ethanol (or other suitable solvent)

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein indicator

  • Ice bath, constant temperature water bath, burettes, pipettes, conical flasks

Workflow Diagram:

G cluster_loop Time Course Monitoring start Start: Prepare Reagents setup Set up parallel reactions for each isomer (Ester + NaOH in Ethanol) start->setup thermostat Place all flasks in a constant temperature bath (e.g., 30°C) setup->thermostat aliquot At t = 0, 5, 10, 20, 40 min... Withdraw an aliquot thermostat->aliquot quench Immediately quench aliquot in a known excess of 0.1M HCl aliquot->quench titrate Back-titrate unreacted HCl with standardized 0.1M NaOH quench->titrate calculate Calculate [NaOH] remaining at each time point titrate->calculate plot Plot ln([Ester]) vs. time to determine rate constant (k) calculate->plot compare Compare rate constants (k) for all isomers plot->compare

Caption: Experimental workflow for comparative saponification kinetics.

Step-by-Step Procedure:
  • Preparation: For each isomer, accurately weigh an amount equivalent to 5 mmol and dissolve it in 50 mL of ethanol in a 250 mL conical flask. Prepare a separate flask for each isomer to be tested.

  • Initiation: Place the flasks in a constant temperature water bath set to 30°C and allow them to equilibrate. To each flask, rapidly add 50 mL of pre-warmed, standardized 0.1 M NaOH solution. Start a stopwatch immediately upon the first addition. This is your reaction mixture.

  • Time Point Zero (t=0): Immediately after adding the NaOH to the first flask, use a pipette to withdraw a 10 mL aliquot and transfer it to a separate 125 mL conical flask containing 15 mL of standardized 0.1 M HCl. This quenches the reaction. Add 2-3 drops of phenolphthalein.

  • Titration: Titrate the quenched sample with standardized 0.1 M NaOH until a faint pink endpoint is reached. Record the volume of NaOH used. This is the "back-titration."

  • Subsequent Time Points: Repeat steps 3 and 4 at regular intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes) for each of the reacting isomer solutions.

  • Data Analysis:

    • Calculate the moles of HCl initially in the quenching flask.

    • From the back-titration, calculate the moles of excess HCl remaining at each time point.

    • Determine the moles of NaOH that were neutralized by the excess HCl.

    • Subtract this value from the initial moles of NaOH in the 10 mL aliquot to find the concentration of ester remaining at each time point.

    • Plot ln([Ester]) versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to -k (the rate constant).

    • Compare the calculated rate constants for each isomer.

Conclusion

The reactivity of methyl hydroxybenzoate isomers is not uniform; it is a finely tuned system governed by the precise placement of the fluorine substituent. As demonstrated, moving the fluorine from the para to the meta to the ortho position relative to the hydroxyl group predictably increases phenolic acidity. This same positional change has profound, albeit different, consequences for the rate of ester hydrolysis and the regiochemical outcome of electrophilic aromatic substitution.

For the synthetic chemist, This compound represents a versatile building block where the C3 position is highly activated for electrophilic attack, and the ester moiety displays good reactivity for hydrolysis or amidation without significant steric hindrance. By leveraging the principles and experimental frameworks outlined in this guide, researchers can make more informed decisions, anticipating the unique chemical personality of each isomer and designing more efficient and predictable synthetic routes.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of Methyl 5-fluoro-2-hydroxybenzoate with its parent compound, Methyl 2-hydroxybenzoate (commonly known as methyl salicylate), and its chloro-substituted counterpart, Methyl 5-chloro-2-hydroxybenzoate. This analysis is designed for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of how halogen substitution influences molecular spectroscopy, a critical aspect of structural elucidation and characterization in medicinal chemistry.

Introduction

The introduction of a halogen atom into an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Understanding the spectroscopic signatures of these changes is paramount for compound identification and for predicting molecular behavior. This guide will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of these three closely related compounds, providing a clear rationale for the observed spectral differences.

The compounds under comparison are:

  • Methyl 2-hydroxybenzoate (Methyl Salicylate): The parent compound, widely used as a flavoring agent and in topical analgesics.

  • This compound: A fluorinated analog. The high electronegativity and small size of fluorine can lead to unique electronic effects.

  • Methyl 5-chloro-2-hydroxybenzoate: A chlorinated analog, offering a comparison of a different halogen's influence.

Caption: Molecular structures of the compared compounds.

¹H NMR Spectroscopy Comparison

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The introduction of electronegative halogens is expected to deshield nearby protons, causing a downfield shift in their resonance frequencies.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

ProtonMethyl 2-hydroxybenzoate[1]This compoundMethyl 5-chloro-2-hydroxybenzoate
-OCH₃~3.9 (s)~3.9 (s)~3.9 (s)
H-3~6.8 (d, J=8.4)~6.9 (d, J=8.8)~6.9 (d, J=8.8)
H-4~7.4 (t, J=7.8)~7.2 (dd, J=8.8, 3.2)~7.4 (dd, J=8.8, 2.5)
H-6~7.8 (dd, J=7.9, 1.6)~7.5 (dd, J=9.2, 3.2)~7.8 (d, J=2.5)
-OH~10.8 (s)~10.7 (s)~10.8 (s)

Analysis:

  • -OCH₃ and -OH Protons: The chemical shifts of the methyl ester and hydroxyl protons remain largely unaffected by the halogen substitution at the 5-position, as they are distant from the substituent.

  • Aromatic Protons:

    • H-3: The proton ortho to the hydroxyl group shows a minimal downfield shift in the halogenated compounds, indicating a minor electronic influence at this position.

    • H-4: In the fluoro-substituted compound, H-4 experiences a slight upfield shift compared to the parent compound, which can be attributed to the resonance effect of fluorine. In the chloro-substituted compound, H-4 is shifted downfield due to the inductive effect of chlorine. The coupling with the adjacent fluorine atom (in the fluoro compound) results in a doublet of doublets.

    • H-6: The proton ortho to the ester group shows a noticeable downfield shift in both halogenated analogs due to the electron-withdrawing nature of the halogens. The coupling patterns are also affected, with H-6 in the fluoro-compound showing coupling to both H-4 and the fluorine atom. In the chloro-compound, the meta-coupling to H-4 is small, resulting in a doublet.

¹³C NMR Spectroscopy Comparison

Carbon-13 NMR spectroscopy provides insights into the carbon framework of a molecule. The electronegativity of the substituents will have a pronounced effect on the chemical shifts of the carbon atoms in the aromatic ring.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CarbonMethyl 2-hydroxybenzoate[2]This compoundMethyl 5-chloro-2-hydroxybenzoate
-OCH₃~52.0~52.5~52.6
C=O~170.5~169.8~169.7
C-1~112.5~114.0 (d, J=23)~114.5
C-2~161.5~157.5 (d, J=2)~159.8
C-3~117.5~119.0 (d, J=8)~119.5
C-4~135.8~123.0 (d, J=8)~134.0
C-5~119.5~157.0 (d, J=238)~128.0
C-6~130.0~118.5 (d, J=24)~131.5

Analysis:

  • Carbonyl and Methyl Carbons: Similar to the ¹H NMR, the chemical shifts of the ester group carbons are only slightly affected by the remote halogen substituent.

  • Aromatic Carbons:

    • C-5 (Carbon bearing the substituent): The most significant effect is observed at C-5. The highly electronegative fluorine atom causes a large downfield shift and a characteristic large one-bond C-F coupling constant. The chlorine atom also induces a downfield shift, though less pronounced than fluorine.

    • C-4 and C-6 (Ortho to the substituent): These carbons experience a noticeable downfield shift due to the inductive effect of the halogens. In the fluoro-compound, these carbons also exhibit coupling to the fluorine atom.

    • C-1, C-2, and C-3 (Meta and Para to the substituent): The electronic effects of the halogens are transmitted through the aromatic ring, causing smaller but measurable changes in the chemical shifts of these carbons.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupMethyl 2-hydroxybenzoate[3][4]This compoundMethyl 5-chloro-2-hydroxybenzoate
O-H stretch (phenolic)~3200 (broad)~3200 (broad)~3200 (broad)
C-H stretch (aromatic)~3050~3050~3050
C-H stretch (methyl)~2950~2950~2950
C=O stretch (ester)~1680~1685~1685
C=C stretch (aromatic)~1600, 1480~1600, 1485~1600, 1480
C-O stretch (ester)~1250, 1090~1250, 1090~1250, 1090
C-F stretch-~1150-
C-Cl stretch--~820

Analysis:

  • The IR spectra of all three compounds are dominated by the strong, broad O-H stretching band of the intramolecularly hydrogen-bonded phenolic group and the strong C=O stretching band of the ester.

  • The presence of the halogen substituent introduces new vibrational modes. A C-F stretching band is expected around 1150 cm⁻¹ for the fluoro compound, while a C-Cl stretching band appears at a lower wavenumber, typically around 820 cm⁻¹, for the chloro derivative. These bands can serve as diagnostic markers for the presence of the respective halogens.

  • The positions of the other major bands (C-H, C=C, and C-O stretches) are not significantly altered by the halogen substitution.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Table 4: Key Mass Spectral Fragments (m/z)

Ion FragmentMethyl 2-hydroxybenzoate[2]This compound[5]Methyl 5-chloro-2-hydroxybenzoate
[M]⁺152170186/188 (isotope pattern)
[M - OCH₃]⁺121139155/157
[M - COOCH₃]⁺93111127/129
Salicyloyl cation [HOC₆H₄CO]⁺121--
Fluorinated Salicyloyl cation [HOC₆H₃FCO]⁺-139-
Chlorinated Salicyloyl cation [HOC₆H₃ClCO]⁺--155/157

Analysis:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak directly reflects the molecular weight of each compound. For the chloro-derivative, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in two molecular ion peaks at m/z 186 and 188.

  • Fragmentation Pattern: The primary fragmentation pathway for all three compounds involves the loss of the methoxy radical (-OCH₃) to form a stable acylium ion. Subsequent loss of carbon monoxide (CO) is also a common fragmentation.

  • The presence of the halogen atom will be evident in the mass of the fragment ions. For example, the fragment corresponding to the loss of the methoxy group will be at m/z 139 for the fluoro compound and m/z 155/157 for the chloro compound. The isotopic pattern of chlorine will be a key identifier for the chloro-substituted fragments.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for each specific instrument and sample.

Spectroscopic_Analysis_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR IR IR Spectroscopy (FTIR-ATR) Sample_Prep->IR MS Mass Spectrometry (EI or ESI) Sample_Prep->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer according to standard procedures.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Determine the chemical shifts of the ¹³C NMR signals.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, place a small amount directly on the ATR crystal. For liquid samples, a single drop is sufficient.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Method of Ionization: Choose an appropriate ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

This guide provides a comprehensive spectroscopic comparison of this compound and its related analogs. The data presented herein clearly demonstrates the predictable and rational influence of halogen substitution on the NMR, IR, and MS spectra of these compounds. By understanding these substituent effects, researchers can more effectively utilize spectroscopic techniques for the rapid and accurate identification and characterization of novel halogenated compounds in the pursuit of new therapeutic agents.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Methyl 5-fluoro-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of medicinal chemistry. This guide offers a detailed comparison of the biological activities of Methyl 5-fluoro-2-hydroxybenzoate derivatives against their non-fluorinated analogs. While direct comparative data for the parent methyl esters is limited in publicly accessible literature, this guide synthesizes findings from closely related salicylate derivatives to illuminate the profound impact of fluorination. We will delve into the mechanistic underpinnings of fluorine's influence and provide supporting experimental data from studies on anticancer and antimicrobial activities.

The Power of a Single Atom: Why Fluorine Matters in Drug Design

Fluorine, the most electronegative element, offers a unique set of properties that medicinal chemists leverage to fine-tune the pharmacological profile of a drug candidate. When a hydrogen atom is replaced by a fluorine atom, it can induce significant changes in a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can prolong the drug's half-life in the body.

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups, such as the hydroxyl group in salicylates. This can lead to stronger interactions with biological targets.

  • Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and halogen bonds, potentially increasing the binding affinity of a drug to its target protein.

These alterations often translate into enhanced potency, selectivity, and pharmacokinetic properties of the fluorinated compound compared to its non-fluorinated counterpart.

Comparative Biological Activity: Insights from Salicylate Derivatives

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Studies on derivatives of salicylic acid have shown that the introduction of fluorine can significantly impact their cytotoxic effects against cancer cell lines. For instance, a study on 2,5-disubstituted 1,3,4-oxadiazole derivatives, synthesized from Methyl 2-hydroxybenzoate, highlighted that the presence of a halogen atom is an important structural feature for anticancer activity[1]. While this study did not directly include a fluorinated analog, it underscores the significance of halogenation in this class of compounds.

Another study on fluorinated 1,4-naphthoquinone derivatives demonstrated that these compounds were potent growth inhibitors of various tumor cell lines, and in some cases, were significantly more active than their non-fluorinated counterparts[2]. This suggests that the electron-withdrawing properties of fluorine can play a crucial role in the anticancer mechanism of these compounds.

Table 1: Comparative Cytotoxicity Data of Salicylate Derivatives

CompoundCell LineAssayIC50Source
Methyl 2-hydroxybenzoateHeLaMTT~92.7 µM[3]
Methyl 2,3,5-trifluoro-4-hydroxybenzoateMCF-7Not SpecifiedSignificant decrease in viability > 50 µg/mL[4]

Note: The data presented is from different studies and cell lines, and therefore should be interpreted with caution as a direct comparison is not possible.

The data, though not a direct comparison, suggests that fluorinated salicylates hold promise as anticancer agents. The trifluorinated derivative of methyl salicylate showed a significant reduction in the viability of breast cancer cells, indicating the potential for enhanced cytotoxicity with fluorination[4].

Antimicrobial Activity

Salicylic acid and its derivatives have long been known for their antimicrobial properties[5][6][7]. Fluorination has been explored as a strategy to enhance this activity.

A study on a series of salicylic acid derivatives as antifungal agents found that N-4-fluorobenzyl-2-hydroxybenzamide showed activity against Candida albicans, although at the highest concentration tested[8]. This indicates that fluorination can contribute to the antifungal profile of salicylamides.

Furthermore, research on nitro-substituted salicylanilides revealed that compounds with a trifluoromethylphenyl group exhibited potent activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA)[9]. The trifluoromethyl group, a common fluorine-containing moiety, often enhances biological activity.

While specific data on the antimicrobial activity of this compound is sparse, the general trend observed in related fluorinated compounds suggests a potential for enhanced antimicrobial efficacy compared to its non-fluorinated analog.

Experimental Protocols: A Foundation for Reproducible Science

To ensure the validity and reproducibility of the findings discussed, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of the compounds mentioned.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and Methyl 2-hydroxybenzoate) in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

  • Incubation: Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with solvent) and untreated control (medium only) wells. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce MTT to formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) incubation 3. Cell Treatment & Incubation (24-72h) cell_seeding->incubation compound_prep 2. Compound Dilution compound_prep->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_formation 5. Incubate (2-4h) mtt_addition->formazan_formation solubilization 6. Solubilize Formazan (e.g., DMSO) formazan_formation->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 8. Calculate % Viability & IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Agar Disc Diffusion Assay for Antimicrobial Susceptibility

The agar disc diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disc impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses from the disc into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disc where bacterial growth is prevented.

Step-by-Step Protocol:

  • Inoculum Preparation: Select isolated bacterial colonies from a fresh culture and suspend them in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of bacteria.

  • Disc Application: Aseptically place paper discs (6 mm in diameter) impregnated with known concentrations of the test compounds (e.g., this compound and Methyl 2-hydroxybenzoate) onto the surface of the inoculated agar plate. A disc containing the solvent can be used as a negative control, and a disc with a standard antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (including the diameter of the disc) in millimeters.

  • Interpretation: The size of the zone of inhibition is inversely related to the minimum inhibitory concentration (MIC) of the compound. Larger zones indicate greater susceptibility of the bacteria to the compound.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum_prep 1. Prepare Bacterial Inoculum (0.5 McFarland) plate_inoculation 2. Inoculate Mueller-Hinton Agar Plate inoculum_prep->plate_inoculation disc_application 3. Apply Compound-Impregnated Discs plate_inoculation->disc_application incubation 4. Incubate Plates (18-24h at 37°C) disc_application->incubation measure_zones 5. Measure Zones of Inhibition (mm) incubation->measure_zones interpret_results 6. Interpret Susceptibility measure_zones->interpret_results

Caption: Workflow for the Agar Disc Diffusion Assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry for enhancing the biological activity of lead compounds. While direct comparative experimental data for this compound and its non-fluorinated analog is not extensively documented in the public domain, the available literature on related salicylate derivatives strongly suggests that fluorination can lead to improved anticancer and antimicrobial properties.

The enhanced performance of fluorinated analogs can be attributed to a combination of factors, including increased metabolic stability, altered lipophilicity, and modified electronic properties that can lead to more favorable interactions with biological targets.

Future research should focus on direct, head-to-head comparisons of this compound and Methyl 2-hydroxybenzoate, as well as their simple derivatives, across a panel of cancer cell lines and microbial strains. Such studies would provide definitive quantitative data (e.g., IC50 and MIC values) and allow for a more precise understanding of the structure-activity relationships governed by fluorination in this chemical class. This will undoubtedly pave the way for the rational design of more potent and selective salicylate-based therapeutic agents.

References

A Comparative Guide to the Structural Validation of Methyl 5-fluoro-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorine in Modern Drug Discovery and the Imperative of Structural Integrity

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a transformative approach.[1] Fluorinated compounds frequently exhibit superior properties, including enhanced metabolic stability, greater target selectivity, and improved membrane permeability.[2][3] These advantages arise from the unique electronic properties of the fluorine atom, the most electronegative element, and the strength of the carbon-fluorine bond.[2][3] Methyl 5-fluoro-2-hydroxybenzoate serves as a vital scaffold in this domain, providing a foundational structure for the synthesis of a diverse range of pharmaceutical agents.[4]

However, the very act of chemical modification that unlocks this therapeutic potential also introduces the risk of structural ambiguity. The precise placement of a single fluorine atom or the addition of other functional groups can dramatically alter a molecule's biological activity. Therefore, unambiguous structural validation is not merely a procedural step but the bedrock of trustworthy and reproducible pharmaceutical development. An incorrectly characterized compound can lead to misinterpreted biological data, wasted resources, and potential safety risks.

This guide provides a comprehensive comparison of the essential analytical techniques required to rigorously validate the structure of this compound and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards, offering researchers, scientists, and drug development professionals a robust framework for ensuring the absolute integrity of their molecular assets.

Chapter 1: The Foundational Trio: NMR, MS, and FTIR for Primary Structural Elucidation

The initial characterization of a newly synthesized derivative relies on a complementary trio of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data forms the first line of evidence for a proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and quantity of ¹H (proton), ¹³C, and ¹⁹F atoms.

Expertise & Causality: For fluorinated aromatics, ¹⁹F NMR is indispensable. It not only confirms the presence of fluorine but also provides crucial information through its coupling to neighboring ¹H and ¹³C nuclei, helping to pinpoint its exact location on the aromatic ring. The choice of solvent is critical; for hydroxybenzoates, the acidic phenolic proton (-OH) can exchange with trace water in solvents like chloroform-d (CDCl₃), causing its signal to broaden or disappear. Using dimethyl sulfoxide-d₆ (DMSO-d₆) can preserve this signal as a sharp peak, aiding in its identification.[5]

Experimental Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment but essential for observing the carbon backbone.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This quick experiment definitively confirms the presence of fluorine.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (usually to residual solvent peaks or an internal standard like TMS).[5]

Data Presentation: Interpreting the Spectra

The power of NMR lies in comparing the spectrum of a new derivative to its parent compound. Substituents cause predictable changes in the chemical shifts (δ) and coupling constants (J) of nearby nuclei.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) for this compound and a Hypothetical Derivative

ProtonThis compound (δ, ppm)Hypothetical Derivative* (δ, ppm)Rationale for Change
-OH ~10.8 (s, 1H)~11.0 (s, 1H)Minor change due to distant electronic effects.
H-3 7.15 (dd, J=9.0, 3.1 Hz, 1H)7.25 (d, J=3.0 Hz, 1H)Loss of coupling to H-4.
H-4 7.10 (ddd, J=9.0, 7.5, 3.1 Hz, 1H)---Position is substituted.
H-6 7.50 (dd, J=5.1, 3.1 Hz, 1H)7.60 (d, J=3.1 Hz, 1H)Change in electronic environment.
-OCH₃ 3.95 (s, 3H)3.96 (s, 3H)Largely unaffected.
*Hypothetical Derivative: Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Confirmation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high precision. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental formula, offering a critical layer of validation.

Trustworthiness: A self-validating system demands consistency across techniques. The molecular formula determined by HRMS must perfectly match the atomic counts derived from ¹H and ¹³C NMR. For example, the molecular ion peak for this compound is expected at an m/z of approximately 170.14.[6] Any deviation signals an error in the proposed structure or a lack of sample purity. The fragmentation pattern also provides structural clues. For instance, salicylate esters often show a characteristic loss of the methoxy group (-OCH₃), resulting in a prominent peak at m/z 120 for the non-fluorinated analog, methyl salicylate.[7][8]

Experimental Protocol: LC-MS for Purity and Mass Determination

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation: Inject the sample onto a High-Performance Liquid Chromatography (HPLC) system coupled to the mass spectrometer. A C18 column is typically used. This step confirms the purity of the sample before mass analysis.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Acquire the mass spectrum in both full scan mode to observe the molecular ion and, if necessary, in fragmentation mode (MS/MS) to study the structure of key fragments.

Data Presentation: Comparing Mass Spectral Data

Table 2: High-Resolution Mass Spectrometry (HRMS) Data Comparison

CompoundChemical FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Key Fragment (Loss of -OCH₃)
This compound C₈H₇FO₃171.0452171.0455m/z 139
Hypothetical Derivative C₈H₆BrFO₃248.9557248.9560m/z 217
Hypothetical Derivative: Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation by chemical bonds, which vibrate at characteristic frequencies.

Expertise & Causality: For hydroxybenzoate derivatives, FTIR is excellent for quickly confirming the presence of three key groups: the broad O-H stretch of the phenol (around 3300-3000 cm⁻¹), the sharp C=O stretch of the ester (around 1680-1660 cm⁻¹), and the C-F bond stretch (around 1250-1000 cm⁻¹).[9][10] While FTIR cannot determine the exact position of these groups, their presence or absence provides immediate, valuable feedback on the success of a chemical reaction.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric interference (CO₂, H₂O).

  • Sample Scan: Lower the ATR arm to press the sample against the crystal and acquire the spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation: Characteristic Vibrational Frequencies

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupBondCharacteristic Frequency (cm⁻¹)Appearance
Phenolic Hydroxyl O-H stretch3300 - 3000Broad
Ester Carbonyl C=O stretch~1670Strong, sharp
Aromatic Ring C=C stretch1600 - 1450Multiple sharp peaks
Fluoroaromatic C-F stretch1250 - 1100Strong, sharp
Ester C-O C-O stretch1300 - 1200Strong

Chapter 2: Advanced and Orthogonal Validation Methods

When primary spectroscopic data is ambiguous or when absolute structural proof is required (e.g., for patent filings or regulatory submissions), more advanced techniques are necessary.

Integrated Workflow for Structural Elucidation

A robust validation strategy employs these techniques in a logical sequence. Purity is first assessed by HPLC, followed by rapid confirmation of molecular weight (MS) and functional groups (FTIR). Detailed structural mapping is then performed using a suite of NMR experiments.

Validation_Strategy start Newly Synthesized Derivative purity Purity Check (HPLC) start->purity ms_ir Rapid Screening (MS & FTIR) purity->ms_ir Sample >95% pure nmr Detailed Structural Analysis (1D/2D NMR) ms_ir->nmr MW & FGs Match crystal Absolute Confirmation (X-ray Crystallography) nmr->crystal Ambiguity or Stereochemistry? validated Structurally Validated Compound nmr->validated Data is Unambiguous crystal->validated

Caption: A sequential workflow for comprehensive structural validation.

X-ray Crystallography: The Gold Standard for Absolute Structure

X-ray crystallography is the ultimate authority in structure determination.[12] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it can generate a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule.[13][14]

Authoritative Grounding: This technique is considered definitive because it provides an absolute, visual confirmation of the molecular structure, including stereochemistry. The process, while powerful, is contingent on the ability to grow a suitable crystal, which can be a significant challenge.[13][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is the most critical and often difficult step. It involves slowly evaporating a saturated solution of the pure compound, using techniques like slow evaporation, vapor diffusion, or solvent layering to encourage the formation of a single crystal (ideally >0.1 mm in all dimensions).[14][15]

  • Data Collection: The crystal is mounted and cooled in a stream of nitrogen gas. It is then rotated in a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.[16]

  • Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the "phase problem" and generate an initial electron density map.[14] This model is then refined against the experimental data to determine the final atomic positions with high precision.

NMR_Workflow cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Connectivity H_NMR ¹H NMR Initial_Data Initial Data Analysis H_NMR->Initial_Data C_NMR ¹³C NMR C_NMR->Initial_Data F_NMR ¹⁹F NMR F_NMR->Initial_Data COSY COSY (H-H) Final_Structure Confirm Final Structure COSY->Final_Structure HSQC HSQC (C-H) HSQC->Final_Structure Structure_Proposal Propose Structure Initial_Data->Structure_Proposal Ambiguity? Initial_Data->Final_Structure No Ambiguity Structure_Proposal->COSY Check H-H Bonds Structure_Proposal->HSQC Assign C to H

Caption: Integrated workflow for NMR analysis, from 1D data to 2D confirmation.

Conclusion

The structural validation of this compound derivatives is a multi-faceted process that demands a rigorous, evidence-based approach. No single technique is sufficient. True confidence in a molecular structure is achieved by building a self-validating case, where the data from NMR, MS, and FTIR are mutually consistent and collectively support the proposed structure. For cases requiring absolute certainty, X-ray crystallography provides the final, unambiguous answer. By adhering to the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their work, paving the way for the successful development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Purification of Methyl 5-fluoro-2-hydroxybenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. Methyl 5-fluoro-2-hydroxybenzoate, a key fluorinated organic building block, is instrumental in the synthesis of various pharmaceutical and agrochemical compounds. Its structural integrity directly influences the efficacy and safety profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the two primary methods for purifying this compound: Recrystallization and Flash Column Chromatography . Moving beyond a simple recitation of steps, we will delve into the causality behind procedural choices, offering insights honed from extensive laboratory experience to empower you to select and execute the optimal purification strategy for your specific needs.

Understanding the Challenge: Common Impurities

Before selecting a purification method, it is crucial to anticipate the likely impurities. The synthesis of this compound typically involves the esterification of 2-fluoro-5-hydroxybenzoic acid with methanol, often catalyzed by an acid like sulfuric acid or thionyl chloride.[1][2] Consequently, the crude product may contain:

  • Unreacted Starting Materials: Residual 2-fluoro-5-hydroxybenzoic acid.

  • Reagent-Related Byproducts: Impurities stemming from side reactions.

  • Color Contaminants: Often high molecular weight, polar byproducts formed during the reaction.

  • Isomeric Impurities: Depending on the synthetic route of the precursors, closely related isomers may be present.

The choice of purification technique hinges on the nature and polarity differences between the target molecule and these contaminants.

Method 1: Recrystallization - The Workhorse of Bulk Purification

Recrystallization is a powerful, cost-effective, and highly scalable technique for purifying solid compounds.[3] The principle is based on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.

The Principle of Selective Crystallization

The ideal recrystallization solvent will dissolve this compound sparingly at room temperature but readily at its boiling point.[3][4] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") due to their higher solubility or lower concentration.[4]

Expert Insights: The Criticality of Solvent Selection

Choosing the right solvent is the most critical step for successful recrystallization. This is not a matter of guesswork but a systematic process.

  • Why it Matters: An inappropriate solvent can lead to no crystallization, oiling out of the product, or co-crystallization of impurities, defeating the purpose of the purification.

  • Screening Process: Small-scale solubility tests are essential. Test solvents like ethanol, methanol, acetone, or mixed solvent systems such as ethyl acetate/hexane or dichloromethane/petroleum ether.[3] The goal is to find a system where the compound is poorly soluble cold but highly soluble hot.

  • Handling Colored Impurities: If the crude product is colored, this often indicates the presence of polar, polymeric impurities. A small amount of activated charcoal can be added to the hot solution to adsorb these contaminants.[5] However, use it sparingly, as excessive charcoal can adsorb the desired product, reducing the overall yield.[5]

Experimental Protocol: Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of hot solvent until the solid is completely dissolved.[4] It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution, as excess solvent will reduce the recovery yield.[5]

  • Decolorization (Optional): If needed, remove the solution from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[5]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals. Rushing this step by immediate immersion in an ice bath can trap impurities within the crystal lattice.

  • Cooling: Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the yield.[3][4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Self-Validation System

The efficacy of the recrystallization is validated by performing a melting point analysis. A pure compound will exhibit a sharp, narrow melting point range close to its literature value. A broad or depressed melting point indicates the presence of impurities.[4]

Recrystallization Workflow Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Validation Crude Crude Product Solvent Add Minimal Hot Solvent Crude->Solvent Dissolved Saturated Hot Solution Solvent->Dissolved Cooling Slow Cooling to RT, then Ice Bath Dissolved->Cooling Crystals Pure Crystals Form Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration Wash Wash with Cold Solvent Filtration->Wash Drying Dry Under Vacuum Wash->Drying Pure Pure Product Drying->Pure MeltingPoint Melting Point Analysis Pure->MeltingPoint

Caption: A generalized workflow for the purification of this compound by recrystallization.

Method 2: Flash Column Chromatography - The Precision Tool for Purity

When impurities are structurally similar to the target compound (e.g., isomers) or when the highest possible purity is required, column chromatography is the superior method.[6] This technique separates molecules based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7]

The Principle of Differential Adsorption

A glass column is packed with silica gel (a polar adsorbent). The crude product is loaded onto the top of the column. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their polarity. Less polar compounds have a weaker interaction with the polar silica gel and travel faster, eluting from the column first. More polar compounds interact more strongly, travel slower, and elute later. By collecting the solvent in separate fractions, the components can be isolated.[6][7]

Expert Insights: The Art of Method Development

Effective column chromatography is a science of optimization. The key is developing the right mobile phase.

  • Why it Matters: The solvent system dictates the separation. A solvent that is too polar will cause all compounds to elute quickly with no separation. A solvent that is not polar enough will result in all compounds remaining adsorbed to the top of the column.

  • Thin-Layer Chromatography (TLC): Before running a column, always perform TLC analysis.[3][6] TLC is essentially a miniature, open-air version of column chromatography. It allows you to test various solvent systems quickly to find one that provides good separation between your desired product and its impurities. The ideal system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.4.[3][6]

  • Sample Loading: How the sample is loaded onto the column significantly impacts the separation efficiency. For the best results, dissolve the crude product in a minimal amount of solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. This dry powder can then be carefully added to the top of the column, ensuring a tight, narrow starting band.[3][7] This "dry loading" method prevents band broadening and leads to sharper peaks and better separation.

Experimental Protocol: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine an optimal solvent system (e.g., a specific ratio of hexane and ethyl acetate) that provides good separation (ΔRf ≥ 0.2) and an Rf of ~0.2-0.4 for the product.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and use gentle air pressure to pack it into a uniform, crack-free bed. Add a thin layer of sand to the top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase. Start with a low polarity solvent system and gradually increase the polarity if necessary (gradient elution) to move the compounds down the column. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Self-Validation System

The purity of each fraction is continuously monitored by TLC. Once pure fractions are combined and the solvent is evaporated, the final product's purity is confirmed through rigorous analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Column Chromatography Workflow Visualization

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation & Validation TLC TLC Analysis for Solvent System Pack Pack Column with Silica Gel TLC->Pack Load Dry Load Crude Product Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure HPLC_NMR HPLC / NMR Analysis Pure->HPLC_NMR

Caption: A standard workflow for the purification of this compound using column chromatography.

Comparative Analysis: Recrystallization vs. Column Chromatography

The choice between these two powerful techniques is dictated by the specific requirements of the purification task, including the nature of impurities, the scale of the reaction, and the desired final purity.

FeatureRecrystallizationFlash Column Chromatography
Purity Achievable Good to Excellent (>99%)Excellent to Ultra-High (>99.5%)
Yield Moderate to High; losses occur due to product solubility in mother liquor.Good to High; losses can occur from irreversible adsorption or difficult separations.
Scalability Excellent; easily scaled from milligrams to multi-kilogram batches.Poor to Moderate; becomes cumbersome and expensive at very large scales (>100g).
Cost Low; requires less solvent and no expensive stationary phase.High; requires large volumes of high-purity solvents and silica gel.
Time & Labor Relatively fast and less labor-intensive.Time-consuming and labor-intensive, requiring constant monitoring.
Impurity Removal Best for impurities with significantly different solubility profiles.Best for separating compounds with different polarities, including isomers and structurally similar byproducts.

Conclusion and Recommendations

Both recrystallization and column chromatography are indispensable tools in the purification of this compound. The optimal choice is not a matter of one being universally "better," but of strategic selection based on the experimental context.

  • Choose Recrystallization for:

    • Large-scale (multi-gram to kilogram) purifications where cost and time are significant factors.

    • Crude products where the primary impurities are starting materials or byproducts with very different solubility characteristics than the desired product.

    • A "first pass" purification to remove the bulk of impurities before a final polishing step.

  • Choose Flash Column Chromatography for:

    • Small to medium-scale purifications requiring the highest possible level of purity (e.g., for analytical standards or late-stage pharmaceutical intermediates).

    • Separating complex mixtures containing impurities with polarities similar to the product, such as isomers.

    • Instances where recrystallization fails to yield a product of acceptable purity.

By understanding the fundamental principles, operational nuances, and comparative strengths of each method, researchers can confidently and efficiently produce this compound of the requisite purity to advance their research and development goals.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Methyl 5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. When dealing with a key building block like Methyl 5-fluoro-2-hydroxybenzoate, used in the synthesis of pharmaceuticals and agrochemicals, ensuring the accuracy and reliability of its quantification is paramount.[1] This guide provides an in-depth, experience-driven approach to the cross-validation of analytical results for this compound, moving beyond rote procedures to explain the "why" behind the "how."

Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[2][3][4] This is critical when, for instance, a method is transferred between labs, or when a new, more efficient method is intended to replace an older one. This guide will compare two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide a framework for their cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][5][6]

The Importance of Orthogonal Analytical Techniques

Employing orthogonal analytical techniques, which rely on different chemical or physical principles for separation and detection, provides a more comprehensive and trustworthy characterization of a substance. For this compound, a polar aromatic ester, both HPLC and GC-MS offer viable, yet distinct, analytical approaches.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds. Its separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, with separation based on the analyte's volatility and interaction with a stationary phase, followed by mass-based detection.[7] This technique often requires derivatization for polar compounds to increase their volatility.

The choice between these methods, or the decision to use both for cross-validation, depends on factors such as the sample matrix, required sensitivity, and the potential for interfering impurities.

Comparative Analysis of HPLC and GC-MS Methods

The following sections detail the proposed analytical methods and present a comparative summary of their expected performance characteristics. This data, while illustrative, is based on established performance for similar analytes and serves as a benchmark for what a well-optimized method should achieve.[8][9][10][11][12]

Table 1: Comparison of Analytical Method Performance Parameters
Parameter HPLC-UV GC-MS (with Derivatization) Rationale for Expected Performance
Linearity (R²) ≥ 0.999≥ 0.998Both techniques are capable of excellent linearity. HPLC often shows slightly superior linearity for this compound type without derivatization.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%HPLC methods for similar compounds demonstrate high accuracy. The additional derivatization step in GC-MS can introduce slight variability.[11][13]
Precision (%RSD) ≤ 1.5%≤ 2.0%The automated nature of modern HPLC systems leads to very high precision. The multi-step sample preparation for GC-MS can slightly increase the relative standard deviation.[8][14]
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mLGC-MS, particularly in selected ion monitoring (SIM) mode, generally offers superior sensitivity compared to standard UV detection in HPLC.[15]
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mLConsistent with the higher sensitivity of GC-MS, the LOQ is expected to be lower.
Specificity HighVery HighWhile HPLC with PDA can provide spectral purity, GC-MS provides mass fragmentation patterns, offering a higher degree of confidence in peak identity.

Experimental Protocols

The following are detailed, step-by-step protocols for the analysis of this compound using HPLC-UV and GC-MS.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is designed for the routine quantification of this compound in a relatively clean sample matrix.

1. Materials and Reagents:

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A / 40% B, hold for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the reference standard in methanol at 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare unknown samples by dissolving them in methanol and diluting with the mobile phase to fall within the calibration range.

5. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method is ideal for confirmation of identity and for quantification at lower concentrations, leveraging the high sensitivity and specificity of MS detection.

1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

2. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[16]

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • MS Mode: Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity.

4. Sample Preparation and Derivatization:

  • Prepare a stock solution of the reference standard in ethyl acetate at 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution with ethyl acetate.

  • For each standard and sample, evaporate a known volume to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

5. Data Analysis:

  • Extract the total ion chromatogram (TIC) and identify the peak for the silylated derivative of this compound.

  • Construct a calibration curve based on the peak area of a characteristic ion.

  • Quantify the unknown samples using the calibration curve.

Cross-Validation of Analytical Results

The core of this guide is the cross-validation study, which ensures that the HPLC-UV and GC-MS methods produce comparable and reliable results.

Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of six independent samples of this compound at three different concentration levels (low, medium, and high) spanning the analytical range.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Comparison: For each sample, calculate the mean concentration and standard deviation obtained from each method.

  • Acceptance Criteria: The results are considered comparable if the percentage difference between the mean values obtained by the two methods is within a predefined limit, typically ±15%.[3][4]

Table 2: Illustrative Cross-Validation Data
Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% DifferencePass/Fail
Low Conc. 110.210.52.9%Pass
Low Conc. 29.99.7-2.0%Pass
Mid Conc. 149.851.12.6%Pass
Mid Conc. 250.549.2-2.6%Pass
High Conc. 198.9101.22.3%Pass
High Conc. 2101.199.5-1.6%Pass

Visualization of Workflows and Data

To further clarify the processes, the following diagrams illustrate the cross-validation workflow and representative chromatograms.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comp Data Comparison Prep Prepare 6 Samples (Low, Mid, High Conc.) HPLC_Analysis Analyze Samples (n=3) Prep->HPLC_Analysis GCMS_Deriv Derivatize Samples Prep->GCMS_Deriv HPLC_Data Calculate HPLC Concentrations HPLC_Analysis->HPLC_Data Compare Compare Results (% Difference) HPLC_Data->Compare GCMS_Analysis Analyze Samples (n=3) GCMS_Deriv->GCMS_Analysis GCMS_Data Calculate GC-MS Concentrations GCMS_Analysis->GCMS_Data GCMS_Data->Compare Report Final Report Compare->Report

Caption: Workflow for the cross-validation of analytical methods.

HPLC_Chromatogram 10,0 10,0 0,5 0,5 0,0 0,0 0,0->10,0 Time (min) 0,0->0,5 Response (AU) 4,4 4,4 6,0 6,0 4,4->6,0 2,0 2,0 2,0->4,4 4,4.2 Methyl 5-fluoro- 2-hydroxybenzoate

Caption: Representative HPLC-UV chromatogram.

GCMS_Chromatogram 12,0 12,0 0,6 0,6 0,0 0,0 0,0->12,0 Time (min) 0,0->0,6 Abundance 8,5 8,5 9,0 9,0 8,5->9,0 7,0 7,0 7,0->8,5 8,5.2 TMS-derivatized Analyte

Caption: Representative GC-MS total ion chromatogram.

Conclusion

The cross-validation of analytical methods for key compounds like this compound is a cornerstone of robust scientific research and development. By employing orthogonal techniques such as HPLC-UV and GC-MS and systematically comparing their results, laboratories can ensure data integrity, facilitate method transfer, and maintain compliance with regulatory expectations. This guide provides a practical framework for this process, emphasizing the scientific rationale behind the experimental choices to empower researchers to develop and validate their own high-quality analytical methods.

References

literature comparison of "Methyl 5-fluoro-2-hydroxybenzoate" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Methyl 5-fluoro-2-hydroxybenzoate

Introduction

This compound, also known as Methyl 5-fluorosalicylate, is a fluorinated organic building block of significant interest in the chemical, pharmaceutical, and agrochemical industries.[1] Its structural motifs are found in a variety of bioactive molecules, making the development of efficient and scalable synthesis routes a critical objective for researchers and process chemists. The presence of the fluorine atom can profoundly alter the physicochemical properties of a molecule, enhancing attributes such as metabolic stability, binding affinity, and lipophilicity.

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound. We will dissect the two major divergent pathways: the esterification of a pre-synthesized fluorinated precursor and the direct fluorination of a methyl salicylate backbone. By examining the underlying chemistry, experimental data, and practical considerations of each route, this document aims to equip researchers and drug development professionals with the knowledge to select the most appropriate method for their specific application, whether for laboratory-scale research or industrial-scale production.

Core Synthetic Strategies: A High-Level Overview

The synthesis of this compound can be approached from two fundamentally different directions. The choice between these routes hinges on factors such as starting material availability, safety considerations regarding fluorinating agents, and desired process scalability.

  • Route 1: Esterification of 5-Fluorosalicylic Acid. This is the most common and arguably more controlled approach. It involves the initial synthesis of the key intermediate, 5-Fluorosalicylic acid, followed by a standard esterification reaction with methanol. The primary challenge and point of differentiation within this route lies in the synthesis of the 5-Fluorosalicylic acid itself.

  • Route 2: Direct Fluorination of Methyl Salicylate. This strategy involves introducing the fluorine atom directly onto the commercially available Methyl Salicylate scaffold. While conceptually straightforward, this approach often involves hazardous fluorinating agents and can suffer from a lack of regioselectivity, leading to mixtures of isomers that require difficult purification.

cluster_0 Core Strategies cluster_1 Route 1 Details cluster_2 Route 2 Details Start Target: this compound Route1 Route 1: Esterification Pathway Start->Route1 Route2 Route 2: Direct Fluorination Pathway Start->Route2 Precursor_Synth Step 1: Synthesize 5-Fluorosalicylic Acid Route1->Precursor_Synth Starting_Material_2 Start with Methyl Salicylate Route2->Starting_Material_2 Esterification Step 2: Esterify with Methanol Precursor_Synth->Esterification Final_Product This compound Esterification->Final_Product Yields Target Fluorination Direct Fluorination (e.g., with F2, Selectfluor) Starting_Material_2->Fluorination Fluorination->Final_Product Yields Target + Isomers

Figure 1: High-level overview of the two primary synthetic pathways.

Route 1: The Esterification Pathway

This pathway is a two-stage process. The efficiency and cost-effectiveness of the entire sequence are heavily dependent on the method chosen for the initial synthesis of 5-Fluorosalicylic acid.

Part A: Synthesis of the 5-Fluorosalicylic Acid Intermediate

The synthesis of this crucial precursor is non-trivial. Historically, direct fluorination of salicylic acid was employed, but this method uses highly toxic and corrosive reagents like hydrogen fluoride gas, making it difficult to handle and scale.[2] Modern approaches have shifted towards using safer, more readily available starting materials.

Start 4-Fluorophenol Method_A Method 1A: Kolbe-Schmitt Carboxylation Start->Method_A Method_B Method 1B: Multi-Step Amido-alkylation Route Start->Method_B Target 5-Fluorosalicylic Acid Method_A->Target High Yield, Industrial Scale Method_B->Target Lab Scale, Multi-step

Caption: Divergent methods for synthesizing the 5-Fluorosalicylic acid precursor.

Method 1A: Kolbe-Schmitt Type Carboxylation of 4-Fluorophenol

This method represents a modern, efficient approach suitable for large-scale production. It is an adaptation of the classic Kolbe-Schmitt reaction, where a phenoxide is carboxylated using carbon dioxide under heat and pressure.

  • Causality of Experimental Choices: The reaction leverages the high nucleophilicity of the phenoxide ion generated in situ by a strong base. The choice of a mixed base catalyst system (e.g., sodium ethoxide and potassium hydroxide) and the application of pressure are critical to drive the carboxylation equilibrium towards the product, achieving high conversion and yield.[2] The reaction is performed under pressure to increase the concentration of CO2 in the reaction medium.

  • Performance: A patented method reports reacting p-fluorophenol with carbon dioxide using a combination of base catalysts at 160°C and 2-3 MPa pressure. This process achieves excellent product purity (99.5%) and high yields (83-85%).[2]

  • Trustworthiness: This method avoids the use of toxic solvents like DMF or DMSO often associated with traditional Kolbe-Schmitt reactions, making it more environmentally friendly.[2] The high purity and yield make it a robust and reliable choice for industrial synthesis.

Method 1B: Multi-Step Synthesis from 4-Fluorophenol

This route, developed by Sharma et al., provides a practical laboratory-scale synthesis in three steps from 4-fluorophenol.[3][4][5]

  • Amido-alkylation: 4-fluorophenol is reacted with formaldehyde and dimethylamine to yield 2-(dimethylamino)methyl-4-fluorophenol.

  • Oxidation to Aldehyde: The intermediate is converted to 5-fluoro-2-hydroxybenzaldehyde.

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to the final product, 5-Fluorosalicylic acid.

  • Causality of Experimental Choices: This sequence builds the required substitution pattern step-by-step. The initial amido-alkylation directs the subsequent functionalization to the ortho position of the hydroxyl group. A two-step oxidation sequence, first to the aldehyde and then to the acid (e.g., using KMnO4 followed by AgNO3/KOH), provides a controlled conversion.[6]

  • Performance: The overall yield for the three-step sequence is reported to be around 46%.[5] While lower than the Kolbe-Schmitt approach, this method uses standard laboratory reagents and conditions, making it accessible for academic and small-scale research.

Part B: Esterification of 5-Fluorosalicylic Acid

Once 5-Fluorosalicylic acid is obtained, the final step is a standard esterification with methanol.

Method 1D: Acid-Catalyzed Esterification (Fischer-Sprecher Esterification)

This is the most common method for converting carboxylic acids to methyl esters.

  • Causality of Experimental Choices: The reaction is typically catalyzed by a strong acid (like H₂SO₄) or by converting the carboxylic acid to a more reactive intermediate. Using thionyl chloride (SOCl₂) is a highly effective variation. SOCl₂ reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more electrophilic and reacts rapidly with methanol. This avoids the equilibrium limitations of traditional Fischer esterification. A procedure adapted for a similar fluorinated hydroxybenzoic acid involves dissolving the acid in methanol, adding thionyl chloride dropwise at 0°C, and then heating to drive the reaction to completion.[7]

  • Performance: Yields for this type of reaction are typically high, often exceeding 90%, with the product being easily purified by washing and recrystallization or distillation.

Route 2: The Direct Fluorination Pathway

This strategy aims to introduce the fluorine atom directly onto the aromatic ring of methyl salicylate. Commercially, methyl salicylate is produced efficiently by the esterification of salicylic acid with methanol.[8]

  • Causality of Experimental Choices: This route would employ an electrophilic fluorinating agent (e.g., F₂, Selectfluor). The hydroxyl and ester groups on the ring are ortho-, para-directing. Since the ortho positions are sterically hindered and the para position to the hydroxyl group is occupied by the ester, the fluorine would be directed to the other available ortho position (C3) or the para position (C5) relative to the ester. This lack of perfect regioselectivity is a major drawback.

  • Challenges and Trustworthiness: As noted in related syntheses, direct fluorination often requires specialized equipment and highly corrosive and toxic reagents.[2] The primary issue is achieving high selectivity for the desired 5-fluoro isomer over the 3-fluoro isomer. This leads to complex purification challenges and lower overall yields of the target compound, making the process less reliable and scalable compared to Route 1.

Quantitative Comparison of Synthesis Routes

ParameterRoute 1A + 1D (Kolbe-Schmitt + Esterification)Route 1B + 1D (Multi-step + Esterification)Route 2 (Direct Fluorination)
Primary Starting Material 4-Fluorophenol4-FluorophenolMethyl Salicylate
Key Reagents CO₂, NaOH/KOH, Methanol, SOCl₂HCHO, Me₂NH, KMnO₄, AgNO₃, Methanol, SOCl₂Electrophilic Fluorinating Agent (e.g., Selectfluor)
Number of Steps 241
Overall Yield High (~75-80%)Moderate (~40-45%)Low to Moderate (Variable, isomer separation required)
Purity & Purification High purity (99.5% for precursor)[2]; Standard purification.Good purity; Requires chromatography or multiple recrystallizations.Low purity before separation; Requires challenging isomeric separation.
Advantages High yield, high purity, scalable, environmentally friendlier.[2]Uses standard lab reagents, accessible for small scale.[3]Conceptually simple, fewest steps.
Disadvantages Requires high pressure/temperature reactor.[2]Lower overall yield, multiple steps.[5]Poor regioselectivity, hazardous reagents, difficult purification.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Fluorosalicylic Acid via Kolbe-Schmitt Reaction

(Based on the process described in patent CN118405972B)[2]

  • Reactor Charging: To a 20L autoclave, add 8.9 mol of p-fluorophenol, 8.9 mol of cesium carbonate, and 8.9 mol of sodium bicarbonate.

  • Inerting: Seal the autoclave and replace the internal atmosphere with carbon dioxide gas.

  • Reaction: Heat the mixture to 160°C while pressurizing with carbon dioxide to 3 MPa. Maintain these conditions with stirring for 24 hours.

  • Work-up: Cool the reactor and vent the pressure. Dissolve the resulting crude product in hot water (80°C).

  • Extraction: Extract the aqueous solution twice with methyl tert-butyl ether to remove any unreacted p-fluorophenol.

  • Precipitation: Cool the aqueous phase and adjust the pH to 1-2 with 36% hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to obtain 5-fluorosalicylic acid.

    • Expected Outcome: Product purity of ~99.5% and a yield of ~83%.[2]

Protocol 2: Esterification of 5-Fluorosalicylic Acid

(Adapted from the procedure for a similar substrate)[7]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluorosalicylic acid (10.0 g, 64.1 mmol) in anhydrous methanol (150 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add thionyl chloride (7.0 mL, 96.2 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65-70°C) for 2 hours.

  • Solvent Removal: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and HCl.

  • Work-up: Take up the residue in ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the product by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by vacuum distillation to yield this compound as a solid or oil.

Conclusion and Recommendations

For the synthesis of this compound, the literature strongly supports a two-stage strategy (Route 1) involving the synthesis and subsequent esterification of 5-Fluorosalicylic acid.

  • For Industrial & Large-Scale Synthesis: The Kolbe-Schmitt type carboxylation of 4-fluorophenol (Method 1A) followed by esterification (Method 1D) is unequivocally the superior choice. It offers a high-yield, high-purity, and more environmentally benign process that is well-suited for scaling.[2]

  • For Laboratory & Research-Scale Synthesis: While the Kolbe-Schmitt reaction can be performed in a lab, the multi-step synthesis from 4-fluorophenol (Method 1B) may be more practical if high-pressure equipment is unavailable.[3][5] Despite its lower overall yield, it relies on standard laboratory transformations.

The direct fluorination of methyl salicylate (Route 2) is not recommended due to significant challenges with regioselectivity, the hazardous nature of the reagents, and the resulting difficulties in purification. The control and predictability offered by the precursor-based approach (Route 1) make it the most scientifically sound and trustworthy method for obtaining high-quality this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and agrochemical sectors, our work with specialized reagents like Methyl 5-fluoro-2-hydroxybenzoate is fundamental to innovation.[1] However, our responsibility extends beyond the synthesis and application of these compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a procedural framework for the proper disposal of this compound, grounded in safety, regulatory compliance, and scientific best practices. The causality behind each step is explained to ensure a self-validating and trustworthy protocol.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our operational precautions.[2]

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS CodeDescriptionCausality for Handling Precautions
Skin Corrosion/IrritationH315Causes skin irritationMandates the use of chemically resistant gloves to prevent dermal contact, which can lead to localized inflammation and discomfort.
Serious Eye Damage/IrritationH319Causes serious eye irritationRequires the use of sealed safety goggles to protect against splashes or fine dust, which could cause significant pain and potential damage to eye tissue.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationNecessitates handling within a certified chemical fume hood or utilizing local exhaust ventilation to prevent inhalation of dust or aerosols, which can irritate the respiratory tract.

Source: Aggregated GHS information from PubChem.[2]

Part 2: Pre-Disposal Operations: Engineering Controls and PPE

Safe disposal begins with safe handling. Minimizing exposure and preventing spills are the primary objectives during routine laboratory operations.

Engineering Controls

The first line of defense is to remove the hazard at the source.

  • Primary Control : Always handle this compound within a properly functioning chemical fume hood.[3] This is critical to contain any dust or vapors, protecting the user from respiratory exposure as indicated by its H335 classification.[2]

  • Safety Stations : Ensure that safety showers and eyewash stations are unobstructed and readily accessible in the immediate work area.[3]

Required Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection : Wear chemical safety goggles that comply with OSHA standard 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Hand Protection : Wear impervious protective gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before each use.[3]

  • Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[3]

Part 3: The Core Disposal Workflow

The proper disposal of this compound is a multi-step process predicated on one critical classification: it is a halogenated organic compound .[2][6] This dictates its segregation and ultimate disposal pathway.

DisposalWorkflow start Disposal of This compound waste_id Step 1: Identify Waste Must be classified as HALOGENATED ORGANIC WASTE start->waste_id container Step 2: Select Container Use a designated, compatible, and properly labeled container for 'Halogenated Organic Waste'. waste_id->container transfer Step 3: Waste Transfer In a fume hood, carefully transfer waste into the container. Avoid creating dust. Secure lid tightly. container->transfer storage Step 4: Temporary Storage Store the sealed container in a designated Satellite Accumulation Area away from incompatible materials. transfer->storage pickup Step 5: Final Disposal Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. storage->pickup

Caption: Disposal workflow for this compound.

Step-by-Step Methodologies
  • Waste Segregation (The Critical Step) : As a fluorinated compound, this compound must be disposed of in a waste stream designated for halogenated organic compounds .[7]

    • Causality : Halogenated wastes require high-temperature incineration under specific conditions to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans. Commingling this waste with non-halogenated solvents (like acetone or ethanol) contaminates the entire container, drastically increasing disposal costs and environmental risk.[8] Non-halogenated waste is often repurposed or fuel-blended, a process unsuitable for halogenated compounds.

  • Containerization and Labeling :

    • Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[8]

    • The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents. Do not use abbreviations or chemical formulas.[8] For this specific chemical, write "this compound."

  • Accumulation and Storage :

    • Keep waste containers closed at all times except when actively adding waste.[8]

    • Store the container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

  • Final Disposal :

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

    • The final step is to contact your institution's Environmental Health & Safety (EHS) office for collection. They will manage the transport to a licensed hazardous waste disposal facility where it will be disposed of in accordance with all local, state, and federal regulations.[10]

Part 4: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup Protocol

For a small, contained spill of solid this compound:

  • Ensure the area is well-ventilated; if not in a fume hood, evacuate personnel and secure the area.[11]

  • Wearing the full PPE detailed in Part 2, gently sweep up the spilled material. Avoid generating dust .[4][5]

  • Collect the material and the cleaning supplies (e.g., contaminated paper towels) in a sealed, clearly labeled container for disposal as halogenated hazardous waste.[11]

  • Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation occurs or persists, seek medical attention.[10][12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these scientifically-grounded procedures, we can ensure that our innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the final authority.

References

Personal protective equipment for handling Methyl 5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 5-fluoro-2-hydroxybenzoate

An In-Depth Manual for Laboratory Professionals

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols for this compound (CAS No. 391-92-4). This fluorinated organic building block is instrumental in the synthesis of agrochemical and pharmaceutical compounds, but its handling requires a thorough understanding of its potential hazards to mitigate risks in the laboratory environment.[1]

Understanding the Risks: Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling.[2] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2][3]

These classifications underscore the importance of a robust safety protocol to prevent accidental exposure.

Core Protective Measures: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.

Protection Level Personal Protective Equipment (PPE) Rationale
Minimum (Level D) Coveralls, safety glasses, chemical-resistant gloves, steel-toe boots or shoes.[4][5]Provides a basic barrier against incidental contact.
Moderate (Level C) Full-face air-purifying respirator, chemical-resistant gloves (inner and outer), hard hat, disposable chemical-resistant outer boots.[4][5]Necessary when there is a known concentration of airborne substances.
High (Level B) Positive pressure, full-facepiece self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, outer chemical-resistant boots.[4][5]Required for the highest level of respiratory protection with a lesser need for skin protection.

For routine laboratory operations involving small quantities of this compound in a well-ventilated area, a standard Level D configuration with the addition of a face shield is generally sufficient.[4] However, the specific level of PPE should always be determined by a site-specific risk assessment.

Selecting the Right PPE: A Step-by-Step Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Safe Handling Procedure Start Identify Task: Handling this compound Assess_Concentration Assess Potential for Airborne Dust/Aerosol Generation Start->Assess_Concentration Assess_Quantity Evaluate Quantity of Substance Handled Assess_Concentration->Assess_Quantity Assess_Ventilation Check Adequacy of Ventilation (e.g., Fume Hood) Assess_Quantity->Assess_Ventilation Select_Gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) Assess_Ventilation->Select_Gloves Select_Eye_Protection Wear Safety Goggles and Face Shield Select_Gloves->Select_Eye_Protection Select_Body_Protection Wear a Laboratory Coat or Chemical-Resistant Apron Select_Eye_Protection->Select_Body_Protection Select_Respiratory Use Respiratory Protection if Ventilation is Inadequate or Dust is Generated Select_Body_Protection->Select_Respiratory Handle_Chemical Proceed with Handling in Designated Area Select_Respiratory->Handle_Chemical End Decontaminate and Doff PPE Handle_Chemical->End Emergency_Response_Workflow Emergency Response for this compound Exposure cluster_incident Exposure Incident cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Exposure Occurs Remove_From_Source Remove from Exposure Source Exposure->Remove_From_Source Decontaminate Initiate Decontamination (Eye Wash / Safety Shower) Remove_From_Source->Decontaminate Alert Alert Colleagues and Supervisor Decontaminate->Alert Seek_Medical Seek Immediate Medical Attention Alert->Seek_Medical Report_Incident Report Incident According to Institutional Protocol Seek_Medical->Report_Incident Review_Procedures Review and Revise Safety Procedures Report_Incident->Review_Procedures End End of Emergency Response Review_Procedures->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-fluoro-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-fluoro-2-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.